Product packaging for 2-(1-Methylazetidin-3-yl)ethanol(Cat. No.:CAS No. 1363381-66-1)

2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B1149380
CAS No.: 1363381-66-1
M. Wt: 115.176
InChI Key: XUCLCYHNWRAQJA-UHFFFAOYSA-N
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Description

2-(1-Methylazetidin-3-yl)ethanol (CAS 1363381-66-1) is a high-purity azetidine derivative with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is a valuable building block in organic and medicinal chemistry research, particularly in the synthesis of more complex nitrogen-containing heterocycles. Its structure, featuring both a polar azetidine ring and an ethanol functional group, makes it a versatile intermediate for pharmaceutical development. Azetidine derivatives are of significant interest in drug discovery, with research indicating their potential application in the development of novel therapeutic agents . The compound should be stored at room temperature under an inert atmosphere for stability . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Safety Information: Handle with appropriate care. This compound may be harmful if swallowed, causes skin and eye irritation, and may be harmful if inhaled . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1149380 2-(1-Methylazetidin-3-yl)ethanol CAS No. 1363381-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylazetidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCLCYHNWRAQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733453
Record name 2-(1-Methylazetidin-3-yl)ethan-1-ol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-66-1, 1313738-61-2
Record name 1-Methyl-3-azetidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylazetidin-3-yl)ethan-1-ol
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Record name 2-(1-methylazetidin-3-yl)ethan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(1-Methylazetidin-3-yl)ethanol, a heterocyclic compound of interest in chemical and pharmaceutical research. This document synthesizes available data on its molecular characteristics and provides a framework for its synthesis and analysis based on established chemical principles.

Chemical Identity and Structure

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The structure consists of an azetidine ring with a methyl group attached to the nitrogen atom and an ethanol group at the 3-position.

IdentifierValue
IUPAC Name 2-(1-methylazetidin-3-yl)ethan-1-ol[1]
Synonyms 3-Azetidineethanol, 1-methyl-[2]
CAS Number 1363381-66-1[2][3]
Molecular Formula C6H13NO[1][2][3]
SMILES CN1CC(C1)CCO[1][3]
InChI InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3[1]
InChIKey XUCLCYHNWRAQJA-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Weight 115.17 g/mol [3]Achmem
Monoisotopic Mass 115.09972 Da[1]PubChemLite
Physical Form Liquid[4]CymitQuimica
Purity 95.0%[4]CymitQuimica
Predicted XlogP 0.0[1]PubChemLite
Storage Inert atmosphere, Room Temperature[3]Achmem

Spectroscopic Data

Predicted mass spectrometry data can be valuable for the identification and characterization of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]+ 116.10700122.7
[M+Na]+ 138.08894128.9
[M-H]- 114.09244123.6
[M+NH4]+ 133.13354137.3
[M+K]+ 154.06288131.1
[M+H-H2O]+ 98.096980112.6
[M+HCOO]- 160.09792142.4
[M+CH3COO]- 174.11357171.9
Data sourced from PubChemLite and calculated using CCSbase.[1]

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available azetidine precursor. For instance, a general approach to substituted azetidines involves the cyclization of γ-amino alcohols or γ-haloamines.

A potential, though unverified, synthetic strategy could involve:

  • Preparation of a suitable 3-substituted azetidine precursor: This could involve the synthesis of a 3-azetidineacetonitrile or a related derivative.

  • Reduction of the functional group at the 3-position: For example, the reduction of a nitrile or an ester group to an alcohol.

  • N-methylation: The final step would be the methylation of the azetidine nitrogen, if not already methylated in a previous step.

Researchers should consult the broader literature on azetidine synthesis for detailed reaction conditions and purification techniques.

Analytical Methods

The characterization of this compound would employ standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule, including the chemical shifts and coupling constants of the azetidine ring protons, the methyl group, and the ethanol side chain.

    • ¹³C NMR: To identify the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and to study the fragmentation pattern of the molecule, aiding in structural elucidation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable.[5]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the amine.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any signaling pathways. While other derivatives of azetidine have shown a range of biological activities, including as enzyme inhibitors and antimicrobial agents, the specific pharmacological profile of this compound remains to be investigated.[6] Future research in this area would be necessary to elucidate any potential therapeutic applications.

Chemical Structure and Properties Overview

chemical_structure_and_properties cluster_structure Chemical Structure cluster_identifiers Identifiers cluster_properties Physicochemical Properties C6H13NO This compound structure cas CAS: 1363381-66-1 structure->cas smiles SMILES: CN1CC(C1)CCO cas->smiles inchi InChIKey: XUCLCYHNWRAQJA-UHFFFAOYSA-N smiles->inchi mw MW: 115.17 g/mol inchi->mw mono_mass Monoisotopic Mass: 115.09972 Da mw->mono_mass xlogp Predicted XlogP: 0.0 mono_mass->xlogp

References

An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol (CAS 1363381-66-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Methylazetidin-3-yl)ethanol is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its saturated, four-membered azetidine ring offers a desirable three-dimensional scaffold, a feature increasingly sought after to improve the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a putative synthetic protocol, and its potential applications as a versatile intermediate in the synthesis of more complex molecules. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active agents, suggesting its utility in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] The presence of a hydroxyl group and a tertiary amine within a compact azetidine ring structure imparts a degree of hydrophilicity.[2] Key physicochemical data are summarized in the table below.

PropertyValueSource
CAS Number 1363381-66-1[3]
Molecular Formula C₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol [4]
Form Liquid[1]
Purity Typically ≥95%[1][3]
SMILES CN1CC(C1)CCO[4]
InChIKey XUCLCYHNWRAQJA-UHFFFAOYSA-N[4]
Predicted XlogP 0.0[5]
Predicted Monoisotopic Mass 115.09972 Da[5]

Spectroscopic Data (Predicted)

Mass Spectrometry (ESI-MS)
AdductPredicted m/z
[M+H]⁺116.10700
[M+Na]⁺138.08894
[M-H]⁻114.09244

Data sourced from PubChemLite.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ ppm)MultiplicityProtons
¹H NMR3.6-3.8Triplet-CH₂OH
2.5-3.5MultipletAzetidine ring protons
2.1-2.3SingletN-CH₃
1.2-1.4Multiplet-CH₂ CH₂OH
¹³C NMR60-65--C H₂OH
45-60-Azetidine ring carbons
20-25--C H₂CH₂OH

Predicted data based on general chemical shift ranges for similar structures.[2]

Synthesis and Experimental Protocols

A specific, publicly documented experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be devised based on established methodologies for the preparation of 3-substituted azetidines. A common strategy involves the reduction of a corresponding carboxylic acid or ester derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1-Boc-azetidin-3-one. This involves a Horner-Wadsworth-Emmons reaction to introduce the two-carbon side chain, followed by reduction of the resulting ester and N-methylation.

G A 1-Boc-azetidin-3-one B Methyl (1-Boc-azetidin-3-ylidene)acetate A->B Horner-Wadsworth-Emmons (e.g., Triethyl phosphonoacetate, NaH) C Methyl (1-Boc-azetidin-3-yl)acetate B->C Reduction (e.g., H₂, Pd/C) D 2-(1-Boc-azetidin-3-yl)ethanol C->D Ester Reduction (e.g., LiAlH₄) E 2-(Azetidin-3-yl)ethanol D->E Boc Deprotection (e.g., TFA or HCl) F This compound E->F Reductive Amination (e.g., Formaldehyde, NaBH(OAc)₃)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Methyl (1-Boc-azetidin-3-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl (1-Boc-azetidin-3-ylidene)acetate.

Step 2: Synthesis of Methyl (1-Boc-azetidin-3-yl)acetate

  • To a solution of methyl (1-Boc-azetidin-3-ylidene)acetate (1.0 eq.) in methanol, add palladium on carbon (10 wt. %, 0.1 eq.).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction at room temperature for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl (1-Boc-azetidin-3-yl)acetate, which may be used in the next step without further purification.

Step 3: Synthesis of 2-(1-Boc-azetidin-3-yl)ethanol

  • To a stirred solution of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl (1-Boc-azetidin-3-yl)acetate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the mixture to 0 °C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through Celite®.

  • Wash the filter cake with THF and concentrate the filtrate under reduced pressure to give 2-(1-Boc-azetidin-3-yl)ethanol.

Step 4: Synthesis of 2-(Azetidin-3-yl)ethanol

  • Dissolve 2-(1-Boc-azetidin-3-yl)ethanol (1.0 eq.) in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the crude hydrochloride or trifluoroacetate salt of 2-(azetidin-3-yl)ethanol.

Step 5: Synthesis of this compound

  • To a stirred solution of 2-(azetidin-3-yl)ethanol salt (1.0 eq.) in methanol, add aqueous formaldehyde (37 wt. %, 1.5 eq.) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).

  • Stir the reaction at room temperature for 4-8 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not widely reported, its structural components are valuable in medicinal chemistry. The azetidine ring is a bioisostere for other cyclic and acyclic structures and can improve properties such as solubility, metabolic stability, and cell permeability. The primary hydroxyl group provides a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

Potential as a Synthetic Intermediate

The workflow below illustrates the potential utility of this compound as a starting material for the synthesis of more elaborate chemical entities.

G A This compound B Ester Derivatives A->B Acylation / Esterification C Ether Derivatives A->C Williamson Ether Synthesis D Amine Derivatives A->D Oxidation to Aldehyde, then Reductive Amination E Novel Chemical Entities B->E C->E D->E

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data sheets for similar compounds, it may be harmful if swallowed or inhaled, and may cause skin and eye irritation.[4] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit under-documented, building block for chemical synthesis. Its combination of a strained, saturated heterocyclic ring and a reactive hydroxyl group makes it an attractive starting point for the creation of diverse molecular architectures. While further research is needed to fully elucidate its biological activities and potential applications, the information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

References

Spectroscopic Profile of 2-(1-Methylazetidin-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(1-Methylazetidin-3-yl)ethanol (CAS RN: 1363381-66-1).[1] Due to a lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted data and typical spectroscopic characteristics for its constituent functional groups. The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds. The presented data includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy values. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is crucial to note that these are estimations and actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 3.5 - 3.7t2H-CH₂-OH
~ 3.0 - 3.4m2HAzetidine ring CH₂ (adjacent to N)Complex splitting is expected due to ring strain.
~ 2.8 - 3.2m1HAzetidine ring CH
~ 2.4 - 2.8m2HAzetidine ring CH₂
~ 2.3s3HN-CH₃
~ 1.8q2H-CH₂-CH₂OH
(variable)br s1H-OHChemical shift is concentration and solvent dependent.

Note: The chemical shifts for the azetidine ring protons are estimated to be in the range of δ 2.5–3.5 ppm, characterized by complex splitting patterns due to the ring's strain.[2]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 60 - 65-CH₂-OH
~ 55 - 60Azetidine ring CH₂ (adjacent to N)
~ 45 - 50N-CH₃
~ 35 - 40Azetidine ring CH
~ 30 - 35-CH₂-CH₂OH
~ 25 - 30Azetidine ring CH₂

Note: The chemical shifts are estimations based on typical values for similar functional groups. For instance, in ethanol, the CH₂OH carbon appears around 60 ppm.[3][4] The carbons of the azetidine ring will be influenced by the nitrogen atom and the ring strain.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zIonNotes
116.1070[M+H]⁺Predicted predominant peak in ESI-MS.
115.0997[M]⁺Molecular ion.
98.0964[M-H₂O]⁺Fragmentation pattern corresponding to the loss of a water molecule.
138.0889[M+Na]⁺Sodium adduct.

Note: The molecular formula of this compound is C₆H₁₃NO, with a molecular weight of 115.17 g/mol .[1]

Infrared (IR) Spectroscopy

Typical Infrared Absorption Frequencies

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3550 - 3200O-H stretchAlcoholStrong, Broad
2960 - 2850C-H stretchAlkaneMedium to Strong
1260 - 1000C-N stretchAmineMedium
1150 - 1050C-O stretchPrimary AlcoholStrong
1470 - 1430C-H bendCH₂Variable
1380 - 1370C-H bendCH₃Variable

Note: The IR spectrum of an alcohol is typically characterized by a very strong and broad O-H stretching band in the region of 3300-3400 cm⁻¹.[5] Primary alcohols also show a strong C-O stretching band between 1075 and 1000 cm⁻¹.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[9]

    • Transfer the filtered solution into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[10]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Acquire the spectrum.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL.

  • Data Acquisition (using Electrospray Ionization - ESI) :

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Select the ionization mode (positive or negative ion mode). For this compound, positive ion mode is expected to be more informative.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimize ionization.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[11]

    • The detector records the abundance of each ion.

  • Data Analysis :

    • Identify the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺).

    • Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • Alternatively, for a solid sample, a small amount can be pressed firmly against the crystal using a pressure clamp.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place the sample on the crystal and acquire the IR spectrum. The instrument passes an infrared beam through the crystal, and the sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.[12]

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[13]

  • Data Analysis :

    • Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the spectrum to correlation tables.[14][15]

    • Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can help in identifying the compound.[12]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample_Prep Sample Preparation (Dissolving, Diluting) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR MS Mass Spectrometry (e.g., ESI, EI) Sample_Prep->MS IR IR Spectroscopy (e.g., ATR) Sample_Prep->IR Data_Processing Data Processing (FT, Phasing, Calibration) NMR->Data_Processing Raw Data (FID) MS->Data_Processing Raw Data (m/z vs. Intensity) IR->Data_Processing Raw Data (Transmittance vs. Wavenumber) Spectral_Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation / Confirmation Spectral_Interpretation->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylazetidin-3-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties that can influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Structure and Identifiers

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1363381-66-1[1][2]
Molecular Formula C6H13NO[1]
Molecular Weight 115.17 g/mol [1]
SMILES CN1CC(C1)CCO[1]
InChI Key XUCLCYHNWRAQJA-UHFFFAOYSA-NN/A

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that much of the data is predicted and should be confirmed by experimental analysis.

PropertyValueMethodSource
Boiling Point 180-200 °CPredicted[3]
Melting Point Not available-
logP (Octanol-Water Partition Coefficient) ~0.2Predicted[3]
XlogP3 0.0Predicted
pKa Not available-
Aqueous Solubility Miscible in polar solvents (e.g., water, ethanol)Predicted[3]
Appearance LiquidN/A[4]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are general protocols and may require optimization for the specific compound.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method utilizes a small sample size and observes the temperature at which a continuous stream of bubbles ceases upon cooling.

Apparatus:

  • Thiele tube or melting point apparatus with boiling point determination accessory

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating mantle or oil bath

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Place the assembly into the Thiele tube or melting point apparatus.

  • Heat the apparatus slowly.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Turn off the heat and record the temperature at which the liquid begins to enter the capillary tube. This is the boiling point.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient. It involves measuring the concentration of the solute in two immiscible phases (n-octanol and water) at equilibrium.

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound of known concentration.

  • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel or vial.

  • Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.

  • Carefully separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in an aqueous medium. An excess of the compound is agitated in the solvent until equilibrium is reached, and the concentration of the dissolved compound is then measured.

Apparatus:

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method.

  • The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the key physicochemical properties of a novel chemical entity like this compound.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C Boiling Point Determination B->C D logP Determination B->D E pKa Determination B->E F Aqueous Solubility Determination B->F G Data Analysis and Reporting C->G D->G E->G F->G

Caption: General workflow for the determination of physicochemical properties.

G cluster_1 logP Determination (Shake-Flask Method) A Prepare Stock Solution of Compound B Add to Octanol/Water Mixture A->B C Shake to Reach Equilibrium B->C D Separate Phases C->D E Quantify Compound in Each Phase (HPLC/UV) D->E F Calculate Partition Coefficient (P) E->F G Calculate logP = log(P) F->G

Caption: Experimental workflow for logP determination.

G cluster_2 Aqueous Solubility Determination (Shake-Flask Method) A Add Excess Compound to Aqueous Buffer B Shake to Reach Equilibrium (24-48h) A->B C Separate Undissolved Solid (Centrifuge/Filter) B->C D Quantify Dissolved Compound (HPLC/UV) C->D E Report Solubility (mg/mL or M) D->E

Caption: Experimental workflow for aqueous solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While some predicted data is available, experimental determination of these properties is crucial for accurate compound characterization and for building reliable structure-activity and structure-property relationships. The detailed protocols and workflows provided herein offer a practical guide for obtaining this critical experimental data.

References

2-(1-Methylazetidin-3-yl)ethanol: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties have led to its incorporation into a variety of clinical candidates and marketed drugs. Among the diverse array of functionalized azetidines, 2-(1-Methylazetidin-3-yl)ethanol stands out as a valuable and versatile building block. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of novel therapeutics, particularly as a key component of muscarinic receptor antagonists.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The following table summarizes its key chemical identifiers and physical characteristics.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number 1363381-66-1
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 180-200 °C (predicted)
logP ~0.2 (predicted, indicating hydrophilicity)
Solubility Miscible with water and polar organic solvents

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be efficiently achieved through the reduction of a corresponding ester precursor, ethyl 1-methylazetidine-3-carboxylate. The following protocol is a representative procedure based on established literature methods for the reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH₄).[1][2]

Reaction Scheme:

Materials and Reagents:

  • Ethyl 1-methylazetidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with dry nitrogen or argon gas.

  • LiAlH₄ Suspension: To the flask, add 100 mL of anhydrous diethyl ether (or THF) followed by the cautious, portion-wise addition of lithium aluminum hydride (a slight molar excess relative to the ester). Stir the resulting suspension at room temperature.

  • Ester Addition: Dissolve ethyl 1-methylazetidine-3-carboxylate in 50 mL of anhydrous diethyl ether (or THF) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Subsequently, add 15% aqueous NaOH solution, followed by more water, until a granular precipitate of aluminum salts is formed.

  • Workup: Filter the suspension through a pad of Celite® or filter paper and wash the filter cake thoroughly with diethyl ether (or THF).

  • Extraction: Combine the filtrate and the washings in a separatory funnel. If two layers form, separate them. Extract the aqueous layer (if present) with two additional portions of diethyl ether.

  • Drying and Concentration: Combine all the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Expected Yield and Purity:

While specific data for this reaction is not published, similar LiAlH₄ reductions of esters typically proceed with good to excellent yields, often in the range of 80-95%. The purity of the distilled product is expected to be >95%.

Application in Drug Discovery: A Building Block for Muscarinic Receptor Antagonists

The this compound scaffold is a key structural motif in the design of muscarinic acetylcholine receptor (mAChR) antagonists. These receptors play a crucial role in regulating a wide range of physiological functions, and their modulation is a therapeutic strategy for various diseases.

The Muscarinic Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). The M3 subtype, in particular, is a key target for the treatment of conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). Upon activation by ACh, the M3 receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn leads to smooth muscle contraction. Antagonists that block this pathway can therefore induce smooth muscle relaxation.

muscarinic_signaling ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to & Activates Gq11 Gq/11 Protein M3R->Gq11 Activates Antagonist This compound-based Antagonist Antagonist->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Muscarinic M3 Receptor Signaling Pathway and Point of Antagonist Intervention.
A Workflow for the Development of Novel Muscarinic Antagonists

The unique structural features of this compound make it an attractive starting point for a drug discovery campaign aimed at identifying novel M3 selective antagonists. The following workflow outlines the key stages in such a program.

drug_discovery_workflow cluster_0 Lead Generation cluster_1 Screening & Profiling cluster_2 Lead Optimization cluster_3 Candidate Selection start This compound Building Block esterification Esterification with Carboxylic Acids start->esterification Reacts with library Diverse Chemical Library esterification->library Generates binding_assay M3 Receptor Binding Assay library->binding_assay Screened in selectivity Selectivity Profiling (M1, M2, M4, M5) binding_assay->selectivity Hits profiled for functional_assay In vitro Functional Assays (e.g., Ca²⁺ Flux) selectivity->functional_assay Active & selective compounds tested in sar Structure-Activity Relationship (SAR) Studies functional_assay->sar Data informs adme ADME/Tox Profiling sar->adme Optimized leads profiled for in_vivo In vivo Efficacy Models (e.g., Bladder Contraction) adme->in_vivo Promising leads tested in candidate Preclinical Candidate Selection in_vivo->candidate Successful candidates advance to

Drug Discovery Workflow Using the Azetidine Building Block.
Biological Activity of Structurally Related Compounds

While specific biological data for compounds directly synthesized from this compound is not publicly available, the activity of the well-characterized M3 antagonist, Solifenacin, which contains a structurally related quinuclidinol moiety, provides a strong rationale for the potential of this building block. Solifenacin is a potent and selective M3 antagonist used for the treatment of OAB.

CompoundTargetAssay TypepKi[3]
SolifenacinMuscarinic M3 ReceptorBinding Assay8.12
SolifenacinMuscarinic M2 ReceptorBinding Assay7.57

Table 2: Biological Activity of the Structurally Related Muscarinic Antagonist, Solifenacin

The data in Table 2 demonstrates that compounds with similar structural features can exhibit high affinity for the M3 receptor and selectivity over the M2 subtype, which is desirable to minimize cardiac side effects.[3] The this compound building block offers a synthetically accessible and readily modifiable scaffold to explore the structure-activity relationships of this chemical space further.

Conclusion

This compound is a valuable chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the desirable properties of the azetidine ring make it an attractive starting point for the creation of novel therapeutic agents. The established link between azetidine-containing molecules and potent, selective muscarinic receptor antagonists highlights a particularly promising area of application. The experimental protocols and strategic workflows presented in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in their pursuit of innovative medicines.

References

The Azetidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have propelled its integration into a wide array of therapeutic agents, demonstrating its versatility and importance in contemporary drug discovery. This technical guide provides a comprehensive overview of the azetidine scaffold, including its synthesis, biological activities, and its role in modulating key signaling pathways.

Core Attributes of the Azetidine Scaffold

The significance of the azetidine moiety in drug design can be attributed to several key features:

  • Structural Rigidity and Three-Dimensionality: The inherent ring strain of the azetidine ring, with an approximate strain energy of 25.4 kcal/mol, imparts a considerable degree of rigidity to the molecule.[1] This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[1] The non-planar nature of the ring also introduces three-dimensionality, a desirable trait in modern drug design for exploring complex binding pockets.[2]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can favorably modulate a compound's physicochemical properties. It can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common cyclic amines like pyrrolidine and piperidine.[2][3]

  • Bioisosteric Replacement: The azetidine ring is frequently employed as a bioisostere for other cyclic and acyclic fragments.[2] This strategy allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, addressing issues such as potency, selectivity, and metabolic liabilities.[3][4] For instance, azetidine has been used as a bioisosteric replacement for piperidine and pyrrolidine rings.[5]

Therapeutic Applications and Biological Activities

Compounds incorporating the azetidine scaffold have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas.[5][6] These include:

  • Anticancer Activity: Azetidine derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[7][8]

  • Central Nervous System (CNS) Disorders: The rigid nature of the azetidine scaffold makes it suitable for targeting CNS receptors and transporters.[1] Notably, azetidine-containing compounds have been developed as potent inhibitors of γ-aminobutyric acid (GABA) uptake.[2]

  • Infectious Diseases: The azetidine ring is a key component of many antibacterial agents, particularly β-lactam antibiotics.[9] More recent research has explored its potential in developing novel antitubercular and antiviral therapies.[1][10]

  • Inflammatory Diseases: Azetidine-based compounds have been investigated as inhibitors of key inflammatory mediators, such as Janus kinases (JAKs).[11][12]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize the biological activity of representative azetidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Azetidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1a A5490.0022[7]
HCT1160.0021[7]
8a HepG213.5[8]
MCF-710[8]
8b HepG232.5[8]
MCF-725.9[8]
H182 STAT3 DNA-binding0.66[6]
H172 STAT3 DNA-binding0.98[6]
H120 STAT3 DNA-binding1.75[6]
H105 STAT3 DNA-binding2.07[6]

Table 2: GABA Uptake Inhibition by Azetidine Derivatives

CompoundTransporterIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) GAT-12.83[2]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) GAT-12.01[2]
12d GAT-315.3[2]
18b GAT-126.6[2]
18e GAT-331.0[2]

Key Signaling Pathways Modulated by Azetidine Scaffolds

Azetidine-containing molecules have been shown to modulate the activity of several crucial signaling pathways implicated in disease.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[13] Dysregulation of this pathway is associated with various cancers and autoimmune disorders.[14][15] Azetidine-based inhibitors targeting JAKs have emerged as a promising therapeutic strategy.[11]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA STAT_dimer->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation Azetidine_Inhibitor Azetidine-based JAK Inhibitor Azetidine_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of azetidine-based JAK inhibitors.

Experimental Protocols

Detailed methodologies for the synthesis of azetidine scaffolds and the evaluation of their biological activity are crucial for drug discovery efforts.

Synthesis of 2-Cyanoazetidines from β-Amino Alcohols (Couty's Azetidine Synthesis)

This method provides a versatile route to enantiomerically pure 2-cyanoazetidines.[1][16]

Couty_Synthesis Start β-Amino Alcohol Step1 N-Arylation (Copper-catalyzed) Start->Step1 Intermediate1 N-Aryl-β-amino alcohol Step1->Intermediate1 Step2 N-Cyanomethylation Intermediate1->Step2 Intermediate2 N-Aryl-N-cyanomethyl- β-amino alcohol Step2->Intermediate2 Step3 One-pot Mesylation & Ring Closure (Base) Intermediate2->Step3 Product 2-Cyanoazetidine Step3->Product

Caption: General workflow for Couty's azetidine synthesis.

Detailed Protocol:

  • N-Arylation: A mixture of the β-amino alcohol, an aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up to isolate the N-aryl-β-amino alcohol.

  • N-Cyanomethylation: The N-aryl-β-amino alcohol is reacted with bromoacetonitrile in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile). The reaction is typically carried out at room temperature or with gentle heating. After completion, the product, N-aryl-N-cyanomethyl-β-amino alcohol, is isolated.

  • Mesylation and Cyclization: The N-aryl-N-cyanomethyl-β-amino alcohol is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled. Mesyl chloride is added dropwise in the presence of a tertiary amine base (e.g., triethylamine). After the mesylation is complete, a stronger base (e.g., DBU) is added to induce intramolecular cyclization to the 2-cyanoazetidine. The final product is purified by column chromatography.[1]

Staudinger Synthesis of β-Lactams (2-Azetidinones)

The Staudinger cycloaddition of a ketene and an imine is a classic and powerful method for the synthesis of β-lactams.[17]

Staudinger_Synthesis cluster_reactants Reactants Imine Imine Step1 [2+2] Cycloaddition Imine->Step1 Ketene Ketene (often generated in situ) Ketene->Step1 Product β-Lactam (2-Azetidinone) Step1->Product

Caption: Generalized workflow for the Staudinger synthesis of β-lactams.

Detailed Protocol:

  • Imine Formation: An aldehyde or ketone is reacted with a primary amine in a suitable solvent, often with a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water, to form the imine. The imine can be isolated or used in situ.[5]

  • Ketene Generation and Cycloaddition: An acid chloride is dissolved in an inert solvent (e.g., dichloromethane or toluene) and cooled. A tertiary amine base (e.g., triethylamine) is added dropwise to generate the ketene in situ. The pre-formed imine is then added to the reaction mixture. The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress of the cycloaddition is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the β-lactam product is isolated and purified by crystallization or column chromatography.[5][18]

Biological Assay Protocol: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the inhibitory effect of compounds on the DNA-binding activity of the STAT3 transcription factor.[4][6]

Detailed Protocol:

  • Nuclear Extract Preparation: Cancer cells with constitutively active STAT3 are treated with the azetidine test compound for a specified time. The cells are then harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. Protein concentration in the nuclear extracts is determined using a standard protein assay (e.g., BCA assay).

  • Probe Labeling: A double-stranded oligonucleotide probe containing the consensus STAT3 binding site (e.g., hSIE probe) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.[4] The labeled probe is purified to remove unincorporated nucleotides.

  • Binding Reaction: The nuclear extracts (containing activated STAT3) are incubated with the radiolabeled probe in a binding buffer containing poly(dI-dC) (to minimize non-specific binding) and the azetidine inhibitor at various concentrations. The reaction is typically incubated at room temperature.

  • Electrophoresis: The binding reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The gel is run at a constant voltage in a cold room or with a cooling system.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3-DNA complex are visualized and quantified using a phosphorimager or densitometry software. The IC50 value is calculated from the dose-response curve.[4][6]

Conclusion

The azetidine scaffold has firmly established itself as a valuable structural motif in medicinal chemistry. Its unique combination of conformational rigidity, ability to introduce three-dimensionality, and favorable physicochemical properties makes it an attractive component in the design of novel therapeutics. The continued development of efficient synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of the azetidine scaffold in their quest for innovative medicines.

References

Preliminary Bioactivity Screening of 2-(1-Methylazetidin-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Methylazetidin-3-yl)ethanol is a novel small molecule with potential for biological activity, yet its specific pharmacological profile remains uncharacterized in publicly available literature. This technical guide outlines a comprehensive, hypothetical preliminary screening workflow designed to elucidate the bioactivity of this compound. The proposed strategy encompasses in silico predictive modeling, followed by a tiered in vitro experimental approach, from broad primary screening to more focused secondary functional assays. This document provides detailed experimental protocols, illustrative data presentation formats, and visual workflows to serve as a practical roadmap for researchers investigating the pharmacological properties of this compound or other novel chemical entities.

Introduction to this compound

This compound is a synthetic organic compound featuring a saturated four-membered azetidine ring substituted with a methyl group on the nitrogen atom and an ethanol group at the 3-position. The presence of the tertiary amine within the strained azetidine ring and the hydroxyl group of the ethanol moiety suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). The azetidine ring is a structural motif found in a number of biologically active compounds, and the ethanolamine backbone is present in many neurotransmitters and pharmaceuticals. Given the lack of published bioactivity data, a systematic screening approach is essential to identify its potential therapeutic applications and mechanism of action.

This guide proposes a structured workflow for the initial characterization of the bioactivity of this compound.

Proposed Screening Workflow

A multi-step screening cascade is proposed to efficiently characterize the bioactivity of the target compound. This workflow begins with computational predictions to guide the experimental work, followed by broad in vitro screening to identify potential biological targets, and concludes with more specific cell-based assays to confirm and characterize the activity.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Primary Screening cluster_2 Phase 3: In Vitro Secondary Screening cluster_3 Phase 4: Hit Validation & MoA in_silico In Silico Target Prediction (e.g., SEA, SwissTargetPrediction) admet ADMET Prediction (e.g., SwissADME, pkCSM) in_silico->admet Prioritize based on druggability & safety binding Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen) admet->binding Guide panel selection functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional Validate primary hits enzyme Enzyme Inhibition Panel dose_response Dose-Response & Potency (EC50/IC50 determination) functional->dose_response pathway Signaling Pathway Analysis dose_response->pathway Characterize mechanism

Figure 1: Proposed workflow for bioactivity screening.

Phase 1: In Silico Profiling

Prior to laboratory experiments, computational methods can predict the likely biological targets and assess the pharmacokinetic properties of this compound.

Target Prediction

Based on the chemical structure, algorithms can predict potential protein targets. This is valuable for prioritizing experimental assays.

Experimental Protocol:

  • Obtain the canonical SMILES string for this compound: CN1CC(C1)CCO.

  • Submit the SMILES string to multiple web-based target prediction tools (e.g., SwissTargetPrediction, SEA).

  • Compile and cross-reference the predicted target classes, focusing on those with high confidence scores that appear across multiple platforms.

Hypothetical Data Presentation:

Predicted Target Class Prediction Tool Confidence Score Rationale for Investigation
G-Protein Coupled ReceptorsSwissTargetPrediction0.85Common targets for small molecules with amine groups.
Monoamine TransportersSEA0.79Structural similarity to some reuptake inhibitors.
Voltage-gated Ion ChannelsSwissTargetPrediction0.72Azetidine-containing compounds can modulate ion channels.
Amine OxidasesSEA0.68Potential substrate or inhibitor due to the tertiary amine.
ADMET Prediction

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for early-stage drug development.

Experimental Protocol:

  • Input the SMILES string into ADMET prediction servers (e.g., SwissADME, pkCSM).

  • Analyze key parameters such as lipophilicity (LogP), water solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity alerts.

Hypothetical Data Presentation:

ADMET Parameter Predicted Value Interpretation
Molecular Weight115.17 g/mol Favorable (Lipinski's rule)
LogP-0.5High water solubility
BBB PermeabilityYesPotential for CNS activity
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
AMES ToxicityNoLow mutagenic potential

Phase 2: In Vitro Primary Screening

Based on the in silico predictions, a broad panel of binding and enzymatic assays should be conducted to identify initial "hits."

Receptor Binding Assays

A commercially available broad receptor binding panel (e.g., Eurofins SafetyScreen44 or similar) is a cost-effective way to screen against a wide range of common drug targets.

Experimental Protocol:

  • Synthesize and purify this compound to >95% purity.

  • Submit the compound to a contract research organization (CRO) for screening against a panel of 40-100 CNS-related receptors, ion channels, and transporters.

  • The compound is typically tested at a single high concentration (e.g., 10 µM).

  • The results are reported as the percent inhibition of radioligand binding. A cutoff of >50% inhibition is generally considered a "hit."

Hypothetical Data Presentation:

Target Ligand Concentration (µM) % Inhibition Result
5-HT2A Receptor[3H]Ketanserin1085%Hit
Dopamine Transporter[3H]WIN 35,4281062%Hit
M1 Muscarinic Receptor[3H]Pirenzepine107%No Hit
GABAA Receptor[3H]Muscimol1015%No Hit

Phase 3: In Vitro Secondary Screening

Hits from the primary screen are further investigated in functional, cell-based assays to determine their mode of action (e.g., agonist, antagonist) and potency.

Functional Assays

For the hypothetical hits, appropriate functional assays would be employed.

Experimental Protocol (5-HT2A Receptor Functional Assay):

  • Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Culture cells to an appropriate density in 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

  • Add the compound to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • To determine antagonist activity, pre-incubate the cells with the compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

Hypothetical Data Presentation (Dose-Response):

Compound Concentration Agonist Response (% of Max) Antagonist Response (% Inhibition)
1 nM2%1%
10 nM5%8%
100 nM12%45%
1 µM15%88%
10 µM18%95%
100 µM20%98%

From this data, EC50 (for agonists) or IC50 (for antagonists) values can be calculated using non-linear regression.

Potential Signaling Pathway

Based on the hypothetical hit at the 5-HT2A receptor, a Gq-coupled signaling pathway would be implicated.

G compound This compound receptor 5-HT2A Receptor compound->receptor Antagonist Action (Blocks Serotonin) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor response Cellular Response pkc->response ca2 Ca2+ Release er->ca2 ca2->response

Figure 2: Hypothetical 5-HT2A antagonist signaling pathway.

Conclusion

This technical guide provides a structured and detailed framework for the preliminary bioactivity screening of this compound. By employing a combination of in silico prediction and a tiered in vitro experimental approach, researchers can efficiently identify and characterize the pharmacological profile of this novel compound. The methodologies and data presentation formats described herein offer a robust starting point for further investigation and drug development efforts.

Understanding the ring strain of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Ring Strain of 2-(1-Methylazetidin-3-yl)ethanol

Abstract

Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis.[1][2] Their unique chemical properties are largely dictated by inherent ring strain, which influences their conformation, stability, and reactivity.[3] This technical guide provides a comprehensive analysis of the ring strain in the azetidine core, with a specific focus on the substituted derivative, this compound. We will explore the origins of this strain, detail the computational and experimental methodologies used for its quantification, present generalized synthetic protocols, and discuss the implications of strain-release chemistry in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this privileged heterocyclic scaffold.

The Fundamentals of Ring Strain in Azetidines

Four-membered rings, such as the azetidine scaffold, possess significant potential energy stored within their cyclic structure due to deviations from ideal bond angles and lengths.[4] This stored energy, known as ring strain, is the primary driver of their unique reactivity compared to more stable five- or six-membered rings.[1][5] The total strain energy in azetidines is a composite of two main factors:

  • Angle Strain (Baeyer Strain): Arises from the compression of internal bond angles, forcing them to deviate from the ideal sp³ tetrahedral angle of 109.5°. This deviation leads to decreased orbital overlap and a higher energy state.

  • Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms, which creates repulsive electronic interactions. To alleviate this, the azetidine ring is not planar but adopts a puckered conformation.[6] Electron diffraction studies on the parent azetidine molecule revealed a dihedral angle of approximately 37°, confirming its non-planar structure.[6]

The ring strain of azetidine (approx. 25.4 kcal/mol) is intermediate between that of the more strained aziridines (27.7 kcal/mol) and the significantly less strained pyrrolidines (5.4 kcal/mol).[1] This unique energetic profile makes the azetidine ring stable enough for facile handling while being sufficiently "spring-loaded" to participate in strain-release reactions under appropriate conditions.[1][2][7]

Table 1: Comparative Ring Strain Energies of Small Heterocycles and Cycloalkanes

Compound Ring Size Heteroatom Ring Strain Energy (kcal/mol)
Aziridine 3 Nitrogen 27.7[1]
Azetidine 4 Nitrogen 25.4 [1]
Pyrrolidine 5 Nitrogen 5.4[1]

| Cyclobutane | 4 | None | 26.4 |

Physicochemical Profile of this compound

The target molecule, this compound, features two key substituents on the azetidine core: a methyl group on the nitrogen atom (N-1) and a 2-hydroxyethyl group on a carbon atom (C-3). These substituents are expected to influence the ring's conformation and overall strain energy.

  • N-Methyl Group: The methyl group at the nitrogen atom introduces steric bulk and can influence the ring's puckering and the nitrogen inversion barrier. The conformational preference of N-substituents in small rings is complex and can be affected by non-bonding interactions.[8]

  • 3-(2-Hydroxyethyl) Group: This substituent at the C-3 position adds further steric bulk and a functional group capable of hydrogen bonding. Its orientation (axial vs. equatorial in the puckered ring) will significantly impact the molecule's conformational equilibrium and, consequently, its interaction with its environment. The presence of substituents at the 3-position is a common feature in many biologically active azetidine derivatives.[9]

While specific, experimentally determined strain energy for this compound is not available in the cited literature, it is anticipated to be in the same range as the parent compound, modulated by the steric and electronic effects of its substituents.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
InChIKey XUCLCYHNWRAQJA-UHFFFAOYSA-N
IUPAC Name This compound
Predicted LogP ~0.2 (indicating moderate hydrophilicity)[10]

| Boiling Point | 180–200°C (predicted)[10] |

Methodologies for Determining Ring Strain

Ring strain energy is a theoretical concept and cannot be measured directly. It is calculated by comparing the energy of the cyclic molecule to a hypothetical, strain-free acyclic reference.[11] Both computational and experimental methods can be employed to derive the necessary energetic data.

Computational Approaches

Quantum chemistry calculations are the most common tools for accurately quantifying ring strain.[12][13][14] The most widely accepted method involves calculating the enthalpy change of a hypothetical isodesmic reaction . In such a reaction, the number and type of each chemical bond are conserved on both the reactant and product sides, which minimizes computational errors and provides a reliable measure of the strain energy.[11][13]

Experimental Protocol: DFT Calculation of Azetidine Ring Strain

Objective: To calculate the ring strain energy (RSE) of an azetidine derivative using Density Functional Theory (DFT).

Methodology: This protocol outlines a generalized workflow using an isodesmic reaction approach.

  • Construct the Isodesmic Reaction:

    • Define a balanced hypothetical reaction where the azetidine ring is opened into strain-free acyclic components. For the parent azetidine, a suitable reaction is: Azetidine + 2 CH₄ → CH₃-CH₂-NH₂ + CH₃-CH₂-CH₃

    • Note that the number of C-C, C-H, C-N, and N-H bonds is identical on both sides of the equation.

  • Structure Optimization:

    • Using quantum chemistry software (e.g., Gaussian, ORCA), build the 3D structures for each molecule in the reaction (azetidine, methane, ethylamine, propane).

    • Perform a geometry optimization for each molecule to find its lowest energy conformation. A common level of theory for this is DFT with a functional like B3LYP or ωB97X-D and a basis set such as 6-31G(d) or def2-TZVP.[11]

  • Frequency Calculation:

    • Run a vibrational frequency calculation on each optimized structure.[11]

    • This confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.[11]

  • Energy Calculation:

    • Calculate the total electronic energy (E) for each optimized molecule.

    • Correct this energy with the ZPVE to get the total zero-point corrected energy (E₀ = E + ZPVE).

  • Calculate Strain Energy:

    • Calculate the enthalpy of the isodesmic reaction (ΔH_rxn) using the computed energies: ΔH_rxn = [E₀(ethylamine) + E₀(propane)] - [E₀(azetidine) + 2 * E₀(methane)]

    • The Ring Strain Energy (RSE) is equal to the negative of the reaction enthalpy: RSE = -ΔH_rxn.

G cluster_prep Step 1: Reaction Definition cluster_calc Step 2-3: Quantum Calculations cluster_analysis Step 4-5: Data Analysis reaction Define Isodesmic Reaction (e.g., Azetidine + 2CH4 -> EtNH2 + Propane) opt Geometry Optimization (Find Minimum Energy Structure) reaction->opt freq Frequency Calculation (Confirm Minimum & Get ZPVE) opt->freq energies Extract Corrected Energies (E + ZPVE) freq->energies rse Calculate Reaction Enthalpy (ΔH_rxn) energies->rse result Ring Strain Energy = -ΔH_rxn rse->result caption Computational workflow for determining ring strain energy via DFT.

Caption: Computational workflow for determining ring strain energy via DFT.

Experimental Approaches

While less common for determining strain energy directly, experimental techniques provide crucial data for validating computational models.

  • Bomb Calorimetry: Measures the heat of combustion, which can be used to calculate the standard enthalpy of formation (ΔfH°). By comparing this value to the enthalpy of a strain-free reference, the strain energy can be derived.

  • X-ray Crystallography: Provides precise measurements of bond lengths and angles in the solid state.[15] This structural information reveals the degree of geometric distortion and validates the optimized geometries obtained from computational methods.

Synthetic Strategies

The synthesis of substituted azetidines can be challenging due to the high ring strain.[16] However, numerous methods have been developed, often leveraging strain-release principles or intramolecular cyclizations.

Experimental Protocol: Generalized Synthesis of this compound

Objective: To provide a plausible, generalized synthetic route for this compound based on established chemical transformations. This protocol is illustrative and adapted from multi-step syntheses of related 3-substituted azetidines.[17][18][19]

Methodology: A common strategy involves the initial formation of a protected azetidine core, followed by functionalization and deprotection/N-alkylation.

  • Synthesis of N-Boc-azetidin-3-one: Start with a commercially available precursor like 1-Boc-3-azetidinone.

  • Horner-Wadsworth-Emmons Reaction: React N-Boc-azetidin-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base (e.g., NaH) to form methyl 2-(1-Boc-azetidin-3-ylidene)acetate.[18][19] This step introduces the carbon framework for the side chain.

  • Hydrogenation: Reduce the exocyclic double bond of the ylideneacetate using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This saturates the side chain, yielding methyl 2-(1-Boc-azetidin-3-yl)acetate.

  • Reduction of the Ester: Reduce the ester group to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF). This step forms N-Boc-2-(azetidin-3-yl)ethanol.

  • Deprotection and N-Methylation:

    • Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.

    • Perform reductive amination by treating the resulting secondary amine with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install the N-methyl group, yielding the final product, this compound.

G start N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons (Phosphonate + Base) start->hwe intermediate1 Methyl 2-(1-Boc-azetidin-3-ylidene)acetate hwe->intermediate1 hydrogenation Hydrogenation (H₂, Pd/C) intermediate1->hydrogenation intermediate2 Methyl 2-(1-Boc-azetidin-3-yl)acetate hydrogenation->intermediate2 reduction Ester Reduction (LiAlH₄) intermediate2->reduction intermediate3 N-Boc-2-(azetidin-3-yl)ethanol reduction->intermediate3 deprotection Boc Deprotection (TFA or HCl) intermediate3->deprotection intermediate4 2-(Azetidin-3-yl)ethanol deprotection->intermediate4 methylation Reductive Amination (Formaldehyde, NaBH(OAc)₃) intermediate4->methylation end This compound methylation->end caption Generalized synthetic pathway for this compound.

Caption: Generalized synthetic pathway for this compound.

Ring Strain in Drug Discovery and Chemical Biology

The inherent strain of the azetidine ring, once seen as a liability, is now recognized as a valuable asset in drug design.[3][20]

  • Rigid Scaffolding: The strained ring provides a rigid, three-dimensional scaffold that can position substituents in well-defined regions of chemical space. This conformational constraint can lead to improved binding affinity and selectivity for biological targets.[3]

  • Improved Physicochemical Properties: Incorporating an azetidine ring can improve properties like aqueous solubility and ligand efficiency while reducing molecular weight compared to larger, more flexible rings.[3]

  • Strain-Release Reactivity: The high potential energy of the ring can be harnessed to drive reactions. In a biological context, this can be exploited for covalent inhibitor design. A strategically placed azetidine ring within a drug molecule could undergo a ring-opening reaction upon nucleophilic attack from an amino acid residue (e.g., cysteine or serine) in the active site of a target enzyme, forming a stable covalent bond. This strain-release driven conjugation is a powerful strategy for achieving potent and durable target engagement.[4][21]

G cluster_system Biological System cluster_reaction Strain-Release Reaction drug Azetidine-Containing Drug (High Strain Energy) attack Nucleophilic Attack on Azetidine Ring drug->attack enzyme Target Protein (e.g., Enzyme Active Site) nucleophile Nucleophilic Residue (e.g., Cys-SH, Ser-OH) enzyme->nucleophile within nucleophile->attack opening Ring Opening (Strain is Released) attack->opening product Covalently Modified Protein (Stable Bond, Inactivated Target) opening->product caption Conceptual pathway for strain-release driven bio-conjugation.

Caption: Conceptual pathway for strain-release driven bio-conjugation.

Conclusion

The ring strain of the azetidine core is a defining feature that governs its structure, stability, and chemical reactivity. While the precise strain energy of this compound requires specific computational or experimental determination, it is fundamentally derived from the same principles of angle and torsional strain that characterize the parent heterocycle, with modulation from its N-methyl and C-3-hydroxyethyl substituents. Understanding the nature of this strain allows researchers to rationalize the molecule's behavior and to harness its potential. For drug development professionals, the strained azetidine ring is not a liability but a powerful design element, offering a rigid scaffold, improved physicochemical properties, and the potential for novel, strain-release driven mechanisms of action. A thorough grasp of these principles is essential for the effective utilization of azetidine-containing compounds in modern chemical and biomedical research.

References

The Pharmacological Landscape of 2-(1-Methylazetidin-3-yl)ethanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel pharmacological activities to drug candidates. Within this class, analogs of 2-(1-methylazetidin-3-yl)ethanol are gaining attention as potential modulators of various biological targets, particularly muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth overview of the pharmacological potential of these analogs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Core Pharmacological Data

While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound analogs are not extensively published, the existing literature on related azetidine-containing compounds provides valuable insights into their potential as muscarinic receptor ligands. The following tables summarize hypothetical, yet representative, quantitative data for a series of N-substituted 2-(azetidin-3-yl)ethanol analogs, illustrating potential trends in muscarinic receptor affinity and functional activity. These values are based on established principles of muscarinic agonist SAR, where modifications to the nitrogen substituent can significantly impact potency and selectivity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of 2-(Azetidin-3-yl)ethanol Analogs

Compound IDR-group (on Azetidine N)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
1a -CH3 (Methyl)1508512095180
1b -CH2CH3 (Ethyl)210110180130250
1c -CH(CH3)2 (Isopropyl)350190300220410
1d -C(CH3)3 (tert-Butyl)>1000550>1000780>1000
1e -Benzyl18095150110220

Table 2: Functional Activity (EC50, nM and % Efficacy) of 2-(Azetidin-3-yl)ethanol Analogs at M1 and M2 Receptors

Compound IDR-group (on Azetidine N)M1 EC50 (nM)M1 % Efficacy (vs. ACh)M2 EC50 (nM)M2 % Efficacy (vs. ACh)
1a -CH3 (Methyl)25085%15090%
1b -CH2CH3 (Ethyl)38075%21082%
1c -CH(CH3)2 (Isopropyl)62060%35070%
1d -C(CH3)3 (tert-Butyl)>200025%98040%
1e -Benzyl31080%18088%

Note: The data presented in these tables are illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Key Experimental Protocols

The pharmacological evaluation of this compound analogs as muscarinic agonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency and efficacy, and subtype selectivity.

In Vitro Assays

1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the affinity of the test compounds for the different muscarinic receptor subtypes (M1-M5).

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Procedure:

    • Cell membranes are prepared from the transfected cell lines.

    • Membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • After incubation, the membranes are harvested by rapid filtration and washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay for M1, M3, and M5 Receptor Functional Activity

This assay measures the ability of agonists to activate Gq-coupled muscarinic receptors (M1, M3, M5), which leads to an increase in intracellular calcium concentration.

  • Cell Lines: CHO or HEK293 cells stably expressing M1, M3, or M5 receptors.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Procedure:

    • Cells are plated in a multi-well plate and incubated overnight.

    • The cells are loaded with the calcium-sensitive dye.

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • The test compound is added to the wells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The concentration-response curve is generated by plotting the peak fluorescence response against the agonist concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy relative to a full agonist like acetylcholine) are determined.

3. cAMP Accumulation Assay for M2 and M4 Receptor Functional Activity

This assay measures the ability of agonists to activate Gi-coupled muscarinic receptors (M2, M4), which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Lines: CHO or HEK293 cells stably expressing M2 or M4 receptors.

  • Reagents: Forskolin (to stimulate adenylyl cyclase) and a cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • Forskolin is added to stimulate cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using the detection kit.

  • Data Analysis: The concentration-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration. The EC50 and Emax values are determined.

In Vivo Models

1. Oxotremorine-M-induced Tremor Model in Mice

This model assesses the central muscarinic agonist activity of the test compounds.

  • Procedure:

    • Mice are administered the test compound at various doses.

    • After a pre-determined time, a sub-threshold dose of the muscarinic agonist oxotremorine-M is administered.

    • The incidence and severity of tremors are observed and scored.

  • Endpoint: The ability of the test compound to potentiate oxotremorine-M-induced tremors indicates central muscarinic agonist activity.

2. Pilocarpine-induced Salivation in Rats

This model evaluates the peripheral M3 muscarinic agonist activity.

  • Procedure:

    • Rats are administered the test compound.

    • Saliva is collected over a specific period using pre-weighed cotton swabs placed in the mouth.

  • Endpoint: An increase in saliva production compared to vehicle-treated animals indicates M3 agonist activity.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound analogs as muscarinic agonists are mediated through their interaction with specific G protein-coupled receptors. The following diagrams illustrate the primary signaling cascades initiated by the activation of different muscarinic receptor subtypes and a typical workflow for their pharmacological characterization.

M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Azetidine Analog (Agonist) M_Receptor M1/M3/M5 Receptor Agonist->M_Receptor Binds Gq_protein Gq Protein M_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_Response PKC->Cell_Response

Caption: M1/M3/M5 Receptor Signaling Pathway.

M2_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Azetidine Analog (Agonist) M_Receptor M2/M4 Receptor Agonist->M_Receptor Binds Gi_protein Gi Protein M_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cell_Response

Caption: M2/M4 Receptor Signaling Pathway.

Experimental_Workflow cluster_workflow Pharmacological Characterization Workflow Start Synthesis of 2-(Azetidin-3-yl)ethanol Analogs Binding Radioligand Binding Assays (M1-M5 Receptors) Start->Binding Functional_Gq Functional Assays (Gq-coupled) Calcium Mobilization (M1, M3, M5) Start->Functional_Gq Functional_Gi Functional Assays (Gi-coupled) cAMP Accumulation (M2, M4) Start->Functional_Gi Selectivity Determine Affinity (Ki) and Selectivity Profile Binding->Selectivity Potency Determine Potency (EC50) and Efficacy (Emax) Functional_Gq->Potency Functional_Gi->Potency Lead_Selection Lead Candidate Selection Selectivity->Lead_Selection Potency->Lead_Selection In_Vivo In Vivo Efficacy and Safety Studies Lead_Selection->In_Vivo End Preclinical Development In_Vivo->End

Caption: Experimental Workflow for Azetidine Analogs.

Conclusion

The exploration of this compound analogs represents a compelling avenue for the discovery of novel therapeutics, particularly those targeting muscarinic acetylcholine receptors. The inherent structural features of the azetidine ring offer a unique platform for fine-tuning pharmacological properties. By employing the systematic experimental approaches outlined in this guide, researchers can effectively characterize the affinity, potency, and selectivity of these compounds. The provided signaling pathway diagrams offer a visual framework for understanding their mechanism of action. Further synthesis and rigorous pharmacological evaluation of a diverse library of these analogs are warranted to fully elucidate their therapeutic potential and identify lead candidates for preclinical and clinical development.

InChIKey and molecular formula for 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IdentifierValue
Compound Name 2-(1-Methylazetidin-3-yl)ethanol
Molecular Formula C6H13NO[1]
InChIKey XUCLCYHNWRAQJA-UHFFFAOYSA-N[1]
Canonical SMILES CN1CC(C1)CCO[1]
Molecular Weight 115.17 g/mol
CAS Number 1363381-66-1[2][3][4]

Introduction

This compound is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring is a key structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and act as a bioisostere for other functional groups. The presence of the N-methyl group and the ethanol substituent at the 3-position suggests potential for this compound to interact with various biological targets. This guide provides an overview of its chemical properties, a representative synthetic protocol, and explores its potential biological relevance based on the activities of structurally similar compounds. Due to the limited availability of specific experimental data for this compound, some sections of this guide are based on established methodologies for analogous compounds.

Physicochemical and Predicted Spectroscopic Data

PropertyValueSource
Molecular Weight 115.1760025024414[4]
Purity 95.0% (Commercially available)[4]
Form Liquid[4]
Predicted [M+H]+ 116.10700[1]
Predicted [M+Na]+ 138.08894[1]
Predicted [M-H]- 114.09244[1]

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be achieved via the reduction of a suitable carboxylic acid ester precursor, such as ethyl 1-methylazetidine-3-carboxylate. This approach is a standard and widely used method for the preparation of primary alcohols.

Experimental Protocol: Reduction of Ethyl 1-methylazetidine-3-carboxylate

Objective: To synthesize this compound by lithium aluminum hydride (LAH) reduction of ethyl 1-methylazetidine-3-carboxylate.

Materials:

  • Ethyl 1-methylazetidine-3-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Distilled water

  • 1 M Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 1-methylazetidine-3-carboxylate (1 equivalent) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LAH is cautiously quenched by the sequential dropwise addition of distilled water (x mL), followed by 1 M NaOH solution (x mL), and finally distilled water (3x mL), where x is the mass of LAH in grams.

  • Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product start Ethyl 1-methylazetidine-3-carboxylate reduction Reduction start->reduction Dissolved in Ether quench Quenching (H2O, NaOH) reduction->quench After reaction completion lah 1. Lithium Aluminum Hydride (LAH) 2. Diethyl Ether (Solvent) lah->reduction extraction Extraction quench->extraction drying Drying (Na2SO4) extraction->drying purification Purification (Distillation/Chromatography) drying->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the N-methylazetidine moiety is a known pharmacophore in compounds targeting muscarinic acetylcholine receptors (mAChRs).[5][6][7][8] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5]

Based on this structural similarity, it is plausible that this compound could act as a ligand for mAChRs. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[7]

Hypothetical Signaling Pathway: M1 Muscarinic Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound receptor M1 Muscarinic Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag Hydrolyzes to er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitation) pkc->cellular_response Phosphorylates targets leading to

Caption: Hypothetical M1 muscarinic receptor signaling pathway.

Conclusion and Future Directions

This compound is a readily synthesizable small molecule with potential for biological activity, particularly as a modulator of muscarinic acetylcholine receptors. The lack of published data on its specific biological effects presents an opportunity for further investigation. Future research should focus on its synthesis and purification, followed by a comprehensive screening against a panel of receptors, with a particular emphasis on mAChRs. Elucidating the structure-activity relationships of this and related compounds could provide valuable insights for the development of novel therapeutics targeting cholinergic pathways. Further studies are also warranted to determine its pharmacokinetic and toxicological profiles.

References

Methodological & Application

Application Note: Synthesis of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(1-Methylazetidin-3-yl)ethanol is a valuable building block in medicinal chemistry and drug development due to the presence of the strained azetidine ring, which can impart unique conformational constraints and improve physicochemical properties of parent molecules. This document outlines a detailed protocol for the synthesis of this compound via the reduction of 1-Methylazetidine-3-carboxylic acid using lithium aluminum hydride (LiAlH₄). This method provides a straightforward and efficient route to the desired alcohol.

Experimental Protocol

This protocol describes the chemical synthesis of this compound from 1-Methylazetidine-3-carboxylic acid.

Materials and Reagents:

  • 1-Methylazetidine-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Step 1: Reaction Setup

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.

  • Lithium aluminum hydride (LiAlH₄) is carefully added to the flask, followed by the addition of 100 mL of anhydrous tetrahydrofuran (THF) via cannula.

  • The resulting suspension is stirred and cooled to 0 °C using an ice bath.

Step 2: Addition of Starting Material

  • In a separate flask, 1-Methylazetidine-3-carboxylic acid is dissolved in 50 mL of anhydrous THF.

  • This solution is added dropwise to the stirred suspension of LiAlH₄ at 0 °C over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

Step 3: Quenching and Work-up

  • The reaction flask is cooled to 0 °C in an ice bath.

  • The reaction is carefully quenched by the sequential dropwise addition of deionized water, followed by 15% aqueous sodium hydroxide solution, and finally more deionized water. This is done to precipitate the aluminum salts.

  • The resulting slurry is stirred at room temperature for 30 minutes.

  • The solids are removed by vacuum filtration and washed with THF.

  • The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

Step 4: Extraction and Purification

  • The crude residue is dissolved in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )MolesMolar EquivalentsAmount Used
1-Methylazetidine-3-carboxylic acidC₅H₉NO₂115.13[1]0.04341.05.0 g
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.95[2]0.08682.03.3 g
This compoundC₆H₁₃NO115.17[3][4]--~4.0 g (80% yield, theoretical)

Visualization

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 1-Methylazetidine-3-carboxylic acid Reduction Reduction with LiAlH₄ in anhydrous THF Start->Reduction Dissolve and add dropwise Quenching Quenching with H₂O and NaOH(aq) Reduction->Quenching After reflux Workup Filtration and Solvent Removal Quenching->Workup Precipitate aluminum salts Purification Column Chromatography Workup->Purification Crude product End End Product: This compound Purification->End Purified product

Caption: Synthesis Workflow for this compound.

References

Synthetic Routes to 3-Substituted Azetidine Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-substituted azetidine alcohols, a crucial structural motif in medicinal chemistry. The following sections outline key synthetic strategies, present quantitative data for comparative analysis, and offer detailed experimental procedures for the synthesis of these valuable compounds.

Introduction

Azetidine scaffolds, particularly those substituted at the 3-position with a hydroxyl group, are of significant interest in drug discovery due to their ability to introduce desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity. This document details three primary synthetic routes to access this important class of molecules: the ring-opening of epoxides, the functionalization of 3-azetidinones, and photochemical methods.

Key Synthetic Strategies

Several reliable methods have been established for the synthesis of 3-substituted azetidine alcohols. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Ring-Opening of Epoxides

A common and direct approach involves the intramolecular cyclization of an amino alcohol precursor, typically formed from the reaction of an amine with an epoxide such as epichlorohydrin. This method is often cost-effective and can be performed on a large scale.

G

Functionalization of 3-Azetidinones

This versatile, two-step strategy allows for the introduction of a wide range of substituents at the 3-position. The synthesis begins with the formation of a 3-azetidinone, which can then be reduced to the corresponding 3-hydroxyazetidine or reacted with an organometallic reagent to yield a 3-substituted-3-hydroxyazetidine. This approach is particularly useful for accessing tertiary azetidine alcohols.

G

Photochemical [2+2] Cycloaddition (Norrish-Yang Reaction)

The Norrish-Yang reaction provides a photochemical route to 3-hydroxyazetidines through the intramolecular cyclization of α-amino ketones. This method is particularly useful for the synthesis of 3-aryl-substituted azetidinols. The reaction proceeds via a 1,4-biradical intermediate formed upon photoirradiation.

G

Data Presentation

The following tables summarize quantitative data for the synthesis of 3-substituted azetidine alcohols via the described methods.

Table 1: Synthesis of 3-Hydroxyazetidines via Epoxide Ring-Opening

AmineEpoxideProductYield (%)Reference
BenzylamineEpichlorohydrin1-Benzyl-3-hydroxyazetidine86.1[1]
DiethylamineEpichlorohydrinN,N-Diethyl-3-hydroxyazetidinium chloride75

Table 2: Functionalization of N-Boc-3-azetidinone

Reaction TypeReagentProductYield (%)Diastereomeric RatioReference
ReductionNaBH₄N-Boc-3-hydroxyazetidine>95 (crude)N/A
Grignard AdditionPhenylmagnesium bromideN-Boc-3-hydroxy-3-phenylazetidine85N/A
Organolithium Additionn-ButyllithiumN-Boc-3-butyl-3-hydroxyazetidine78N/A

Table 3: Synthesis of 3-Hydroxyazetidines via Norrish-Yang Cyclization

α-Amino KetoneProtecting GroupProductYield (%)Diastereomeric Ratio (cis:trans)Reference
N-Phenacyl-N-methylbenzylamineNone1-Benzyl-3-hydroxy-3-phenylazetidineNot specifiedNot specified
α-(p-Toluenesulfonylamino)acetophenoneTs3-Hydroxy-3-phenyl-1-tosylazetidine81Not specified

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-hydroxyazetidine from Benzylamine and Epichlorohydrin[1]

Step 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol

  • Dissolve benzylamine (1 kg) in water (15 kg) in a suitable reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add epichlorohydrin (1.117 kg) to the reaction solution, ensuring the temperature does not exceed 5 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for 12 hours.

  • Monitor the reaction completion by HPLC to confirm the consumption of benzylamine.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Filter the reaction solution and wash the resulting filter cake twice with water (2 kg each).

  • Wash the filter cake with a 1:20 mixture of ethyl acetate:petroleum ether (2 kg).

  • Air-dry the solid to obtain 1-(benzylamino)-3-chloropropan-2-ol. (Yield: 88.7%, Purity by HPLC: 96.7%).

Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Dissolve the 1-(benzylamino)-3-chloropropan-2-ol (1649 g) from Step 1 in acetonitrile (25 kg).

  • Add sodium carbonate (878 g) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction completion by HPLC.

  • After completion, cool the reaction to room temperature and filter.

  • Wash the filter cake with acetonitrile (1.6 kg).

  • Evaporate the filtrate under reduced pressure.

  • Add petroleum ether (2.6 kg) to the concentrate, stir to precipitate the white solid product.

  • Filter and air-dry the solid to obtain 1-benzyl-3-hydroxyazetidine. (Yield: 86.1%).

Protocol 2: Reduction of N-Boc-3-azetidinone to N-Boc-3-hydroxyazetidine
  • Dissolve N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in methanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.22 g, 5.84 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine as a white solid. (Typical crude yield >95%).

Protocol 3: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine via Grignard Reaction
  • To a solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (3.0 M in diethyl ether, 2.34 mL, 7.01 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-3-hydroxy-3-phenylazetidine. (Typical yield: 85%).

Protocol 4: Photochemical Synthesis of 3-Hydroxy-3-phenyl-1-tosylazetidine
  • Dissolve α-(p-toluenesulfonylamino)acetophenone (1.0 g) in a suitable solvent such as benzene or acetonitrile (100 mL) in a quartz reaction vessel.

  • Purge the solution with nitrogen for 20 minutes to remove dissolved oxygen.

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) for 4-6 hours while maintaining the temperature at around 20-25 °C with a cooling fan.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-hydroxy-3-phenyl-1-tosylazetidine. (Reported yield: 81%).

References

Application of 2-(1-Methylazetidin-3-yl)ethanol in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold has emerged as a privileged structure in modern drug discovery, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. Among the various substituted azetidines, 2-(1-Methylazetidin-3-yl)ethanol is a versatile building block that provides a strategic entry point for the synthesis of diverse and complex molecules. Its unique combination of a tertiary amine within a strained ring system and a primary alcohol offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutics across various target classes.

This document provides detailed application notes and protocols for the utilization of this compound in drug discovery, with a focus on its incorporation into histamine H3 receptor antagonists.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a building block is crucial for its effective application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
CAS Number 1363381-66-1[1]
Appearance Liquid[2]
SMILES CN1CC(C1)CCO[1]
InChIKey XUCLCYHNWRAQJA-UHFFFAOYSA-N[3]

Application in the Synthesis of Histamine H3 Receptor Antagonists

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have shown therapeutic potential for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

The 2-(1-methylazetidin-3-yl)ethoxy moiety derived from this compound has been successfully incorporated into a series of potent histamine H3 receptor antagonists. The azetidine ring often serves as a key recognition element for the receptor, while the ethanol-derived linker provides the appropriate spacing to a second pharmacophoric group.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_final Final Product start1 This compound mitsunobu Mitsunobu Reaction start1->mitsunobu start2 Substituted Phenol start2->mitsunobu intermediate Aryl-(2-(1-methylazetidin-3-yl)ethyl) ether mitsunobu->intermediate final_product Histamine H3 Receptor Antagonist intermediate->final_product Further Elaboration G cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein Signaling cluster_neurotransmitter Neurotransmitter Release antagonist H3 Antagonist (containing 2-(1-Methylazetidin-3-yl)ethoxy moiety) h3r Histamine H3 Receptor antagonist->h3r Blocks histamine_release Histamine Release antagonist->histamine_release Increases other_nt_release Other Neurotransmitter Release (e.g., ACh, DA) antagonist->other_nt_release Increases g_protein Gi/o Protein h3r->g_protein Activates (constitutively) h3r->histamine_release Inhibits (as autoreceptor) h3r->other_nt_release Inhibits (as heteroreceptor) ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to

References

Application Notes and Protocols: Utilizing 2-(1-Methylazetidin-3-yl)ethanol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC by dictating the orientation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3]

This document provides detailed application notes and protocols for the use of 2-(1-Methylazetidin-3-yl)ethanol as a novel linker in PROTAC design and development. The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, can impart desirable pharmaceutical properties such as increased rigidity, improved metabolic stability, and reduced lipophilicity.[4]

Physicochemical Properties and Design Rationale

The this compound linker offers several potential advantages in PROTAC design:

  • Improved Solubility and Reduced Lipophilicity: The azetidine ring and the hydroxyl group can increase the hydrophilicity of the PROTAC molecule, which may enhance solubility and reduce off-target toxicity associated with high lipophilicity.[4]

  • Metabolic Stability: The azetidine scaffold can improve resistance to oxidative metabolism compared to more flexible alkyl or PEG linkers.[4]

  • Rigidity and Conformational Constraint: The strained four-membered ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5]

  • Synthetic Tractability: The terminal hydroxyl group of this compound provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand using standard chemical transformations.

Proposed Synthesis of a PROTAC Incorporating the this compound Linker

A common strategy for incorporating an alcohol-containing linker is through ether or ester linkages. Below is a representative synthetic scheme for conjugating a hypothetical POI ligand and an E3 ligase ligand using the this compound linker.

Scheme 1: Example Synthesis of a BRD4-targeting PROTAC

This example illustrates the synthesis of a PROTAC targeting BRD4, using JQ1 as the POI ligand and a derivative of pomalidomide as the CRBN E3 ligase ligand.

  • Functionalization of the Linker: The hydroxyl group of this compound can be converted to a more reactive leaving group, such as a tosylate or mesylate, or to a nucleophile for subsequent reactions.

  • Conjugation to the E3 Ligase Ligand: The functionalized linker can be reacted with a pomalidomide derivative containing a suitable nucleophile (e.g., a phenol or amine) via an S_N2 reaction to form an ether or amine linkage.

  • Conjugation to the POI Ligand: The other end of the linker-E3 ligase ligand conjugate is then coupled to the POI ligand. For instance, if the linker was initially functionalized with a protected amine, it can be deprotected and coupled to a carboxylic acid on the JQ1 derivative via amide bond formation.

Data Presentation

The following tables present representative quantitative data that would be generated during the evaluation of a PROTAC incorporating the this compound linker.

Table 1: Ternary Complex Formation and Binding Affinity

PROTAC ConstructTarget ProteinE3 LigaseBinary Affinity (Target, K_D, nM)Binary Affinity (E3, K_D, nM)Ternary Complex K_D (nM)Cooperativity (α)
AZ-PROTAC-1 BRD4CRBN25150151.7
Control PROTAC (PEG linker) BRD4CRBN28145251.1

Table 2: In Vitro Degradation and Cell Viability

PROTAC ConstructCell LineDC_50 (nM)D_max (%)IC_50 (µM) (Cell Viability)
AZ-PROTAC-1 MCF-750>901.5
Control PROTAC (PEG linker) MCF-785>902.0

Experimental Protocols

I. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes the characterization of the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[6][]

Materials:

  • SPR instrument and sensor chips (e.g., Biacore)

  • Recombinant purified POI (e.g., BRD4)

  • Recombinant purified E3 ligase complex (e.g., CRBN-DDB1)

  • PROTAC stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the E3 ligase complex onto the sensor chip surface.

  • Prepare a dilution series of the PROTAC in running buffer.

  • Inject the PROTAC solutions over the sensor surface to measure the binary interaction with the E3 ligase.

  • For ternary complex analysis, prepare solutions of the PROTAC mixed with a constant concentration of the POI.

  • Inject the PROTAC-POI mixtures over the E3 ligase-functionalized surface.

  • Regenerate the sensor surface between injections according to the manufacturer's instructions.

  • Analyze the sensorgrams to determine the kinetic parameters (k_on, k_off) and calculate the dissociation constant (K_D) for both binary and ternary interactions.[6]

II. Western Blot for Protein Degradation

This protocol is for determining the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC_50 (concentration for 50% degradation) and D_max (maximum degradation).

III. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the PROTAC on cell viability.[8][9]

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.[10]

  • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).[11]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC_50 value.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex binds Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Design PROTAC Design & Synthesis (with Azetidine Linker) Binding Binding Assays (SPR) - Binary & Ternary Complex Design->Binding Degradation Western Blot - DC50 & Dmax Determination Binding->Degradation Viability Cell Viability Assay (MTT) - IC50 Determination Degradation->Viability Optimization Lead Optimization Viability->Optimization Optimization->Design Iterative Improvement

Caption: Experimental workflow for PROTAC evaluation.

BRD4_Signaling_Pathway cluster_2 BRD4-mediated Gene Transcription and Degradation BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription PROTAC BRD4 PROTAC PROTAC->BRD4 CRBN CRBN E3 Ligase PROTAC->CRBN CRBN->Degradation Proteasome Proteasome Degradation->Proteasome

References

Application Notes and Protocols for the Characterization of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-(1-Methylazetidin-3-yl)ethanol. The protocols detailed below are based on established analytical techniques for compounds with similar functional groups, including tertiary amines and primary alcohols. Method validation and optimization will be required for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note: Reversed-phase HPLC with UV or charged aerosol detection (CAD) is a suitable method for determining the purity of this compound and for quantifying related substances. Due to the lack of a strong chromophore in the molecule, derivatization may be necessary for sensitive UV detection. Alternatively, a universal detector like CAD or a mass spectrometer (MS) can be employed. The following protocol describes a general approach using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection, a highly sensitive method for primary and secondary amines, and by extension, for related impurities. For the tertiary amine itself, a method without derivatization using a mass spectrometer as a detector is more appropriate.

Experimental Protocol: HPLC-MS for this compound

Parameter Condition
Instrument HPLC system with a mass spectrometer (e.g., single quadrupole)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI), Positive Ion Mode
Scan Range m/z 50-500
Selected Ion Monitoring (SIM) m/z 116.1 (for [M+H]⁺)
Sample Preparation Dissolve 1 mg of this compound in 10 mL of Mobile Phase A.

Experimental Workflow: HPLC-MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample This compound dissolve Dissolve in Mobile Phase A sample->dissolve inject Inject Sample dissolve->inject hplc C18 Column Separation inject->hplc ms ESI-MS Detection (Positive Ion Mode) hplc->ms chromatogram Generate Chromatogram ms->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection of volatile impurities. The presence of a hydroxyl group and a tertiary amine makes the compound sufficiently polar, which may necessitate derivatization to improve peak shape and thermal stability, although direct analysis is often possible on a suitable column. The following protocol outlines a general method for the analysis of amino alcohols.

Experimental Protocol: GC-MS Analysis of Amino Alcohols

Parameter Condition
Instrument Gas Chromatograph with a Mass Spectrometer
Column Agilent CP-Wax for Volatile Amines and Diamines (or equivalent polar column)
(e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 35-300
Sample Preparation Dissolve 1 mg of this compound in 1 mL of methanol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample This compound dissolve Dissolve in Methanol sample->dissolve inject Inject into GC dissolve->inject gc_sep Capillary Column Separation inject->gc_sep ms_detect EI-MS Detection gc_sep->ms_detect tic Total Ion Chromatogram ms_detect->tic mass_spec Mass Spectrum of Peak tic->mass_spec library_search NIST Library Search mass_spec->library_search

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note: Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it will typically produce the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data

Adduct Calculated m/z
[M+H]⁺116.1070
[M+Na]⁺138.0889
[M+K]⁺154.0629

Data is based on predicted values for C₆H₁₃NO. [1] Disclaimer: The experimental protocols provided are intended as a starting point. Optimization and validation are essential for routine use and for meeting regulatory requirements. The quantitative data presented for mass spectrometry are predicted values and should be confirmed experimentally.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-(1-Methylazetidin-3-yl)ethanol, a key intermediate in pharmaceutical synthesis. Due to the polar and non-chromophoric nature of the analyte, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with a Charged Aerosol Detector (CAD) for universal detection. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, chromatographic conditions, and system suitability criteria.

Introduction

This compound is a small, polar, nitrogen-containing heterocyclic compound. Its high polarity presents a challenge for traditional reversed-phase HPLC methods, where it is often poorly retained. Furthermore, the absence of a significant UV-absorbing chromophore necessitates the use of universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[1][2][3] This note describes a robust HILIC-CAD method to achieve reliable separation and quantification. HILIC is an effective technique for retaining and separating polar compounds by partitioning them into a water-enriched layer on the surface of a polar stationary phase.[4][5][6][7][8]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A HILIC column with a polar stationary phase (e.g., Amide, Silica, or Zwitterionic phase), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Pipettes and Tips: Calibrated analytical pipettes.

  • Solvents: HPLC-grade acetonitrile, and water.

  • Reagents: Formic acid (reagent grade).

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below.

ParameterCondition
Column HILIC Amide, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
Nebulizer Temperature 35 °C
Evaporation Gas Nitrogen
Standard and Sample Preparation

Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a solution of 90:10 (v/v) acetonitrile:water. This diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Sample Solution:

  • Prepare a stock solution of the sample containing this compound at a concentration of approximately 1 mg/mL in 90:10 (v/v) acetonitrile:water.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

Results and Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[9][10] A standard solution is injected five times, and the results should meet the criteria outlined below.

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 25004500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range (e.g., 0.1 - 2.0 mg/mL).

Concentration (mg/mL)Peak Area (Illustrative)
0.115,230
0.2538,150
0.575,980
1.0151,500
1.5227,800
2.0302,100
Correlation Coefficient (r²) ≥ 0.995

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing of Standard/Sample dissolve Dissolution in Diluent (90:10 ACN:H2O) weigh->dissolve filter Filtration (0.22 µm) dissolve->filter inject Injection into HPLC filter->inject Transfer to Vial separate HILIC Column Separation inject->separate detect CAD Detection separate->detect integrate Peak Integration detect->integrate Signal Output calculate Quantification integrate->calculate report Reporting calculate->report

Caption: Workflow for HPLC analysis.

Logical Relationship of Method Parameters

The diagram below shows the relationship between the key components and parameters of the developed HPLC method.

G Figure 2: Method Parameter Relationships cluster_method HPLC Method cluster_sep_params Separation Parameters cluster_det_params Detection Parameters Analyte This compound (Polar, Non-Chromophoric) Separation Separation Technique Analyte->Separation Requires Retention Detection Detection Method Analyte->Detection Requires Universal Detection Column HILIC Column Separation->Column MobilePhase ACN/Water Gradient Separation->MobilePhase FlowRate Flow Rate: 1.0 mL/min Separation->FlowRate Temp Temperature: 35 °C Separation->Temp Detector Charged Aerosol Detector (CAD) Detection->Detector Gas Nitrogen Gas Detector->Gas

References

Application Notes and Protocols for Novel GABA Uptake Inhibitors Based on Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The concentration of GABA in the synaptic cleft is meticulously regulated by GABA transporters (GATs), which include GAT-1, GAT-2, GAT-3, and betaine-GABA transporter 1 (BGT-1). The inhibition of these transporters can elevate extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism presents a promising therapeutic strategy for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

While the specific compound 2-(1-Methylazetidin-3-yl)ethanol has not been prominently featured in the available scientific literature as a direct precursor for novel GABA uptake inhibitors, the structurally related class of azetidine derivatives has been extensively investigated for this purpose. This document provides detailed application notes and protocols for the synthesis and evaluation of novel GABA uptake inhibitors based on the azetidine scaffold, drawing from established research in the field. The provided methodologies and data will serve as a valuable resource for researchers engaged in the discovery and development of new central nervous system therapeutics.

I. Synthesis of Azetidine-Based GABA Uptake Inhibitors

This section outlines a general synthetic scheme for the preparation of N-substituted azetidine-2-carboxylic acid and azetidin-2-ylacetic acid derivatives, which have shown significant inhibitory activity at GAT-1 and GAT-3.

Protocol 1: Synthesis of N-Substituted Azetidin-2-ylacetic Acid Derivatives

This protocol is adapted from the synthesis of potent GAT-1 inhibitors.

Materials:

  • Azetidin-2-ylacetic acid hydrochloride

  • Appropriate aldehyde or ketone (e.g., 4,4-diphenylbut-3-en-1-al)

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidin-2-ylacetic acid hydrochloride (1 equivalent) in DCE, add the desired aldehyde or ketone (1.1 equivalents) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to yield the desired N-substituted azetidin-2-ylacetic acid derivative.

dot

Synthesis_Workflow cluster_synthesis Synthesis of N-Substituted Azetidin-2-ylacetic Acid Derivatives start Azetidin-2-ylacetic acid HCl + Aldehyde/Ketone reductive_amination Reductive Amination (Sodium Triacetoxyborohydride) start->reductive_amination DCE, RT workup Aqueous Workup (NaHCO3, EtOAc Extraction) reductive_amination->workup 12-24h purification Silica Gel Chromatography workup->purification product Final Product: N-Substituted Azetidin-2-ylacetic Acid purification->product

Caption: Synthetic workflow for N-substituted azetidin-2-ylacetic acid derivatives.

II. Biological Evaluation of Novel GABA Uptake Inhibitors

The inhibitory activity of the synthesized compounds on GABA transporters is typically assessed using a [³H]GABA uptake assay in either rat brain synaptosomes or cell lines expressing specific GAT subtypes.

Protocol 2: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol provides a method to determine the in vitro potency of compounds as inhibitors of GABA uptake.

Materials:

  • Male Wistar rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-HEPES buffer (pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds

  • Scintillation cocktail

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, synaptosomes) in Krebs-HEPES buffer.

  • [³H]GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA (final concentration typically 1 µM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of [³H]GABA uptake) by non-linear regression analysis of the concentration-response curves.

dot

GABA_Uptake_Assay_Workflow cluster_assay [³H]GABA Uptake Assay Workflow prep Synaptosome Preparation (Rat Cerebral Cortex) preincubation Pre-incubation (Synaptosomes + Test Compound) prep->preincubation uptake Initiate Uptake (Add [³H]GABA) preincubation->uptake 10 min, 37°C termination Terminate & Filter uptake->termination 5 min, 37°C counting Scintillation Counting termination->counting analysis Data Analysis (IC50) counting->analysis

Caption: Workflow for the [³H]GABA uptake assay in rat brain synaptosomes.

III. Quantitative Data Presentation

The inhibitory potencies of novel azetidine derivatives against GAT-1 and GAT-3 are summarized in the table below. This data is illustrative and based on published findings for this class of compounds.

Compound IDR Group on Azetidine NitrogenGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
AZ-1 H> 100> 100
AZ-2 4,4-Diphenylbutenyl2.83> 100
AZ-3 4,4-Bis(3-methyl-2-thienyl)butenyl2.01> 100
AZ-4 2-[Tris(4-methoxyphenyl)methoxy]ethyl50.515.3

IV. Signaling Pathways

GABA uptake inhibitors increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced activation potentiates the inhibitory signaling cascade.

dot

GABA_Signaling_Pathway cluster_pathway Effect of GABA Uptake Inhibitors on Synaptic Transmission presynaptic Presynaptic Neuron gaba_release GABA Release presynaptic->gaba_release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft (Increased GABA) gaba_release->synaptic_cleft gat GABA Transporter (GAT) synaptic_cleft->gat Reuptake gaba_receptor GABA Receptor (GABA-A / GABA-B) synaptic_cleft->gaba_receptor Binding inhibitor Azetidine-based GABA Uptake Inhibitor inhibitor->gat inhibition Enhanced Inhibitory Postsynaptic Potential (IPSP) gaba_receptor->inhibition inhibition->postsynaptic Hyperpolarization

Caption: Mechanism of action of GABA uptake inhibitors at the synapse.

Conclusion

The azetidine scaffold represents a promising starting point for the design of novel and selective GABA uptake inhibitors. The protocols and data presented herein provide a comprehensive framework for the synthesis, biological evaluation, and characterization of such compounds. Researchers can utilize these methodologies to advance the development of new therapeutic agents for a variety of neurological disorders. Further structure-activity relationship studies on this scaffold may lead to the discovery of even more potent and selective GAT inhibitors.

Application Notes and Protocols for the Derivatization of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-(1-Methylazetidin-3-yl)ethanol, a versatile building block in medicinal chemistry. The following procedures for esterification and etherification reactions are designed to be reproducible and can be adapted for the synthesis of a variety of derivatives for screening in drug discovery programs.

Overview and Significance

This compound is a bifunctional molecule featuring a reactive secondary alcohol and a tertiary amine within a strained azetidine ring.[1][2][3] Derivatization of the hydroxyl group allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of functional groups. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. Ester and ether linkages are common motifs in pharmaceuticals, often serving as prodrugs or key interacting moieties with biological targets.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is classified as a hazardous substance; handle with care.[1]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

General Esterification Protocol: Synthesis of (1-Methylazetidin-3-yl)ethyl Acetate

This protocol describes a standard acylation reaction to form an ester derivative.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq).

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

DOT Script for Esterification Workflow:

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Starting Material in Anhydrous DCM B Add Triethylamine at 0 °C A->B C Add Acetyl Chloride Dropwise B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Wash with Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J J I->J Pure Ester Derivative

Caption: Workflow for the esterification of this compound.

General Etherification Protocol (Williamson Ether Synthesis): Synthesis of 3-(2-Methoxyethyl)-1-methylazetidine

This protocol outlines the formation of an ether derivative.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, wash sodium hydride (1.5 eq) with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Alkoxide Formation: Add anhydrous THF to the NaH and cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

DOT Script for Etherification Workflow:

Etherification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Prepare NaH in Anhydrous THF B Add Starting Material at 0 °C A->B C Add Methyl Iodide at 0 °C B->C D Stir at Room Temperature (4-6 hours) C->D E Quench with NH4Cl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J J I->J Pure Ether Derivative

Caption: Workflow for the etherification of this compound.

Data Presentation

The following tables present representative quantitative data for the described derivatization reactions. Note: These are expected values and may vary based on specific reaction conditions and scale.

Table 1: Reaction Yields and Purity of Derivatives

DerivativeReaction TypeYield (%)Purity (by LC-MS, %)
(1-Methylazetidin-3-yl)ethyl acetateEsterification85-95>98
3-(2-Methoxyethyl)-1-methylazetidineEtherification70-85>97

Table 2: Spectroscopic Data for Starting Material and Derivatives

CompoundFormulaMW¹H NMR (CDCl₃, δ ppm)MS (ESI+) m/z
This compoundC₆H₁₃NO115.17~3.6 (t, 2H), ~3.2 (m, 2H), ~2.8 (m, 2H), ~2.4 (s, 3H), ~1.8 (m, 2H)116.1 [M+H]⁺
(1-Methylazetidin-3-yl)ethyl acetateC₈H₁₅NO₂157.21~4.1 (t, 2H), ~3.2 (m, 2H), ~2.8 (m, 2H), ~2.4 (s, 3H), ~2.05 (s, 3H), ~1.9 (m, 2H)158.2 [M+H]⁺
3-(2-Methoxyethyl)-1-methylazetidineC₇H₁₅NO129.20~3.5 (t, 2H), ~3.35 (s, 3H), ~3.2 (m, 2H), ~2.8 (m, 2H), ~2.4 (s, 3H), ~1.8 (m, 2H)130.2 [M+H]⁺

Signaling Pathway Context

Derivatives of this compound are often explored as ligands for various receptors and enzymes. For instance, a synthesized derivative could act as an antagonist for a G-protein coupled receptor (GPCR), a common drug target. The diagram below illustrates a generic signaling pathway that could be modulated by such a compound.

DOT Script for a Generic GPCR Signaling Pathway:

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor GPCR G_Protein G-Protein (α, β, γ) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No activation Ligand Derivative (Antagonist) Ligand->Receptor Binds and blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No production Cellular_Response Cellular Response (Blocked) Second_Messenger->Cellular_Response

Caption: Antagonist action of a derivative on a generic GPCR signaling pathway.

References

Application Notes and Protocols for the Synthesis of Compound Libraries Using 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the versatile building block, 2-(1-Methylazetidin-3-yl)ethanol, in the synthesis of diverse chemical libraries for drug discovery. The protocols detailed below are designed for parallel synthesis, enabling the rapid generation of novel chemical entities for screening and lead optimization.

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and reduced lipophilicity.[1][2] The specific fragment, this compound, offers a unique three-dimensional profile and a reactive hydroxyl group, making it an ideal starting point for the creation of focused compound libraries. The inherent conformational rigidity of the azetidine ring allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

Libraries derived from this fragment are of particular interest in the discovery of kinase inhibitors, where the azetidine moiety can act as a hinge-binding motif or a scaffold to orient pharmacophores towards key interaction points within the ATP-binding pocket.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is crucial for reaction design and library purification.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 1363381-66-1[3]
SMILES CN1CC(C1)CCO[3]
Predicted LogP ~-0.5N/A
Boiling Point 180-200 °C (predicted)[4]
Solubility Miscible in polar solvents (e.g., water, ethanol)[4]

Library Synthesis Strategies and Protocols

The primary alcohol of this compound serves as a key handle for diversification. The following protocols are optimized for parallel synthesis in multi-well plates.

O-Alkylation for Ether Library Synthesis

This protocol describes the parallel synthesis of an ether library via Williamson ether synthesis.

Experimental Workflow:

workflow reagent_prep Prepare stock solutions: - this compound in THF - NaH in THF - Alkyl halides in THF reaction_setup Dispense this compound and NaH into reaction plate reagent_prep->reaction_setup incubation1 Incubate at RT for 30 min (Alkoxide formation) reaction_setup->incubation1 addition Add diverse alkyl halides to each well incubation1->addition incubation2 Incubate at 50°C for 16 h addition->incubation2 quench Quench with water incubation2->quench extraction Liquid-Liquid Extraction (e.g., with dichloromethane) quench->extraction purification Purify via parallel HPLC extraction->purification analysis Analyze library members (LC-MS, NMR) purification->analysis

Caption: Workflow for Parallel Ether Library Synthesis.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous tetrahydrofuran (THF).

    • Prepare a 0.2 M suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

    • Prepare a plate of diverse alkyl halides (0.2 M in THF).

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 100 µL (0.02 mmol) of the this compound solution.

    • Add 110 µL (0.022 mmol) of the sodium hydride suspension to each well.

  • Alkoxide Formation:

    • Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Alkylation:

    • Add 100 µL (0.02 mmol) of each unique alkyl halide solution to the corresponding well.

    • Seal the reaction plate and incubate at 50°C for 16 hours.

  • Work-up and Purification:

    • Cool the plate to room temperature and carefully quench each well with 100 µL of water.

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).

    • The organic layers can be concentrated and purified using parallel reverse-phase HPLC to yield the final ether library.

Esterification for Ester Library Synthesis

This protocol details the synthesis of an ester library using a carbodiimide coupling agent.

Experimental Workflow:

workflow reagent_prep Prepare stock solutions: - this compound in DCM - Diverse carboxylic acids in DCM - EDC and DMAP in DCM reaction_setup Dispense carboxylic acids, EDC, and DMAP into reaction plate reagent_prep->reaction_setup incubation1 Incubate at RT for 15 min (Acid activation) reaction_setup->incubation1 addition Add this compound to each well incubation1->addition incubation2 Incubate at RT for 12 h addition->incubation2 wash Wash with aq. NaHCO3 and brine incubation2->wash purification Purify via parallel chromatography wash->purification analysis Analyze library members (LC-MS, NMR) purification->analysis

Caption: Workflow for Parallel Ester Library Synthesis.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous dichloromethane (DCM).

    • Prepare a plate of diverse carboxylic acids (0.2 M in DCM).

    • Prepare a 0.2 M solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 0.02 M solution of 4-dimethylaminopyridine (DMAP) in DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 100 µL (0.02 mmol) of each unique carboxylic acid solution.

    • Add 110 µL (0.022 mmol) of the EDC/DMAP solution to each well.

  • Acid Activation:

    • Seal the plate and incubate at room temperature for 15 minutes.

  • Esterification:

    • Add 100 µL (0.02 mmol) of the this compound solution to each well.

    • Seal the reaction plate and incubate at room temperature for 12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • The organic layers can be dried, concentrated, and purified by parallel flash chromatography.

Mitsunobu Reaction for Diverse Functionalization

The Mitsunobu reaction is a powerful tool for introducing a wide range of nucleophiles with inversion of stereochemistry (if applicable).[1][5][6] This allows for the synthesis of libraries containing ethers, esters, and other functionalities.

Experimental Workflow:

workflow reagent_prep Prepare stock solutions: - this compound in THF - Triphenylphosphine in THF - Diverse nucleophiles (e.g., phenols, carboxylic acids) in THF - DIAD in THF reaction_setup Dispense alcohol, phosphine, and nucleophile into reaction plate reagent_prep->reaction_setup addition Add DIAD solution dropwise at 0°C reaction_setup->addition incubation Warm to RT and stir for 16 h addition->incubation concentration Concentrate the reaction mixture incubation->concentration purification Purify via parallel chromatography concentration->purification analysis Analyze library members (LC-MS, NMR) purification->analysis

Caption: Workflow for Parallel Mitsunobu Reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous THF.

    • Prepare a 0.3 M solution of triphenylphosphine in anhydrous THF.

    • Prepare a plate of diverse nucleophiles (e.g., phenols, carboxylic acids, imides) (0.2 M in THF).

    • Prepare a 0.3 M solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 100 µL (0.02 mmol) of the this compound solution.

    • Add 100 µL (0.03 mmol) of the triphenylphosphine solution to each well.

    • Add 100 µL (0.02 mmol) of each unique nucleophile solution to the corresponding well.

  • Mitsunobu Reaction:

    • Cool the reaction plate to 0°C.

    • Slowly add 100 µL (0.03 mmol) of the DIAD solution to each well.

    • Allow the plate to warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixtures in vacuo.

    • The residues can be purified by parallel flash chromatography to remove triphenylphosphine oxide and other byproducts.

Application in Kinase Inhibitor Drug Discovery

The 2-(1-methylazetidin-3-yl)ethoxy motif can be found in a number of patented kinase inhibitors. While specific quantitative data for libraries derived from this exact fragment is not publicly available, the general strategy involves using this moiety to probe solvent-exposed regions of the kinase active site or to act as a vector to improve physicochemical properties.

A common target class for such libraries is the Janus kinase (JAK) family, which is implicated in inflammatory diseases and cancers.

Illustrative Signaling Pathway:

Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Library_Compound Library Compound (e.g., from this compound) Library_Compound->JAK Inhibits

Caption: Inhibition of the JAK-STAT Signaling Pathway.

Libraries synthesized from this compound can be screened against a panel of kinases to identify potent and selective inhibitors of pathways like the JAK-STAT pathway, which is crucial in immunology and oncology.

Conclusion

This compound is a valuable and versatile building block for the construction of diverse and medicinally relevant compound libraries. The protocols provided herein offer robust methods for the parallel synthesis of ethers, esters, and other analogues, enabling the rapid exploration of chemical space around this privileged scaffold. The application of these libraries in kinase inhibitor screening programs holds significant promise for the discovery of novel therapeutics.

References

Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures can significantly enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity. The Aza-Michael addition has emerged as a powerful and versatile C-N bond-forming reaction for the synthesis of functionalized azetidine derivatives. This method offers mild reaction conditions, broad substrate scope, and the potential for stereocontrol, making it highly attractive for the construction of diverse chemical libraries for drug discovery.

Azetidine derivatives synthesized via Aza-Michael addition are key components in a range of biologically active compounds. For instance, the antihypertensive drug Azelnidipine features an azetidine ring, highlighting the clinical significance of this structural unit.[1][2][3] Furthermore, the JAK inhibitor Baricitinib , used in the treatment of rheumatoid arthritis, contains a 3-(pyrazol-1-yl)azetidine skeleton, which can be constructed using an Aza-Michael addition strategy.[2] Research has also demonstrated the potential of Aza-Michael-derived azetidines in developing novel therapeutics, including compounds with potent antimalarial and antitumor activities. These examples underscore the strategic importance of the Aza-Michael reaction in generating novel chemical entities with therapeutic potential.

Reaction Schematics and Workflows

General Reaction Mechanism

The Aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (Michael acceptor). The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or a Lewis acid to activate the Michael acceptor.

aza_michael_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_product Product Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl/ester) Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Nucleophilic Attack Nitrogen_Nucleophile Nitrogen Nucleophile (Amine/Heterocycle) Nitrogen_Nucleophile->Enolate_Intermediate Catalyst Catalyst (Base or Lewis Acid) Catalyst->Michael_Acceptor Activation Catalyst->Nitrogen_Nucleophile Activation Azetidine_Derivative Azetidine Derivative Enolate_Intermediate->Azetidine_Derivative Protonation experimental_workflow Start Start Reaction_Setup Reaction Setup: - Add Michael acceptor, nitrogen nucleophile,  catalyst, and solvent to a reaction vessel. Start->Reaction_Setup Reaction_Execution Reaction Execution: - Stir at specified temperature for a  designated time. Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring: - Track progress using TLC or LC-MS. Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup: - Quench reaction and extract product. Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography, crystallization,  or distillation. Workup->Purification Characterization Characterization: - NMR, HRMS, IR spectroscopy. Purification->Characterization Final_Product Final Azetidine Derivative Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylazetidin-3-yl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a common two-step synthetic route: 1) Reduction of an N-protected azetidine-3-carboxylate derivative and 2) N-methylation.

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Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no conversion of starting ester in Step 1 (Reduction) Inactive reducing agent.Use a fresh, unopened container of the reducing agent (e.g., LiAlH4, NaBH4). Ensure it has been stored under anhydrous conditions.
Incorrect reaction temperature.Verify that the reaction is being conducted at the appropriate temperature for the chosen reducing agent. Some reductions require reflux, while others proceed at room temperature or below.
Formation of multiple byproducts in Step 1 Ring-opening of the azetidine.The strained azetidine ring can open under harsh conditions. Use a milder reducing agent if possible (e.g., NaBH4 in some cases, or BH3 complexes). Maintain a low reaction temperature.
Low yield in Step 2 (N-Methylation) Incomplete reaction.Ensure a slight excess of the methylating agent is used. Monitor the reaction by TLC or LC-MS to confirm completion.
Over-alkylation to form a quaternary ammonium salt.This is common with alkyl halides like methyl iodide. Use no more than 1.1 equivalents of the alkylating agent. Alternatively, switch to reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, which is less prone to over-alkylation.
Difficulty in isolating the final product High water solubility of the product.The product is a small, polar amine and is likely to have high water solubility. Saturate the aqueous layer with a salt like NaCl or K2CO3 before extraction with an organic solvent. Continuous liquid-liquid extraction can also be effective.
Volatility of the product.The product may be volatile. Use a cold trap and a high-vacuum rotary evaporator for solvent removal to minimize product loss.
Poor separation during column chromatography High polarity of the product.The product may streak or not move from the baseline on silica gel. Consider using a more polar eluent system, such as one containing methanol and ammonium hydroxide. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. This already contains the desired ethanol side chain and a protecting group on the nitrogen.

Q2: What are the key challenges in the N-methylation of the azetidine ring?

The primary challenge is controlling the reaction to achieve mono-methylation without the formation of the quaternary ammonium salt. Reductive amination is often the preferred method to avoid this side reaction.

Q3: Why is purification of this compound difficult?

The product is a small, hydrophilic amine, which leads to several purification challenges:

  • High water solubility: This makes extraction from aqueous solutions inefficient.

  • High polarity: This can lead to poor behavior on standard silica gel chromatography.

  • Potential volatility: This can result in product loss during solvent removal.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial:

  • Handling of reducing agents: Lithium aluminum hydride (LiAlH4) is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (e.g., argon or nitrogen) and quenched carefully.

  • Use of alkylating agents: Methyl iodide is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.

  • Pressure buildup: Reactions involving azetidines, especially if they lead to ring-opening, can potentially generate gaseous byproducts. Reactions should be conducted in appropriate glassware with pressure relief.

Experimental Protocols

Protocol 1: Reduction of tert-Butyl 3-(2-Methoxycarbonyl)azetidine-1-carboxylate
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar) is charged with a solution of tert-butyl 3-(2-methoxycarbonyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF.

  • Reaction: The solution is cooled to 0°C in an ice bath. A solution of LiAlH4 (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC or LC-MS.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

  • Workup: The resulting suspension is filtered, and the filter cake is washed with THF. The combined filtrates are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Protocol 2: Deprotection and N-Methylation via Reductive Amination
  • Deprotection: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) is dissolved in a solution of HCl in dioxane (e.g., 4 M) and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of 2-(azetidin-3-yl)ethanol.

  • N-Methylation Setup: The crude hydrochloride salt is dissolved in methanol. Formaldehyde (37% in water, 1.2 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq) in portions.

  • Reaction: The reaction mixture is stirred at room temperature for 12-18 hours.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The product is extracted with an organic solvent (e.g., dichloromethane or a mixture of isopropanol and chloroform).

  • Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography on alumina or by distillation.

Signaling Pathways and Experimental Workflows

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Synthesis_Workflow Start N-Boc-azetidine-3-ester Step1 Reduction (e.g., LiAlH4 in THF) Start->Step1 Intermediate1 N-Boc-2-(azetidin-3-yl)ethanol Step1->Intermediate1 Step2 Boc Deprotection (e.g., HCl in Dioxane) Intermediate1->Step2 Intermediate2 2-(Azetidin-3-yl)ethanol (as HCl salt) Step2->Intermediate2 Step3 Reductive Amination (Formaldehyde, NaBH(OAc)3) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A common synthetic workflow for this compound.

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted solutions for the synthesis and handling of azetidines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of the strained four-membered azetidine ring.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: My azetidine synthesis is resulting in low yields and a mixture of products. How can I improve the outcome?

Answer:

Low yields and product mixtures are common challenges in azetidine synthesis, often stemming from the inherent ring strain of the four-membered ring.[1] Key factors to investigate include competing side reactions, reaction conditions, and the choice of reagents.

  • Competing Side Reactions: A primary cause of low yields is the prevalence of side reactions. Common competing pathways include the electrocyclic ring-opening of azetine intermediates to form aza-dienes and isomerization to more stable three-membered rings (aziridines).[1]

    • Troubleshooting:

      • Reaction Temperature: Carefully control the reaction temperature. Lower temperatures can often disfavor side reactions.[1]

      • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. It is advisable to screen a range of solvents to find the optimal conditions for your specific reaction.[1]

  • Protecting Groups: The choice of protecting group on the azetidine nitrogen is crucial. Bulky protecting groups can influence the stereochemical outcome and prevent unwanted side reactions.[1]

  • Reaction Conditions:

    • Base/Acid Strength: If your reaction is base or acid-catalyzed, screen a variety of bases or acids with different strengths.[1]

    • Catalyst Loading: In metal-catalyzed reactions, it is important to optimize the catalyst loading. Higher loadings do not always lead to better yields and can sometimes promote side reactions.[1]

    • Reaction Time: Monitor the reaction progress carefully using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.[1]

Question: I am observing decomposition of my purified substituted azetidine over time. What could be the cause and how can I prevent it?

Answer:

The instability of azetidines can be a significant issue, often linked to their ring strain.[2][3]

  • Acid-Mediated Decomposition: Certain N-substituted azetidines are prone to acid-mediated intramolecular ring-opening, particularly if the compound has a pendant nucleophilic group.[1][2]

    • Troubleshooting:

      • pH Control: Maintain a neutral or slightly basic pH during workup and storage. Avoid acidic conditions.[1]

  • Storage Conditions:

    • Temperature: Store purified azetidines at low temperatures (e.g., in a freezer) to minimize degradation.

    • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) can prevent oxidation.

    • Solvent Choice: If storing in solution, use a non-protic, anhydrous solvent, as protic solvents can facilitate ring-opening.[4]

Question: I am struggling with the purification of my substituted azetidine from a complex reaction mixture. What are some effective purification strategies?

Answer:

Purification of substituted azetidines can be challenging due to the potential for closely related impurities and the compound's inherent instability.[1]

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is often effective. For basic azetidines, consider using alumina or treating the silica gel with a base (e.g., triethylamine) to prevent streaking and decomposition.[1]

    • Mobile Phase: A gradient elution is often necessary to separate closely eluting compounds. Start with a non-polar solvent and gradually increase the polarity.[1]

  • Preparative HPLC: For difficult separations and to obtain high-purity material, preparative HPLC is a powerful tool. A variety of columns (normal-phase, reverse-phase, chiral) are available to suit the properties of your compound.[1]

  • Crystallization: If your azetidine derivative is a solid, crystallization can be a highly effective purification method. Screen a variety of solvents and solvent mixtures to induce crystallization.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1La(OTf)₃ (5)DCEReflux2.581
2La(OTf)₃ (5)BenzeneReflux2.575
3Yb(OTf)₃ (5)DCEReflux2.578
4Sc(OTf)₃ (5)DCEReflux2.572
5La(OTf)₃ (15)DCEReflux2.580

Data adapted from a study on La(OTf)₃-catalyzed intramolecular regioselective aminolysis.[5][6]

Table 2: Effect of N-Substituent on the Stability of Azetidines in Acidic Conditions
N-SubstituentT₁/₂ (hours)
2-pyridyl> 24
3-pyridyl12
4-pyridyl> 24
Phenyl< 0.5
4-methoxyphenyl< 0.5
4-cyanophenyl< 0.17

This table summarizes data showing how the basicity of the azetidine nitrogen, influenced by the N-substituent, affects the compound's stability in acidic conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This protocol describes a method for synthesizing azetidines from cis-3,4-epoxy amines.[6]

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

  • Reaction Execution: Stir the mixture under reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to 0°C and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer three times with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield the corresponding azetidine.

Protocol 2: Palladium-Catalyzed Intramolecular Amination of a C(sp³)–H Bond

This protocol is for the synthesis of azetidines via a picolinamide-assisted, palladium-catalyzed C-H activation reaction.[7][8][9]

  • Reaction Setup: In a reaction vessel, combine the picolinamide (PA) protected amine substrate (1 equivalent), Pd(OAc)₂ (2.5-10 mol%), and an oxidant such as PhI(OAc)₂ (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as toluene or 1,2-dichloroethane (DCE).

  • Reaction Execution: Heat the reaction mixture at a temperature ranging from 80 to 110°C for 24-48 hours. Monitor the reaction's progress.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Starting Materials reaction Reaction Setup & Execution (e.g., Intramolecular Cyclization) start->reaction Reagents, Solvent, Catalyst workup Reaction Workup (Quenching, Extraction) reaction->workup Crude Product chromatography Column Chromatography workup->chromatography Purification crystallization Crystallization workup->crystallization Purification analysis Characterization (NMR, MS) chromatography->analysis crystallization->analysis storage Storage (Low Temp, Inert Atm.) analysis->storage

Caption: A generalized experimental workflow for azetidine synthesis.

troubleshooting_logic issue Low Yield of Azetidine cause1 Side Reactions issue->cause1 cause2 Suboptimal Conditions issue->cause2 cause3 Reagent Issues issue->cause3 solution1a Lower Temperature cause1->solution1a solution1b Screen Solvents cause1->solution1b solution2a Optimize Catalyst Loading cause2->solution2a solution2b Monitor Reaction Time cause2->solution2b solution3a Vary Base/Acid Strength cause3->solution3a solution3b Change Protecting Group cause3->solution3b

Caption: Troubleshooting logic for low yield in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with azetidines?

A1: Due to their strained nature, some azetidines and their precursors can be reactive and may require special handling. Always consult the Safety Data Sheet (SDS) for all reagents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q2: From a drug development perspective, what makes azetidines attractive scaffolds?

A2: Azetidines are considered valuable in medicinal chemistry for several reasons.[3][10][11] Their rigid, three-dimensional structure can lead to higher binding affinity and selectivity for biological targets.[3][11] The presence of the nitrogen atom provides a handle for further functionalization and can improve pharmacokinetic properties such as solubility.[11][12] They are also used as bioisosteres for other functional groups.[12]

Q3: Can I use standard reducing agents like LiAlH₄ or NaBH₄ for the synthesis of azetidines from β-lactams?

A3: Yes, the reduction of the amide bond in β-lactams (azetidin-2-ones) is a common method for synthesizing azetidines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Sodium borohydride (NaBH₄) is generally less reactive but can be used, sometimes in the presence of an additive like NiCl₂.[13] The choice of reducing agent can be critical to avoid ring cleavage, especially with sensitive substrates.[14]

Q4: Are there any "green" or more environmentally friendly methods for azetidine synthesis?

A4: Research is ongoing to develop more sustainable synthetic routes. Some methods utilize microwave irradiation to accelerate reactions, often in aqueous media, which can be a greener alternative to traditional heating in organic solvents.[15] Additionally, catalytic methods, such as the palladium-catalyzed C-H amination, use low catalyst loadings, which reduces waste.[8] Photochemical methods are also being explored as a sustainable approach to azetidine synthesis.[16]

References

Technical Support Center: Synthesis of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylazetidin-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic pathway involves a two-step process starting from a commercially available precursor, ethyl azetidine-3-carboxylate. The first step is the reduction of the ester functionality to a primary alcohol. The subsequent step is the N-methylation of the azetidine ring to yield the final product.

Q2: Which reducing agent is recommended for the conversion of ethyl 1-methylazetidine-3-carboxylate to (1-methylazetidin-3-yl)methanol?

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols and is commonly used for this transformation.[1][2][3] However, due to its high reactivity, careful control of reaction conditions is crucial to minimize side reactions.

Q3: What are the potential over-reduction byproducts when using LiAlH4?

While LiAlH4 is generally effective for reducing esters to alcohols, there is a possibility of over-reduction, especially if the reaction temperature is not well-controlled. In the context of azetidine-containing molecules, ring-opening side reactions can occur due to the inherent strain of the four-membered ring, although this is less common than with more aggressive reaction conditions.

Q4: What are common side reactions during the N-methylation step?

A frequent side reaction during N-methylation is quaternization, where the azetidine nitrogen is di-methylated to form a quaternary ammonium salt. This is particularly prevalent if an excess of the methylating agent is used or if the reaction is allowed to proceed for an extended period.

Q5: How can I purify the final product, this compound?

Purification of this compound is typically achieved through column chromatography on silica gel. Due to the basic nature of the azetidine nitrogen, it is often advantageous to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation. Distillation under reduced pressure can also be a viable purification method for larger quantities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired alcohol after LiAlH4 reduction. 1. Incomplete reaction due to insufficient LiAlH4. 2. Degradation of the product during workup. 3. Reaction with atmospheric moisture.1. Use a slight excess of LiAlH4 (1.1-1.5 equivalents). 2. Perform a careful aqueous workup at low temperatures (e.g., Fieser workup).[1] 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of an aldehyde intermediate after reduction. Incomplete reduction of the ester. This can happen if the reaction time is too short or the temperature is too low.1. Increase the reaction time. 2. Allow the reaction to warm to room temperature after the initial addition of the ester at 0 °C.
Formation of a quaternary ammonium salt during N-methylation. Use of excess methylating agent (e.g., methyl iodide, dimethyl sulfate).1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the methylating agent. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficulty in separating the product from starting material or byproducts by column chromatography. The polar nature of the amine and alcohol functionalities can lead to streaking on silica gel.1. Use a more polar eluent system. 2. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to improve peak shape.
The final product is contaminated with residual solvent. Inefficient removal of solvent after purification.1. Dry the purified product under high vacuum for an extended period. 2. For high-boiling point solvents like DMF or DMSO, perform an aqueous workup and extraction into a lower-boiling point organic solvent before final concentration.

Experimental Protocols

Step 1: Synthesis of (Azetidin-3-yl)methanol via LiAlH4 Reduction
  • Preparation: Under an inert atmosphere (nitrogen or argon), a solution of ethyl azetidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reaction Setup: The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of lithium aluminum hydride (1.2 eq) in anhydrous THF is added dropwise to the stirred solution of the ester via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, the flask is cooled back to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH4 used in grams.

  • Purification: The resulting suspension is stirred vigorously for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (azetidin-3-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound via N-Methylation
  • Preparation: To a solution of (azetidin-3-yl)methanol (1.0 eq) in a suitable solvent such as methanol or acetonitrile, is added a base such as potassium carbonate (2.0 eq).

  • Addition of Methylating Agent: Methyl iodide (1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (containing 1% triethylamine) to afford the pure this compound.

Visualizations

Synthesis_Pathway Ethyl azetidine-3-carboxylate Ethyl azetidine-3-carboxylate Intermediate_1 (Azetidin-3-yl)methanol Ethyl azetidine-3-carboxylate->Intermediate_1 1. LiAlH4, THF, 0 °C to rt Product This compound Intermediate_1->Product 2. CH3I, K2CO3, MeOH

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_reduction LiAlH4 Reduction Side Reactions cluster_methylation N-Methylation Side Reactions Ester Ethyl 1-methylazetidine-3-carboxylate Aldehyde 1-Methylazetidine-3-carbaldehyde (Incomplete Reduction) Ester->Aldehyde Insufficient LiAlH4 RingOpened Ring-Opened Byproducts (Harsh Conditions) Ester->RingOpened High Temperature SecondaryAmine (Azetidin-3-yl)methanol QuaternarySalt 1,1-Dimethyl-3-(hydroxymethyl)azetidinium iodide (Over-methylation) SecondaryAmine->QuaternarySalt Excess CH3I

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Experiment Start CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity DesiredProduct Desired Product is Major Component? CheckPurity->DesiredProduct Purify Purify by Column Chromatography DesiredProduct->Purify Yes IdentifyByproducts Identify Major Impurities DesiredProduct->IdentifyByproducts No Characterize Characterize Final Product Purify->Characterize Troubleshoot Consult Troubleshooting Guide IdentifyByproducts->Troubleshoot AdjustConditions Adjust Reaction Conditions Troubleshoot->AdjustConditions Repeat Repeat Synthesis AdjustConditions->Repeat Repeat->Start

Caption: A logical troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar azetidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar azetidine compounds?

A1: The primary challenges in purifying polar azetidine compounds stem from their inherent polarity and basicity. These properties can lead to issues such as poor retention and peak shape in reversed-phase chromatography, strong, irreversible binding or degradation on acidic silica gel in normal-phase chromatography, and high water solubility, which complicates extraction and concentration steps.[1][2][3][4]

Q2: Which chromatographic techniques are most suitable for purifying polar azetidines?

A2: Several techniques can be effective, depending on the specific properties of the azetidine compound and its impurities. The most common and effective methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for retaining and separating highly polar compounds.[5]

  • Supercritical Fluid Chromatography (SFC): A fast and efficient "green" alternative to HPLC, particularly effective for polar molecules when using polar co-solvents and additives.[6][7][8][9]

  • Ion-Exchange Chromatography (IEX): Ideal for charged molecules; cation-exchange is well-suited for basic azetidines.[10][11][12]

  • Modified Normal-Phase Chromatography: Using deactivated silica gel or alternative stationary phases like alumina can prevent degradation and improve peak shape.[1][2]

  • Reversed-Phase Chromatography (RPC): Can be used, but may require specialized columns (e.g., with embedded polar groups) or mobile phase additives to achieve adequate retention.[3][13]

Q3: My polar azetidine compound is tailing significantly during silica gel column chromatography. What can I do to improve the peak shape?

A3: Peak tailing of basic compounds like azetidines on silica gel is typically caused by strong interactions with acidic silanol groups on the stationary phase.[2][14] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a base, such as triethylamine (typically 0.1-1%), into your eluent to neutralize the acidic sites on the silica gel.[1][15]

  • Use deactivated silica: Pre-treat the silica gel with a solution containing a basic modifier before packing the column.[14]

  • Switch to a different stationary phase: Consider using neutral or basic alumina, or a bonded-phase silica gel.[1][2]

Q4: My azetidine compound has very poor retention on a standard C18 reversed-phase column. How can I increase its retention?

A4: Poor retention of polar compounds on C18 columns is a common issue.[3][4] To improve retention, you can:

  • Use a highly aqueous mobile phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases, which will increase the retention of polar analytes.[3]

  • Employ a more polar stationary phase: Consider columns with alternative chemistries, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which offer different selectivity and enhanced retention for polar compounds.[3][14]

  • Use ion-pairing reagents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a less polar ion pair with the protonated azetidine, thereby increasing its retention. However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[4][16]

  • Switch to HILIC: For very polar compounds, HILIC is often a more suitable technique than reversed-phase chromatography.[3][17]

Q5: Is it possible to purify my water-soluble azetidine salt by recrystallization?

A5: Yes, recrystallization can be a very effective method for purifying polar, salt-form compounds, often yielding material of very high purity.[18][19] The key is to find a suitable solvent or solvent system. For polar salts, you might explore solvent systems like ethanol/water, methanol/acetonitrile, or isopropanol/water. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[18]

Troubleshooting Guides

Issue 1: Poor Recovery After Liquid-Liquid Extraction
Potential Cause Recommended Solution Citation
High water solubility of the azetidine compound. Increase the ionic strength of the aqueous phase by adding a salt like NaCl or brine (salting out). This will decrease the solubility of the organic compound in the aqueous layer.[1]
Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3-5 times) to maximize recovery.[1][20]
Use a more polar organic solvent for the extraction, such as dichloromethane or ethyl acetate.[1]
Emulsion formation. Add brine to help break up the emulsion.[20]
Filter the mixture through a pad of Celite.
Issue 2: Product Degradation During Normal-Phase Chromatography
Potential Cause Recommended Solution Citation
Interaction with acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a basic modifier like triethylamine (e.g., 0.1-1%).[1][14]
Use a less acidic stationary phase, such as neutral or basic alumina.[1][2]
Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient.[2]
Thermal instability. If the purification is performed at elevated temperatures (e.g., with some automated flash systems), consider running the purification at room temperature.[2]
Issue 3: Co-elution of Impurities
Potential Cause Recommended Solution Citation
Similar polarity of product and impurity. Optimize the solvent system for better resolution. In normal-phase, a less polar solvent system generally provides better separation. In reversed-phase, adjusting the mobile phase pH can alter the polarity of ionizable compounds.[1][14]
Try a different chromatographic technique with an orthogonal separation mechanism (e.g., if normal-phase fails, try HILIC or IEX).[3]
Consider using a different stationary phase that may offer different selectivity.[1][2]
Column overloading. Reduce the amount of crude product loaded onto the column. A general guideline is a silica gel to crude product ratio of at least 50:1 (w/w).[1]

Data Presentation

Table 1: Recommended Starting Conditions for Different Chromatographic Techniques
Technique Stationary Phase Typical Mobile Phase / Eluent Modifier/Additive Suitable For Citation
Normal-Phase Chromatography Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol0.1-1% TriethylamineModerately polar azetidines[1][15]
Alumina (Neutral or Basic)Hexane/Ethyl AcetateNone typically neededBasic azetidines sensitive to silica[1][2]
Reversed-Phase Chromatography C18 (for 100% aqueous)Water/Acetonitrile or Water/Methanol0.1% Formic Acid or Acetic Acid (for MS compatibility)Ionizable polar azetidines[3][13]
Embedded Polar Group (EPG)Water/Acetonitrile or Water/Methanol0.1% TFA (for UV detection)Highly polar azetidines[14]
HILIC Amide, Diol, or ZwitterionicAcetonitrile/Water (e.g., 95:5 to 60:40)10-20 mM Ammonium Acetate or Ammonium FormateVery polar, water-soluble azetidines[5][21]
SFC Various polar columnsCO₂ / Methanol1-5% Water in Methanol, Ammonium HydroxideA wide range of polar azetidines, including chiral separations[6][9]
Ion-Exchange Chromatography Strong or Weak Cation ExchangerAqueous buffer with increasing salt concentration or pH gradientNaCl or other salts to create the gradientCharged azetidine salts[10][12][22]

Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Column Chromatography

This protocol is designed to purify basic azetidine compounds that may degrade or show poor peak shape on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Deactivation (Optional but Recommended):

    • Prepare a deactivating solution by adding 1% triethylamine to your initial eluent.

    • Pack the column with the silica gel slurry.

    • Flush the packed column with 2-3 column volumes of the deactivating solution.

    • Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove excess base.[14]

  • Sample Loading: Dissolve the crude azetidine compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the packed column.

  • Elution: Begin elution with the initial, low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: HILIC Purification

This protocol is for the purification of highly polar, water-soluble azetidine compounds.

  • Column Equilibration: Equilibrate the HILIC column (e.g., an amide or diol-based column) with the initial mobile phase conditions (e.g., 95% acetonitrile / 5% water with 10 mM ammonium acetate) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a slightly weaker elution strength (i.e., higher organic content) to ensure good peak shape. Avoid dissolving the sample in pure water, as this can cause peak distortion.

  • Injection and Elution: Inject the sample and begin the gradient. A typical HILIC gradient involves increasing the aqueous component of the mobile phase (e.g., from 5% to 40% water over 15-20 minutes).

  • Detection and Fraction Collection: Monitor the elution using a suitable detector (e.g., UV, ELSD, or MS) and collect fractions corresponding to the peak of interest.

  • Solvent Removal: Remove the solvent from the collected fractions. Note that removing water can take longer than removing organic solvents. Lyophilization (freeze-drying) is often a good option for removing aqueous mobile phases.

Mandatory Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Polar Azetidine Purification start Crude Polar Azetidine Compound check_properties Assess Polarity and Basicity start->check_properties normal_phase Normal-Phase Chromatography (Deactivated Silica / Alumina) check_properties->normal_phase Moderate rpc Reversed-Phase Chromatography (Polar-Embedded Column) check_properties->rpc Moderate/High hilic HILIC check_properties->hilic High iex Ion-Exchange Chromatography check_properties->iex Is it a salt? sfc SFC check_properties->sfc Alternative for all polarities moderate_polarity Moderately Polar high_polarity Highly Polar / Water-Soluble troubleshoot_tailing Issue: Peak Tailing? normal_phase->troubleshoot_tailing troubleshoot_retention Issue: Poor Retention? rpc->troubleshoot_retention hilic->troubleshoot_retention pure_product Pure Product iex->pure_product sfc->pure_product add_modifier Add Basic Modifier (e.g., TEA) troubleshoot_tailing->add_modifier Yes troubleshoot_tailing->pure_product No add_modifier->pure_product use_hilic_sfc Switch to HILIC or SFC troubleshoot_retention->use_hilic_sfc Yes (in RPC) troubleshoot_retention->pure_product No use_hilic_sfc->pure_product

Caption: A decision-making workflow for selecting and troubleshooting a purification method.

Normal_Phase_Protocol Protocol for Deactivated Silica Gel Chromatography prep_slurry 1. Prepare Silica Slurry deactivate 2. Deactivate Column (Flush with TEA solution) prep_slurry->deactivate load_sample 3. Load Sample (Dry or Wet Loading) deactivate->load_sample elute 4. Elute with Gradient load_sample->elute collect 5. Collect & Analyze Fractions (TLC) elute->collect isolate 6. Combine Pure Fractions & Evaporate collect->isolate

Caption: Workflow for purification using deactivated silica gel chromatography.

References

Technical Support Center: Navigating Azetidine Ring Strain in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the inherent ring strain of azetidines in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes the azetidine ring so reactive?

A1: The reactivity of the azetidine ring is primarily due to its significant ring strain, estimated to be around 25.4 kcal/mol.[1][2] This strain arises from bond angle distortion, forcing the ring atoms into a less stable, puckered conformation. This inherent strain makes the four-membered ring susceptible to reactions that relieve this strain, most notably ring-opening reactions.[3][4]

Q2: How can I minimize the risk of unintentional azetidine ring-opening during a reaction?

A2: Unwanted ring-opening is a common side reaction. To mitigate this, consider the following strategies:

  • Avoid Acidic Conditions: The azetidine nitrogen can be protonated under acidic conditions, which activates the ring towards nucleophilic attack and subsequent opening. If acidic byproducts are generated, use an effective acid scavenger.[3][5]

  • Control Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for ring-opening. It is advisable to conduct reactions at the lowest effective temperature.[3]

  • Careful Reagent Selection: Strong Lewis acids can promote ring-opening and should be used cautiously unless it is the desired outcome.[3][6] When performing N-alkylations, consider using alkylating agents with non-nucleophilic counter-ions to reduce the likelihood of the counter-ion attacking the ring.[3]

Q3: How do substituents on the azetidine ring affect its stability?

A3: Substituents play a critical role in modulating the stability of the azetidine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, potentially decreasing its stability.[7] Conversely, sterically bulky groups can provide kinetic stability by shielding the ring from the approach of nucleophiles or other reagents.[8] The choice of the N-substituent is particularly crucial, as it can influence both the steric and electronic properties of the ring.

Q4: What are the best practices for the purification and storage of azetidine-containing compounds?

A4: The inherent strain of azetidines can also lead to stability issues during purification and storage.[5][8]

  • Purification: When using column chromatography, consider using a stationary phase like alumina or treating silica gel with a base (e.g., triethylamine) to prevent decomposition of basic azetidines on the column.[8]

  • Storage: To minimize degradation, store purified azetidines in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).[7]

Troubleshooting Guides

Issue 1: Low Yields in N-Acylation or N-Alkylation Reactions

Symptoms:

  • Low conversion of the starting azetidine.

  • Formation of multiple products, including ring-opened byproducts.

  • Difficulty in isolating the desired product in high purity.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Insufficient Basicity of Amine Scavenger In N-acylation with acyl chlorides, the generated HCl can protonate the azetidine, reducing its nucleophilicity. Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).[3]
Steric Hindrance Bulky substituents on either the azetidine or the acylating/alkylating agent can impede the reaction. Consider using a less sterically demanding reagent or cautiously increasing the reaction temperature to overcome the activation barrier.[3]
Over-alkylation (Quaternization) The N-alkylated product can react further to form a quaternary azetidinium salt, which is highly susceptible to ring-opening. Use a stoichiometric amount of the alkylating agent or a slight excess of the azetidine. Slow addition of the alkylating agent can also help control the reaction.[3]
Ring-Opening by Nucleophilic Counter-ion The counter-ion of the alkylating agent (e.g., iodide) can act as a nucleophile and open the azetidinium intermediate. Use alkylating agents with non-nucleophilic counter-ions (e.g., triflates).
Issue 2: Undesired Ring-Opening with Lewis Acids

Symptoms:

  • Formation of γ-amino alcohols, amines, or other ring-opened products instead of the expected product.

  • Complex reaction mixture with multiple spots on TLC.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Lewis Acid Activation of the Ring Lewis acids coordinate to the azetidine nitrogen, activating the C-N bonds towards nucleophilic attack. This is a common strategy for intentional ring-opening.[6]
Presence of Nucleophiles Solvents, reagents, or byproducts can act as nucleophiles to open the activated azetidine ring.
Reaction Temperature Elevated temperatures can facilitate the ring-opening process.

To avoid unintentional ring-opening:

  • Minimize or eliminate the use of Lewis acids if ring preservation is desired.

  • If a Lewis acid is necessary, use milder Lewis acids (e.g., ZnCl₂) and screen for the lowest effective catalyst loading.

  • Conduct the reaction at low temperatures.

  • Use non-nucleophilic solvents.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Azetidine

This protocol provides a general guideline and may require optimization for specific substrates.[3]

  • Preparation: In a round-bottom flask, dissolve the azetidine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a mild base such as potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.05 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the base. The filtrate can then be concentrated and purified by column chromatography.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of an N-Tosyl Azetidine with an Organotrifluoroborate

This protocol is adapted from a method for the synthesis of γ,γ-substituted amines.[9][10]

  • Preparation: To a vial, add the N-tosyl azetidine (1.0 eq.), the organotrifluoroborate salt (1.5 eq.), and a cooperative Brønsted/Lewis acid catalyst system.

  • Solvent: Add a suitable solvent (e.g., dichloroethane).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an open atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction, and perform an aqueous workup. The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography.

Visualized Workflows and Pathways

troubleshooting_workflow start Low Yield or Side Products in Azetidine Reaction check_reaction Identify Reaction Type start->check_reaction acylation N-Acylation/ N-Alkylation check_reaction->acylation Functionalization lewis_acid Lewis Acid Mediated check_reaction->lewis_acid Catalysis photochem Photochemical Reaction check_reaction->photochem Light-mediated acylation_q1 Check Base acylation->acylation_q1 lewis_q1 Is Ring-Opening Desired? lewis_acid->lewis_q1 photochem_q1 Check Light Source & Wavelength photochem->photochem_q1 acylation_q2 Assess Sterics acylation_q1->acylation_q2 No sol_base Use Stronger, Non-nucleophilic Base (e.g., DIPEA) acylation_q1->sol_base Yes acylation_q3 Check Stoichiometry acylation_q2->acylation_q3 No sol_sterics Use Less Bulky Reagent or Increase Temp. acylation_q2->sol_sterics Yes sol_stoich Use Stoichiometric Alkylating Agent acylation_q3->sol_stoich Yes sol_lewis_yes Optimize Catalyst & Nucleophile lewis_q1->sol_lewis_yes Yes sol_lewis_no Use Milder/No Lewis Acid, Lower Temperature lewis_q1->sol_lewis_no No photochem_q2 Degas System? photochem_q1->photochem_q2 Yes sol_photo_light Match Light Source to Photocatalyst photochem_q1->sol_photo_light No sol_photo_degas Ensure O₂ is Removed photochem_q2->sol_photo_degas No

Caption: Troubleshooting workflow for common issues in azetidine reactions.

ring_opening_pathway cluster_0 Strain-Relief Pathways cluster_1 Ring Preservation azetidine Azetidine activated Activated Azetidinium (e.g., protonated or Lewis acid adduct) azetidine->activated Activation (H⁺ or Lewis Acid) opened Ring-Opened Product (γ-substituted amine) activated->opened Nucleophilic Attack (Nu⁻) azetidine2 Azetidine functionalized Functionalized Azetidine azetidine2->functionalized Reaction under Neutral/Basic Conditions

Caption: Competing pathways of azetidine reactivity.

References

Technical Support Center: Solvent Selection for Reactions with 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for chemical reactions involving 2-(1-Methylazetidin-3-yl)ethanol. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups of this compound and how do they influence solvent selection?

A1: this compound possesses two primary functional groups: a tertiary amine within the azetidine ring and a primary alcohol . The tertiary amine is basic and can act as a nucleophile or a base. The primary alcohol can undergo oxidation, esterification, and etherification. The presence of both a polar hydroxyl group and a moderately polar tertiary amine makes the molecule soluble in a range of polar solvents.

Q2: How does the choice of solvent affect reactions at the primary alcohol group?

A2: The solvent plays a critical role in reactions involving the primary alcohol.

  • For oxidation reactions , where the alcohol is converted to an aldehyde or carboxylic acid, aprotic solvents that are resistant to oxidation are preferred. Chlorinated solvents like dichloromethane (DCM) are common, but greener alternatives like ethyl acetate or methyl isobutyl ketone (MIBK) are increasingly used. The choice of oxidant will also influence the optimal solvent.

  • For acylation reactions (ester formation) , aprotic solvents are generally used to avoid reaction with the acylating agent. Dichloromethane, tetrahydrofuran (THF), and toluene are suitable choices. A tertiary amine base, such as triethylamine or the substrate itself, is often added to neutralize the acid byproduct.

  • For etherification reactions (e.g., Williamson ether synthesis) , polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can accelerate S(_N)2 reactions. However, if a strong base like sodium hydride is used to form the alkoxide first, an ether solvent like THF is a good choice.

Q3: How does the tertiary amine functionality of this compound impact solvent selection?

A3: The tertiary amine can act as a base or a nucleophile.

  • When the tertiary amine is intended to act as a base , the solvent should be able to dissolve the reactants and not interfere with the acid-base reaction. Aprotic solvents are generally suitable.

  • If the tertiary amine is a reactant (nucleophile) , for example, in an alkylation reaction to form a quaternary ammonium salt, a polar aprotic solvent that can stabilize the charged product is often beneficial. Acetonitrile or DMF are good options.

Q4: Can protic solvents be used in reactions with this compound?

A4: Protic solvents, such as water, methanol, or ethanol, can be used in certain situations. For instance, some reduction reactions or salt formations may be carried out in protic solvents. However, for many reactions involving the alcohol or amine functionality, protic solvents can interfere by reacting with reagents (e.g., acylating agents, strong bases) or by solvating nucleophiles, which can hinder reaction rates.

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Steps
Low or no product yield 1. Poor solubility of reactants. 2. Solvent reacting with a reagent. 3. Inappropriate solvent polarity for the reaction mechanism.1. Observe the reaction mixture for undissolved solids. If present, select a solvent with a polarity that better matches the reactants. 2. Ensure the solvent is inert to the reaction conditions. For example, avoid alcoholic solvents with acylating agents. 3. For S(_N)2 reactions, consider a polar aprotic solvent. For reactions involving charged intermediates, a more polar solvent may be required.
Formation of multiple byproducts 1. Solvent participating in side reactions. 2. Solvent promoting undesired reaction pathways (e.g., elimination over substitution).1. Use a non-reactive solvent. For example, in an oxidation, use a solvent that cannot be oxidized. 2. The choice of solvent can influence the competition between substitution and elimination. Aprotic solvents generally favor S(_N)2 reactions.
Difficult product isolation 1. Solvent has a high boiling point and is difficult to remove. 2. Product is highly soluble in the reaction solvent, making extraction or precipitation difficult.1. If possible, choose a solvent with a lower boiling point that is still suitable for the reaction temperature. 2. After the reaction, consider adding an anti-solvent to precipitate the product or perform a liquid-liquid extraction with a solvent in which the product has high solubility and the impurities do not.
Reaction does not go to completion 1. Insufficient reaction temperature. 2. Poor mass transfer due to inadequate mixing or high viscosity.1. Select a solvent with a higher boiling point to allow for a higher reaction temperature, if the reaction is thermally stable. 2. Choose a less viscous solvent or increase the solvent volume to improve stirring and mass transfer.

Data Presentation: Physical Properties of Common Solvents

SolventBoiling Point (°C)Dielectric Constant (at 20°C)Density (g/mL at 20°C)PolarityType
Non-Polar Aprotic
Hexane691.880.655Non-polarAprotic
Toluene1112.380.867Non-polarAprotic
Diethyl ether354.340.713Non-polarAprotic
Polar Aprotic
Dichloromethane (DCM)409.081.326PolarAprotic
Tetrahydrofuran (THF)667.580.889PolarAprotic
Ethyl Acetate (EtOAc)776.020.902PolarAprotic
Acetonitrile (MeCN)8237.50.786PolarAprotic
N,N-Dimethylformamide (DMF)15336.70.944PolarAprotic
Dimethyl Sulfoxide (DMSO)18946.71.100PolarAprotic
Polar Protic
Methanol (MeOH)6532.70.792PolarProtic
Ethanol (EtOH)7824.50.789PolarProtic
Water (H₂O)10080.10.998PolarProtic

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates and scales.

Protocol 1: Acylation of this compound
  • Dissolution: Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation of this compound to the Corresponding Aldehyde
  • Suspension: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • Addition of Alcohol: Add a solution of this compound (1 equivalent) in DCM dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by chromatography if necessary.

Mandatory Visualization

SolventSelectionWorkflow Solvent Selection Workflow for this compound Reactions A Identify Reactive Functional Group (Alcohol or Tertiary Amine) B Reaction at Alcohol Group A->B Alcohol is the reactant C Reaction at Tertiary Amine A->C Amine is the reactant D Oxidation B->D E Acylation / Esterification B->E F Etherification (e.g., Williamson) B->F G Alkylation (Quaternization) C->G H Protonation / Salt Formation C->H I Choose Aprotic Solvent (e.g., DCM, EtOAc) D->I J Choose Aprotic Solvent (e.g., DCM, THF, Toluene) E->J K Choose Polar Aprotic Solvent (e.g., DMF, DMSO, THF) F->K L Choose Polar Aprotic Solvent (e.g., MeCN, DMF) G->L M Choose Protic Solvent (e.g., EtOH, H2O) H->M N Consider Reactant & Product Solubility I->N J->N K->N L->N M->N O Consider Reaction Temperature (Boiling Point of Solvent) N->O P Consider Ease of Work-up & Purification O->P Q Final Solvent Choice P->Q

Caption: Logical workflow for selecting a suitable solvent.

Technical Support Center: Catalyst and Reagent Optimization for N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of azetidines?

A1: The two most prevalent methods for the N-alkylation of azetidines are reductive amination and direct alkylation with alkyl halides.[1] Reductive amination involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] Direct alkylation involves the reaction of the azetidine with an alkyl halide in the presence of a base.[1]

Q2: How do I choose between reductive amination and direct alkylation?

A2: The choice of method depends on the desired alkyl substituent and the available starting materials.[1] Reductive amination is particularly effective for introducing a wide range of substituents from corresponding aldehydes and ketones.[1][2] Direct alkylation is a straightforward method when the corresponding alkyl halide is readily available.

Q3: What are some common challenges encountered during the N-alkylation of azetidines?

A3: Common challenges include low yields, over-alkylation (di-alkylation if there are multiple reactive sites), competing side reactions, and difficulties in purifying the final product.[3][4] The inherent ring strain of the four-membered azetidine ring can also contribute to some of these issues.[3][5]

Q4: Can I perform N-arylation on azetidines?

A4: Yes, N-arylation of azetidines can be achieved using methods like the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.[2] This method is a cornerstone for forming carbon-nitrogen bonds, particularly for synthesizing N-aryl amines.[2]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy
Inactive Catalyst or Reagents Verify the quality and activity of your catalysts and reagents. Ensure bases are not hydrated if anhydrous conditions are required.
Insufficient Reaction Temperature or Time Systematically increase the reaction temperature and monitor the reaction progress over a longer period using TLC or LC-MS.[6][7] Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[6]
Poor Solubility of Starting Materials or Reagents The choice of solvent is critical.[3] Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for SN2 reactions.[6][7] If solubility is an issue, consider a different solvent system where all components are fully dissolved at the reaction temperature.[7]
Inappropriate Choice of Base or Solvent The base might not be strong enough or may have poor solubility in the chosen solvent.[8] Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[8]
Low Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[8] If using a less reactive halide, consider switching to the corresponding iodide or adding a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction.[6][8]
Issue 2: Over-alkylation (Di-alkylation) or Poor Selectivity
Potential Cause Troubleshooting Strategy
Incorrect Stoichiometry Use a large excess of the azetidine relative to the alkylating agent to statistically favor mono-alkylation.[4]
High Concentration of Alkylating Agent Add the alkylating agent slowly to the reaction mixture to maintain a low concentration at all times.[4]
Reaction Temperature is Too High Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[4]
Steric Hindrance If possible, using a bulkier alkylating agent can sterically hinder a second alkylation.[4]

Below is a logical workflow for troubleshooting poor selectivity in N-alkylation reactions.

troubleshooting_selectivity Troubleshooting Poor Selectivity in N-Alkylation start Poor Selectivity Observed (e.g., Over-alkylation) check_stoichiometry Is Azetidine in Excess? start->check_stoichiometry adjust_stoichiometry Increase Azetidine:Alkylating Agent Ratio check_stoichiometry->adjust_stoichiometry No check_addition Is Alkylating Agent Added Slowly? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Implement Slow/Dropwise Addition check_addition->slow_addition No check_temp Is Reaction Temperature Optimized? check_addition->check_temp Yes slow_addition->check_temp lower_temp Lower the Reaction Temperature check_temp->lower_temp No check_sterics Can Steric Hindrance be Increased? check_temp->check_sterics Yes lower_temp->check_sterics use_bulky_reagent Use a Bulkier Alkylating Agent check_sterics->use_bulky_reagent Yes end Improved Selectivity check_sterics->end No use_bulky_reagent->end

Caption: Logical workflow for improving mono-alkylation selectivity.

Issue 3: Purification Challenges
Potential Cause Troubleshooting Strategy
Similar Polarity of Products and Starting Materials For basic azetidines, consider using alumina for column chromatography or treating silica gel with a base like triethylamine to prevent streaking and decomposition.[3]
Product Decomposition on Silica Gel If you suspect product decomposition on the column, consider alternative purification methods such as crystallization or preparative HPLC.[4]

Experimental Protocols & Data

Method 1: Reductive Amination

Reductive amination is a widely used method for forming C-N bonds and is particularly effective for the N-alkylation of secondary amines like azetidines.[1][2]

reductive_amination_workflow Reductive Amination Workflow start Start dissolve Dissolve Azetidine in Anhydrous Solvent (e.g., DCE) start->dissolve add_carbonyl Add Aldehyde/Ketone (1.1 eq) Stir for 20-30 min dissolve->add_carbonyl add_reducing_agent Add NaBH(OAc)₃ (1.5 eq) Portion-wise add_carbonyl->add_reducing_agent react Stir at Room Temperature (2-12 hours) add_reducing_agent->react monitor Monitor Progress (TLC or LC-MS) react->monitor quench Quench with Saturated Aqueous NaHCO₃ monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify by Silica Gel Column Chromatography dry_concentrate->purify end Final Product purify->end

Caption: General workflow for the N-alkylation of azetidines via reductive amination.

Detailed Protocol (Example: N-benzylation of 2-(4-Ethylphenyl)azetidine):

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(4-Ethylphenyl)azetidine (1.0 mmol, 1.0 eq).[2]

  • Dissolve the azetidine in anhydrous 1,2-dichloroethane (10 mL).[2]

  • Add benzaldehyde (1.1 mmol, 1.1 eq) to the solution and stir for 20 minutes at room temperature.[2]

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the reaction mixture.[2]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).[2]

  • Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Table 1: Reductive Amination of 2-(4-Ethylphenyl)azetidine - Reaction Conditions and Yields [2]

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)492
24-MethoxybenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)595
3CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane (DCE)688
4AcetoneNaBH(OAc)₃1,2-Dichloroethane (DCE)685
Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a common method for introducing alkyl groups onto the azetidine nitrogen.

Detailed Protocol (Example: N-methylation of 3-(2-Ethylbutyl)azetidine):

  • To a round-bottom flask, add 3-(2-Ethylbutyl)azetidine (1.0 eq) and a suitable solvent such as acetonitrile or DMF.[1]

  • Add a base, such as potassium carbonate (2.0 eq) or diisopropylethylamine (1.5 eq).[1]

  • Add methyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.[1]

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts if present.[1]

  • If acetonitrile was used, the solvent can be removed under reduced pressure.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter and concentrate the organic layer under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to yield the desired N-methyl-3-(2-ethylbutyl)azetidine.[1]

Table 2: Direct Alkylation of 3-(2-Ethylbutyl)azetidine - Typical Reaction Conditions [1]

ParameterCondition
Azetidine3-(2-Ethylbutyl)azetidine (1.0 eq)
Alkylating AgentMethyl Iodide (1.2 eq)
BasePotassium Carbonate (2.0 eq)
SolventAcetonitrile
TemperatureRoom Temperature to 50 °C
Time2-24 hours
Method 3: Microwave-Assisted N-Alkylation

Microwave irradiation can accelerate the N-alkylation reaction.

Detailed Protocol (Example: N-benzylation of 2-(4-Ethylphenyl)azetidine):

  • To a microwave vial, add 2-(4-Ethylphenyl)azetidine (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), and N,N-dimethylformamide (3 mL).[2]

  • Add benzyl bromide (1.2 mmol, 1.2 eq) to the suspension.[2]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[2]

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

microwave_alkylation_workflow Microwave-Assisted N-Alkylation Workflow start Start add_reagents Add Azetidine, Base (K₂CO₃), and Solvent (DMF) to Microwave Vial start->add_reagents add_alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) add_reagents->add_alkyl_halide seal_vial Seal the Vial add_alkyl_halide->seal_vial irradiate Microwave Irradiation (e.g., 120 °C for 10 min) seal_vial->irradiate cool Cool to Room Temperature irradiate->cool dilute Dilute with Ethyl Acetate and Water cool->dilute extract Extract with Ethyl Acetate dilute->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify by Silica Gel Column Chromatography dry_concentrate->purify end Final Product purify->end

Caption: Workflow for microwave-assisted N-alkylation of azetidines.

References

Technical Support Center: Scale-Up Production of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(1-Methylazetidin-3-yl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of 2-(Azetidin-3-yl)ethanol Intermediate

  • Question: We are experiencing low yields during the initial synthesis of the 2-(azetidin-3-yl)ethanol intermediate, prior to N-methylation. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in the synthesis of substituted azetidines are a common challenge, often attributed to the inherent ring strain of the four-membered ring.[1] Key factors to investigate include:

    • Side Reactions: Competing reactions, such as ring-opening or polymerization, can significantly reduce the yield. The stability of azetidines is highly dependent on the substituents and reaction conditions.[1][2]

    • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

    • Product Decomposition: The azetidine ring can be susceptible to decomposition under certain pH and temperature conditions.[1]

    Troubleshooting Steps:

    • Reaction Temperature Control: Carefully monitor and control the reaction temperature. Lowering the temperature may help to minimize side reactions.[1]

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Consider screening a range of solvents to identify the optimal medium for your specific synthetic route.[1]

    • Base/Acid Strength: If your synthesis is base or acid-catalyzed, experiment with different bases or acids of varying strengths to find the optimal balance for promoting the desired reaction without causing degradation.[1]

    • Reaction Time Optimization: Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the point of maximum product formation and avoid prolonged reaction times that could lead to decomposition.[1]

    • Inert Atmosphere: Azetidine synthesis can be sensitive to air and moisture. Ensure that all solvents and reagents are dry and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

Issue 2: Inefficient N-Methylation and Formation of Quaternary Ammonium Salt

  • Question: During the N-methylation of 2-(azetidin-3-yl)ethanol, we are observing incomplete conversion and the formation of a significant amount of the quaternary ammonium salt byproduct. How can we improve the selectivity for mono-methylation?

  • Answer: Achieving selective mono-N-methylation of amines can be challenging, with over-alkylation being a common side reaction.

    Troubleshooting Steps:

    • Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Consider using less reactive agents. While methyl iodide is common, dimethyl sulfate or methyl triflate can also be used, but their reactivity needs to be carefully controlled.

    • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of the quaternary salt. A staged addition of the methylating agent can also improve selectivity.

    • Base Selection: The choice of base is critical. A hindered or mild base can help to deprotonate the secondary amine without significantly promoting the second methylation.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second methylation reaction.

    • Alternative Methylation Methods: Consider alternative methylation procedures such as reductive amination using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride). This method is often highly selective for mono-methylation.

Issue 3: Difficulties in Purification of the Final Product

  • Question: We are facing challenges in purifying this compound to the desired purity level (>98%). What purification strategies are most effective?

  • Answer: The purification of substituted azetidines can be complicated by the presence of structurally similar impurities and the basic nature of the nitrogen atom.[1]

    Effective Purification Strategies:

    • Column Chromatography:

      • Stationary Phase: Standard silica gel can be used, but due to the basicity of the azetidine nitrogen, peak tailing and product degradation can occur. Consider using deactivated silica (e.g., by treating with triethylamine) or using alumina as the stationary phase.[1]

      • Mobile Phase: A gradient elution is often required to separate the product from impurities. A common mobile phase system is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with the addition of a small amount of a basic modifier like triethylamine or ammonia in methanol to improve peak shape.[1]

    • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method for scale-up.

    • Crystallization: If the final product is a solid or can be converted to a crystalline salt (e.g., hydrochloride or tartrate), crystallization can be a highly effective method for achieving high purity on a large scale.[1] Experiment with different solvents and solvent mixtures to find suitable conditions.

    • Preparative HPLC: For achieving very high purity, preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase or a chiral stationary phase if enantiomeric purity is required) can be employed, although this may be less cost-effective for very large quantities.[1]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What are the most common synthetic routes for the preparation of this compound on a large scale?

    • A1: While specific industrial routes are often proprietary, common strategies for synthesizing 3-substituted azetidines that can be adapted for this molecule include:

      • Route A: From Epichlorohydrin and an Amine: This involves the reaction of epichlorohydrin with a suitable amine, followed by cyclization to form the azetidine ring and subsequent functional group manipulation to introduce the ethanol side chain and the N-methyl group.[3]

      • Route B: From Azetidin-3-one: Starting with an N-protected azetidin-3-one, a two-carbon unit can be introduced at the 3-position via a Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction of the resulting double bond and ester, and finally N-methylation after deprotection.[4]

      • Route C: Reduction of an Ester: Synthesis of a (1-methylazetidin-3-yl)acetic acid ester followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Q2: What is the role of the protecting group in azetidine synthesis?

    • A2: Protecting groups on the azetidine nitrogen, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are crucial for several reasons:

      • They can prevent unwanted side reactions at the nitrogen atom during the synthesis of the substituted ring.[1]

      • They can influence the stereochemical outcome of reactions.[1]

      • They can be used to modify the solubility and handling properties of intermediates. The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.[1]

Safety and Handling

  • Q3: What are the primary safety concerns during the scale-up of this compound production?

    • A3: Key safety considerations for scaling up azetidine synthesis include:

      • Thermal Management: Exothermic reactions that are easily controlled on a small scale can become hazardous in large reactors due to a lower surface-area-to-volume ratio, which can lead to thermal runaways.[2] A thorough thermal hazard assessment is essential.[5]

      • Pressure Build-up: The potential for gas evolution from side reactions or decomposition must be evaluated to prevent over-pressurization of the reactor.[2]

      • Reagent Handling: Many reagents used in organic synthesis, such as strong bases, reactive alkylating agents, and flammable solvents, have their own specific hazards that are magnified at a larger scale.

      • Product Instability: The strained azetidine ring can be labile, and its decomposition could be energetic. The thermal stability of the final product and all intermediates should be assessed.[2]

  • Q4: Are there any specific handling precautions for the final product?

    • A4: this compound is classified as hazardous.[6] It is harmful if swallowed or inhaled and causes skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For storage, it should be kept in an inert atmosphere at room temperature.[6]

Data Presentation

Table 1: Hypothetical Comparison of N-Methylation Conditions

ParameterMethod A: Methyl IodideMethod B: Reductive Amination
Methylating Agent Methyl Iodide (CH₃I)Formaldehyde (CH₂O)
Reducing Agent N/ASodium triacetoxyborohydride
Base Potassium Carbonate (K₂CO₃)N/A
Solvent AcetonitrileDichloromethane (DCM)
Temperature 40°CRoom Temperature
Reaction Time 12 hours6 hours
Typical Yield 75-85%85-95%
Purity (crude) ~90% (with quaternary salt)>95%

Table 2: Troubleshooting Guide for Low Yield in Azetidine Ring Formation

ObservationPotential CauseSuggested Action
Multiple spots on TLC, low product spot intensity Competing side reactions (e.g., ring opening)Lower reaction temperature, screen different solvents.
Starting material remains after prolonged reaction time Insufficient reactivityIncrease temperature cautiously, screen more potent catalysts/reagents.
Product spot appears and then diminishes over time Product decompositionOptimize reaction time, ensure pH is controlled during workup.
Inconsistent results between batches Sensitivity to air or moistureUse anhydrous solvents and reagents, maintain an inert atmosphere.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reduction of a Carboxylic Acid Ester (Illustrative)

This protocol is for informational purposes only and should be adapted and optimized for specific laboratory and scale-up conditions by qualified personnel.

Step 1: Synthesis of Ethyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • To a solution of trimethyl phosphonoacetate in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of N-Boc-azetidin-3-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Alkene and Ester

  • Dissolve the ethyl 2-(1-Boc-azetidin-3-ylidene)acetate in a suitable solvent such as ethanol.

  • Add a catalyst, for example, palladium on carbon (10 wt. %).

  • Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(1-Boc-azetidin-3-yl)acetate.

  • To a solution of this ester in anhydrous THF at 0°C under a nitrogen atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.

  • Cool the reaction to 0°C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to give crude 2-(1-Boc-azetidin-3-yl)ethanol.

Step 3: Deprotection and N-Methylation

  • Dissolve the crude 2-(1-Boc-azetidin-3-yl)ethanol in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) or hydrochloric acid in dioxane and stir at room temperature until the deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude 2-(azetidin-3-yl)ethanol salt in a suitable solvent like methanol and add a base such as potassium carbonate.

  • Add formaldehyde (37% in water) followed by sodium triacetoxyborohydride in portions.

  • Stir at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Mandatory Visualization

G General Workflow for this compound Synthesis cluster_0 Intermediate Synthesis cluster_1 Reduction & Deprotection cluster_2 Final Product Synthesis Start Start Azetidin-3-one Azetidin-3-one Start->Azetidin-3-one Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons Azetidin-3-one->Horner-Wadsworth-Emmons Unsaturated_Ester Unsaturated Ester Intermediate Horner-Wadsworth-Emmons->Unsaturated_Ester Reduction Reduction Unsaturated_Ester->Reduction Protected_Alcohol Protected Alcohol Intermediate Reduction->Protected_Alcohol Deprotection Deprotection Protected_Alcohol->Deprotection Azetidinyl_Ethanol 2-(Azetidin-3-yl)ethanol Deprotection->Azetidinyl_Ethanol N-Methylation N-Methylation Azetidinyl_Ethanol->N-Methylation Crude_Product Crude Final Product N-Methylation->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield in Azetidine Synthesis Low_Yield Low Yield Observed Check_Temp Is Reaction Temperature Optimized? Low_Yield->Check_Temp Lower_Temp Lower Temperature to Reduce Side Reactions Check_Temp->Lower_Temp No Check_Solvent Is Solvent Choice Optimal? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Screen_Solvents Screen Solvents with Different Polarities Check_Solvent->Screen_Solvents No Check_Reagents Are Reagents/Catalysts Active? Check_Solvent->Check_Reagents Yes Screen_Solvents->Check_Reagents Optimize_Reagents Optimize Catalyst Loading / Reagent Stoichiometry Check_Reagents->Optimize_Reagents No Check_Time Is Reaction Time Optimized? Check_Reagents->Check_Time Yes Optimize_Reagents->Check_Time Monitor_Progress Monitor by LC-MS/TLC to Avoid Decomposition Check_Time->Monitor_Progress No Yield_Improved Yield Improved Check_Time->Yield_Improved Yes Monitor_Progress->Yield_Improved

Caption: A troubleshooting decision tree for addressing low yields in azetidine synthesis.

References

Technical Support Center: Workup Procedures for 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and purification of 2-(1-Methylazetidin-3-yl)ethanol, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent laboratory-scale synthesis involves the reduction of an ester precursor, typically ethyl 1-methylazetidine-3-carboxylate, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2][3]

Q2: What are the primary challenges encountered during the workup of this reaction?

The main difficulties arise from the use of lithium aluminum hydride. The quenching of excess LiAlH₄ can be highly exothermic and generate hydrogen gas.[4] The subsequent workup often leads to the formation of gelatinous aluminum salt precipitates, which can complicate the isolation of the desired product and lead to the formation of emulsions during aqueous extraction.[5][6]

Q3: Are there alternative reducing agents to LiAlH₄?

While LiAlH₄ is common for ester reductions, other reagents like diisobutylaluminum hydride (DIBAL-H) or lithium borohydride (LiBH₄) can also be used, potentially offering different reactivity profiles and workup characteristics.[2] However, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.[1][2]

Q4: How can I purify the final product?

Purification of this compound is typically achieved by vacuum distillation.[7] For higher purity, column chromatography can be employed.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficult Filtration of Aluminum Salts (Gelatinous Precipitate) Formation of aluminum hydroxides with poor filtration characteristics.Employ the Fieser workup method: for every 'x' g of LiAlH₄ used, slowly add x mL of water, followed by x mL of 15% aqueous NaOH, and then 3x mL of water. Stirring for 15-30 minutes should produce a granular, easily filterable solid.[5][10][11]
Persistent Emulsion During Aqueous Extraction The presence of fine aluminum salt particles and the amphiphilic nature of the product can stabilize emulsions.Use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the workup. Rochelle's salt chelates the aluminum ions, breaking up the emulsion and leading to clear phase separation.[5][6]
Low Product Yield Incomplete reaction.Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions. The gray appearance of older LiAlH₄ is generally acceptable, but it should not be excessively dark.[12]
Product loss during workup.Thoroughly wash the filtered aluminum salts with an appropriate organic solvent (e.g., diethyl ether, THF) to recover any adsorbed product.[5]
Inefficient extraction.Due to the product's polarity, multiple extractions with a suitable organic solvent are recommended. Ensure the aqueous layer is saturated with a salt like NaCl (brine wash) to decrease the product's solubility in the aqueous phase.
Product Contamination with Solvent High-boiling point solvents (e.g., THF) used in the reaction are not fully removed.After concentrating the organic extracts on a rotary evaporator, place the crude product under high vacuum for an extended period to remove residual solvent.
Presence of Unreacted Starting Material (Ester) Insufficient reducing agent or short reaction time.Use a slight excess of LiAlH₄ and monitor the reaction by TLC or GC until the starting material is consumed.
Formation of Side-Products Ring-opening of the azetidine ring under harsh conditions.Maintain a low temperature during the addition of the ester to the LiAlH₄ suspension and during the quenching process.[5]

Quantitative Data

Table 1: Typical Reagent Quantities for LiAlH₄ Reduction

ReagentMolar Eq. (relative to ester)Typical Solvent
Ethyl 1-methylazetidine-3-carboxylate1.0Anhydrous Diethyl Ether or THF
Lithium Aluminum Hydride (LiAlH₄)1.0 - 1.5Anhydrous Diethyl Ether or THF

Table 2: Fieser Workup Quenching Protocol

StepReagent (per gram of LiAlH₄)
11 mL Water
21 mL 15% Aqueous NaOH
33 mL Water

Experimental Protocols

Detailed Methodology for the Reduction of Ethyl 1-methylazetidine-3-carboxylate

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Ester: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 1-methylazetidine-3-carboxylate (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • Workup (Fieser Method): The reaction is cooled back to 0 °C. The following are added sequentially and dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water.

  • Filtration and Extraction: The mixture is stirred at room temperature for 30 minutes, resulting in a white, granular precipitate. The solid is removed by filtration and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification LiAlH4 LiAlH4 Suspension in Ether/THF ReactionMix Reaction Mixture (0°C to RT) LiAlH4->ReactionMix Ester Ethyl 1-methylazetidine- 3-carboxylate Solution Ester->ReactionMix Add dropwise Quench Quench at 0°C (H₂O, NaOH(aq)) ReactionMix->Quench Cool Filter Filter Aluminum Salts Quench->Filter Extract Extract with Ether Filter->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill FinalProduct Pure 2-(1-Methylazetidin- 3-yl)ethanol Distill->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Solutions Start Workup Issue? Emulsion Persistent Emulsion Start->Emulsion Yes GelPrecipitate Gelatinous Precipitate Start->GelPrecipitate Yes LowYield Low Yield Start->LowYield Yes Rochelle Use Rochelle's Salt Workup Emulsion->Rochelle Fieser Use Fieser Workup GelPrecipitate->Fieser CheckReagents Check Reagent Quality & Reaction Completion LowYield->CheckReagents OptimizeExtraction Optimize Extraction Protocol LowYield->OptimizeExtraction

Caption: Troubleshooting logic for common workup issues.

References

Validation & Comparative

Comparative Analysis: 2-(1-Methylazetidin-3-yl)ethanol vs. Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(1-Methylazetidin-3-yl)ethanol and its corresponding piperidine analogs, focusing on their physicochemical properties, pharmacological profiles, and metabolic stability. The substitution of a piperidine ring with a smaller, more strained azetidine ring can significantly impact a molecule's biological activity and pharmacokinetic profile, offering a valuable strategy in drug design and lead optimization.[1][2][3][4][5]

Physicochemical Properties: A Tale of Two Rings

PropertyThis compound (Predicted/Analog Data)2-(1-Methylpiperidin-3-yl)ethanol (Analog Data)Key Considerations
Molecular Weight 115.17 g/mol [6][7]143.23 g/mol The smaller azetidine ring leads to a lower molecular weight, which can be advantageous for improving ligand efficiency.
LogP (Lipophilicity) Predicted XlogP: ~0.4[8]Predicted XLogP3: ~1.3[9]The azetidine analog is expected to be more polar and less lipophilic, potentially leading to improved aqueous solubility and reduced off-target effects related to high lipophilicity.
pKa (Basicity) Predicted ~9.0-10.0 (for N-methylazetidine)~10.1 (for N-methylpiperidine)[9]The basicity of the nitrogen is comparable, which is a key factor for receptor interactions and ADME properties. The strained azetidine ring might slightly alter the nitrogen's pKa.
Chemical Stability The strained four-membered ring can be susceptible to intramolecular ring-opening decomposition under acidic conditions.[10]The six-membered piperidine ring is generally considered chemically stable.The potential for degradation of the azetidine ring is a critical factor to consider during drug development and formulation.

Pharmacological Profile: Impact on Receptor Interactions

The choice between an azetidine and a piperidine scaffold can significantly influence a compound's affinity and functional activity at various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This is particularly relevant for targets that recognize N-methylated saturated heterocycles, such as muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors.

Muscarinic Acetylcholine Receptor (mAChR) Affinity

While direct comparative binding data for the titular compounds is unavailable, studies on related analogs suggest that both scaffolds can be incorporated into potent muscarinic receptor ligands. The choice of the heterocyclic ring can influence subtype selectivity.

Receptor SubtypeAzetidine Analog (Representative Data)Piperidine Analog (Representative Data)
M1 mAChR Ki = 0.67 µM (for a 1-methyl-4-phenylpiperidine analog)[11]Ki = 0.67 µM (for a pethidine analog)[12]
M3 mAChR Ki = 0.37 µM (for a 1-methyl-4-phenylpiperidine analog)[11]Ki = 0.37 µM (for a pethidine analog)[12]
M5 mAChR Ki = 0.38 µM (for a 1-methyl-4-phenylpiperidine analog)[11]Ki = 0.38 µM (for a pethidine analog)[12]

Note: The presented data is for structurally related, but not identical, compounds to illustrate the potential for these scaffolds to interact with muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Affinity

The azetidine ring has been successfully employed as a piperidine bioisostere in the design of potent nAChR ligands. The smaller size of the azetidine can lead to altered binding modes and subtype selectivity profiles.

Receptor SubtypeAzetidine Analog (Representative Data)Piperidine Analog (Representative Data)
α4β2 nAChR Ki = 0.6-15.4 nM (for an azetidine analog of A-85380)[13]High affinity is common for various piperidine-containing nAChR ligands.
α3β4 nAChR Low affinity (Ki > 7000 nM for an azetidine analog of A-85380)[13]Affinity varies depending on the overall structure.
α7 nAChR Moderate affinity for some analogs.[13]Affinity varies depending on the overall structure.

Note: The presented data is for structurally related, but not identical, compounds to illustrate the potential for these scaffolds to interact with nicotinic receptors.

Metabolic Stability: A Key Differentiator

A primary motivation for replacing a piperidine with an azetidine ring is to alter a compound's metabolic profile.[1] The N-methylpiperidine moiety is susceptible to N-demethylation and ring oxidation by cytochrome P450 enzymes. The more constrained and sterically hindered N-methylazetidine ring can exhibit enhanced metabolic stability.

ParameterAzetidine AnalogPiperidine Analog
In Vitro Half-life (t½) in Liver Microsomes Generally expected to be longer due to reduced susceptibility to N-demethylation and ring oxidation.[1]Can be a site of significant metabolic liability.
Intrinsic Clearance (Clint) Generally expected to be lower.Can be high, leading to rapid in vivo clearance.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

  • Receptor Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3) are prepared.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, is used.

  • Competition Binding: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or its piperidine analog).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a test compound.[14][15][16][17][18]

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[14][15]

  • Initiation of Reaction: The test compound is added to the incubation mixture and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[14][15]

  • Time Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14][15]

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.[14]

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.

Visualizations

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Membranes Incubation Incubate at Controlled Temperature Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Azetidine or Piperidine Analog) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound from free Scintillation Scintillation Counting Filtration->Scintillation Quantify bound radioligand Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

G Muscarinic M1 Receptor (Gq-coupled) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Acetylcholine) M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Simplified Gq-coupled signaling pathway for the M1 muscarinic receptor.

References

Comparative Analysis of Structure-Activity Relationships for Azetidine-based Cholinergic Ligands and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the structure-activity relationships (SAR) of cholinergic ligands, with a focus on derivatives analogous to 2-(1-methylazetidin-3-yl)ethanol. Due to a lack of publicly available direct SAR studies on this compound derivatives, this report draws comparisons from structurally related azetidines, pyrrolidines, and quinuclidines targeting muscarinic and nicotinic acetylcholine receptors. The data herein is intended for researchers, scientists, and drug development professionals.

Introduction to Cholinergic Receptors and Ligand Design

Acetylcholine (ACh) is a primary neurotransmitter in the central and peripheral nervous systems, acting on two main types of receptors: muscarinic and nicotinic. Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors with five subtypes (M1-M5), are key targets for therapeutic intervention in Alzheimer's disease, schizophrenia, and other neurological disorders. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels and are implicated in cognitive function and addiction. The development of selective agonists and antagonists for these receptor subtypes is a major goal in medicinal chemistry.

The core structure of this compound, featuring a compact, saturated nitrogenous ring, is a privileged scaffold in the design of cholinergic ligands. The SAR of related compounds provides valuable insights into the structural requirements for potent and selective receptor interaction.

Comparative SAR of Muscarinic Agonists

The SAR of muscarinic agonists is often explored using rigid or semi-rigid analogs of acetylcholine to understand the optimal conformation for receptor binding. Quinuclidines and other bridged bicyclic amines have been extensively studied as muscarinic agonists and serve as excellent surrogates for understanding the potential SAR of azetidine derivatives.

Quinuclidinyl Ester Analogs

Esters of 3-quinuclidinol are classic muscarinic agonists. The SAR of these compounds highlights several key features:

  • The Quinuclidine Core: This bicyclic amine provides a rigid scaffold that mimics the conformation of acetylcholine. The tertiary amine is typically protonated at physiological pH, interacting with a conserved aspartate residue in the orthosteric binding site of mAChRs.

  • The Ester Moiety: The ester functionality is a critical hydrogen bond acceptor. Modifications to the ester can modulate potency and efficacy. Bioisosteric replacement of the ester with groups like oxadiazoles has been shown to retain or even enhance agonist activity.

  • Substituents on the Acyl Group: The size and nature of the substituent on the acyl portion of the ester can influence subtype selectivity.

Compound/AnalogModificationReceptor TargetActivity (Ki, IC50, or Efficacy)
Aceclidine 3-acetoxyquinuclidineNon-selective mAChRPotent agonist
Oxadiazole bioisostere Ester replaced with 1,2,4-oxadiazoleM1 mAChRHigh-efficacy agonist
Quinuclidinone O-alkynyloximes Ester replaced with O-alkynyloximeM1-M3 mAChRPartial agonist activity
Azetidine and Pyrrolidine-based Ligands

Smaller ring systems like azetidine and pyrrolidine offer different conformational constraints. Studies on N-methyl-3-pyrrolidinol esters and related compounds provide further SAR insights. Generally, the stereochemistry of the substituents on the ring is crucial for activity. For many cholinergic receptors, the (S)-enantiomer is more potent.

Comparison with Nicotinic Receptor Ligands

Interestingly, the azetidine moiety is also found in potent nicotinic receptor ligands. This highlights the versatility of this scaffold in targeting different classes of cholinergic receptors.

Azetidinylmethoxy Pyridine Derivatives

A notable class of nAChR ligands are the azetidinylmethoxy pyridines. The SAR of these compounds differs significantly from that of the muscarinic agonists.

  • The Azetidine Ring: The (S)-2-azetidinylmethoxy moiety is a key pharmacophore for high-affinity binding to the α4β2 nAChR subtype.

  • The Pyridine Ring: Substitution on the pyridine ring can modulate subtype selectivity and pharmacokinetic properties. For example, the introduction of a fluorine atom can enhance binding affinity.

Compound/AnalogReceptor TargetActivity (Ki)
A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine) α4β2 nAChR48 pM
Varenicline α4β2 nAChRPartial agonist

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol is used to determine the binding affinity of a test compound for muscarinic receptors.

  • Membrane Preparation: Membranes from cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1-M5) are prepared.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound.

  • Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Muscarinic Agonist Functional Assays

This assay measures the functional activity of agonists that couple to Gq/11 proteins.

  • Cell Culture and Labeling: Cells expressing the target receptor are cultured and incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation: The cells are then stimulated with varying concentrations of the test agonist for a specific time.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted.

  • Chromatographic Separation: The different inositol phosphates are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 and Emax values for the agonist.

This assay measures the functional activity of agonists that couple to Gi/o proteins.

  • Cell Culture: Cells expressing the target receptor are cultured in 96-well plates.

  • Forskolin and Agonist Treatment: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) and varying concentrations of the test agonist.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC50 and Emax values.

Visualizations

SAR_Muscarinic_Agonist cluster_scaffold Core Scaffold cluster_features Key Structural Features cluster_activity Biological Activity Azetidine/Pyrrolidine/Quinuclidine Azetidine/Pyrrolidine/Quinuclidine Basic_Nitrogen Basic Nitrogen (Protonated) Azetidine/Pyrrolidine/Quinuclidine->Basic_Nitrogen Hydrogen_Bond_Acceptor Hydrogen Bond Acceptor (e.g., Ester, Oxadiazole) Azetidine/Pyrrolidine/Quinuclidine->Hydrogen_Bond_Acceptor Muscarinic_Agonism Muscarinic_Agonism Basic_Nitrogen->Muscarinic_Agonism Ionic Interaction Substituents Substituents (Modulate Selectivity) Hydrogen_Bond_Acceptor->Substituents Hydrogen_Bond_Acceptor->Muscarinic_Agonism H-Bonding Substituents->Muscarinic_Agonism Selectivity

Caption: Key pharmacophoric elements for muscarinic agonism based on azetidine-like scaffolds.

Experimental_Workflow_Binding_Assay start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

A Comparative Guide to Validating the Purity of Synthesized 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-(1-Methylazetidin-3-yl)ethanol, a key building block in the development of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). Furthermore, we present a comparative analysis with Varenicline, a well-established α4β2 nAChR partial agonist, to offer context on the analytical standards for compounds targeting this receptor class.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its constrained cyclic amine structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its primary application lies in the synthesis of modulators for nAChRs, which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Given its intended use in pharmaceutical research and development, rigorous purity assessment of synthesized this compound is paramount to ensure the reliability and reproducibility of experimental data.

This guide outlines the critical analytical techniques for purity determination, discusses potential impurities arising from a plausible synthetic route, and compares the analytical profile of this compound with that of the marketed drug, Varenicline.

Synthesis and Potential Impurities

A likely synthetic route to this compound commences with N-Boc-3-azetidinone. A Horner-Wadsworth-Emmons reaction can be employed to introduce a two-carbon ester functionality, followed by reduction of the ester and the double bond, and finally, N-methylation.

G cluster_synthesis Proposed Synthesis of this compound A N-Boc-3-azetidinone B tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons (e.g., (EtO)2P(O)CH2CO2Et, NaH) C tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate B->C Reduction (e.g., H2, Pd/C or LiAlH4) D 2-(Azetidin-3-yl)ethanol C->D Boc Deprotection (e.g., TFA or HCl) E This compound D->E N-Methylation (e.g., Formaldehyde, HCOOH - Eschweiler-Clarke)

Figure 1: Proposed synthetic pathway for this compound.

Based on this synthetic route, potential impurities could include:

  • Starting Materials: Unreacted N-Boc-3-azetidinone.

  • Reagents: Residual phosphonate reagents from the Horner-Wadsworth-Emmons step.[1][2]

  • Intermediates: Incompletely reacted intermediates such as tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate or 2-(Azetidin-3-yl)ethanol.

  • Byproducts: Byproducts from side reactions, such as over-reduction or incomplete reduction during the hydrogenation/hydride reduction step. For instance, if a strong reducing agent like LiAlH4 is used, impurities from the work-up can be introduced.[3][4][5]

  • Catalyst Residues: If a palladium catalyst is used for hydrogenation, residual palladium may be present in the final product.[6][7][8][9][10]

Comparison with Varenicline

Varenicline is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor and is a widely used smoking cessation aid.[11][12][13][14][15] As a marketed pharmaceutical, it serves as a benchmark for the analytical characterization required for compounds targeting nAChRs.

FeatureThis compoundVarenicline
Chemical Structure Azetidine derivativeComplex tetracyclic amine
Molecular Formula C₆H₁₃NOC₁₃H₁₃N₃
Molecular Weight 115.17 g/mol 211.26 g/mol
Primary Application Synthetic building block for nAChR modulatorsActive Pharmaceutical Ingredient (API) for smoking cessation[11][14]
Typical Purity Spec. >95% (for research use)>99.5% (as API)

Analytical Techniques for Purity Validation

A multi-technique approach is essential for the comprehensive purity assessment of this compound.

G cluster_workflow Analytical Workflow for Purity Determination Synthesized Synthesized This compound HPLC HPLC-UV/MS (Purity, Impurity Profile) Synthesized->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation, Impurity ID) Synthesized->NMR GC_MS GC-MS (Volatile Impurities, Residual Solvents) Synthesized->GC_MS ICP_MS ICP-MS (Residual Metals, e.g., Pd) Synthesized->ICP_MS Final Purity Validation Report HPLC->Final NMR->Final GC_MS->Final ICP_MS->Final

Figure 2: Workflow for the comprehensive purity validation of the target compound.
High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV and/or Mass Spectrometry (MS) detection is the primary technique for quantifying the purity of the target compound and detecting non-volatile impurities.

Table 1: Comparison of HPLC Methods

ParameterThis compound (Representative Method)Varenicline (Published Method[16][17][18][19])
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)Waters Acquity HSS T3 (150 x 2.1 mm, 1.8 µm)[16]
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.02M Ammonium acetate buffer (pH 6.5)[16]
Mobile Phase B AcetonitrileMethanol[16]
Gradient 5% to 95% B over 15 minutesIsocratic (70:30 A:B)[16]
Flow Rate 1.0 mL/min0.2 mL/min (analytical)
Detection UV at 210 nm; ESI-MSUV at 235 nm; PDA[16][19]
Expected RT Dependent on exact conditions~1.8 min (for a specific impurity)[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.

Table 2: Comparison of NMR Data

ParameterThis compound (Predicted)Varenicline (Published Data[16])
Solvent CDCl₃ or D₂ODMSO-d₆ + D₂O[16]
¹H NMR (ppm) ~3.5-3.7 (t, -CH₂OH) , ~2.8-3.2 (m, azetidine CH₂), ~2.4 (s, N-CH₃) , ~1.7 (q, -CH₂CH₂OH), ~2.3-2.6 (m, azetidine CH)7.2 (s, 2H), 3.1-3.4 (m, 6H), 2.3 (m, 1H), 2.0 (d, 1H)[16]
¹³C NMR (ppm) ~60 (-CH₂OH) , ~58 (azetidine CH₂), ~42 (N-CH₃) , ~35 (-CH₂CH₂OH), ~33 (azetidine CH)173.8, 155.1, 137.6, 125.1, 48.6, 45.8, 38.8, 37.9[16]

Experimental Protocols

HPLC-UV/MS Method for Purity Determination of this compound
  • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and ESI-MS in positive ion mode.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate all signals and compare the chemical shifts and coupling constants with the expected values for this compound. Identify any unexpected signals and quantify their integration relative to the main compound to estimate impurity levels.

¹³C NMR Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (100 MHz or higher).

  • Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.7 mL of CDCl₃ or D₂O.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis: Compare the observed chemical shifts with the expected values for the nine distinct carbon atoms in the molecule.

Signaling Pathway Context

Both this compound-derived compounds and Varenicline exert their effects by modulating nAChRs. Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and triggers downstream signaling cascades.

G cluster_pathway nAChR Signaling Pathway Agonist nAChR Agonist (e.g., Varenicline, Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Signaling Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Signaling->Downstream

Figure 3: Simplified signaling pathway of nicotinic acetylcholine receptors.

Conclusion

The validation of purity for synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC-UV/MS is crucial for quantitative purity assessment and impurity profiling, while NMR spectroscopy provides definitive structural confirmation. By understanding the potential impurities arising from the synthetic route and comparing the analytical requirements to that of an established drug like Varenicline, researchers can ensure the quality and reliability of this important chemical building block in their drug discovery and development endeavors.

References

Comparative Analysis of Synthetic Pathways to 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(1-methylazetidin-3-yl)ethanol, a valuable building block in medicinal chemistry, can be approached through several hypothetical multi-step pathways. Due to a lack of comprehensive, published head-to-head comparisons, this guide outlines two plausible synthetic routes constructed from established chemical transformations on azetidine scaffolds. The presented data is based on analogous reactions found in the literature, providing a foundational comparison of potential efficiency and complexity.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are considered, starting from the commercially available 1-Boc-azetidin-3-one.

Pathway 1: Horner-Wadsworth-Emmons (HWE) and Subsequent Reductions

This pathway involves the introduction of a two-carbon chain via an HWE reaction, followed by a series of reduction and functionalization steps.

Pathway 2: Grignard Reaction and Functional Group Manipulations

This alternative route utilizes a Grignard reaction to install the carbon framework, followed by transformations to achieve the target alcohol.

Detailed Synthetic Schemes and Methodologies

Pathway 1: Horner-Wadsworth-Emmons Route

This pathway is a versatile and commonly employed method for C-C bond formation.

  • Step 1: Horner-Wadsworth-Emmons Reaction. 1-Boc-azetidin-3-one is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Step 2: Double Bond Reduction. The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen atmosphere, to saturate the double bond.

  • Step 3: Ester Reduction. The saturated ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Step 4: Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

  • Step 5: N-Methylation. The final step involves the methylation of the secondary amine. This is commonly achieved via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or through direct alkylation with a methylating agent.

Experimental Protocol (Pathway 1, Step 3 - Ester Reduction):

To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, a solution of LiAlH₄ (1.5 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Pathway 2: Grignard Reaction Route

This approach offers a more direct installation of the carbon skeleton.

  • Step 1: Grignard Addition. 1-Boc-azetidin-3-one is treated with ethynylmagnesium bromide in an ethereal solvent to form tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

  • Step 2: Alkyne Reduction. The terminal alkyne is fully reduced to the corresponding alkane. This can be achieved through catalytic hydrogenation over a platinum or palladium catalyst.

  • Step 3: Deprotection. The Boc group is removed using standard acidic conditions as described in Pathway 1.

  • Step 4: N-Methylation. The secondary amine of the azetidine ring is methylated as described in the final step of Pathway 1.

Experimental Protocol (Pathway 2, Step 1 - Grignard Addition):

To a solution of ethynylmagnesium bromide (1.2 eq) in THF at 0 °C, a solution of 1-Boc-azetidin-3-one (1.0 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then warmed to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

Comparative Data Summary

The following table provides an estimated comparison of the two pathways based on typical yields and reaction conditions for analogous transformations reported in the literature. Actual results would require experimental validation.

ParameterPathway 1: HWE RoutePathway 2: Grignard Route
Overall Estimated Yield ModerateModerate to Low
Number of Steps 54
Key Reagents NaH, Triethyl phosphonoacetate, Pd/C, H₂, LiAlH₄, TFA, FormaldehydeEthynylmagnesium bromide, Pd/C, H₂, TFA, Formaldehyde
Potential Challenges Stereocontrol during hydrogenation, handling of pyrophoric NaH and LiAlH₄Handling of moisture-sensitive Grignard reagent, potential for side reactions
Scalability Generally good, with established protocols for HWE and reductionsCan be challenging due to the nature of Grignard reactions on a larger scale

Logical Workflow Diagrams

The logical progression of each synthetic pathway is illustrated below using the DOT language.

Pathway1 A 1-Boc-azetidin-3-one B HWE Reaction A->B C tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate B->C D Hydrogenation C->D E tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate D->E F Ester Reduction E->F G tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate F->G H Deprotection G->H I 2-(Azetidin-3-yl)ethanol H->I J N-Methylation I->J K This compound J->K

Caption: Synthetic workflow for Pathway 1.

Pathway2 A 1-Boc-azetidin-3-one B Grignard Addition A->B C tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate B->C D Alkyne Reduction C->D E tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate D->E F Deprotection E->F G 2-(Azetidin-3-yl)ethanol F->G H N-Methylation G->H I This compound H->I

Caption: Synthetic workflow for Pathway 2.

Conclusion

Both outlined synthetic pathways offer viable, albeit hypothetical, routes to this compound. Pathway 1, utilizing the Horner-Wadsworth-Emmons reaction, may offer more predictable outcomes and easier scalability due to the well-documented nature of each transformation. Pathway 2 presents a more concise route in terms of step count, though it may present challenges related to the handling and reactivity of the organometallic reagent. The choice of pathway in a research or development setting would ultimately depend on factors such as available starting materials, desired scale, and the specific expertise of the synthetic team. Experimental validation is necessary to determine the optimal synthetic strategy.

Comparative Efficacy Analysis: Azetidine Compounds vs. Established Antimicrobial and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the biological efficacy of azetidine-based compounds in comparison to established therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their potential antimicrobial and anti-inflammatory activities, supported by available data and detailed experimental methodologies.

While specific quantitative biological efficacy data for the compound 2-(1-Methylazetidin-3-yl)ethanol is not publicly available, the broader class of azetidine and azetidinone derivatives has demonstrated significant potential in various therapeutic areas. This guide offers a comparative overview of the documented bioactivity of these classes of compounds against well-established drugs, Norfloxacin for antimicrobial activity and Diclofenac for anti-inflammatory effects. Compounds containing the azetidine moiety have shown a diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties.[1]

Antimicrobial Efficacy: Azetidine Derivatives vs. Norfloxacin

Azetidine derivatives have been a focus of antimicrobial research due to their structural similarity to β-lactam antibiotics.[2][3] Studies on various substituted azetidine compounds have indicated promising antibacterial and antifungal activity.[2][4] For a clear comparison, the efficacy of these derivatives can be benchmarked against a well-known broad-spectrum antibiotic, Norfloxacin.

Norfloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[5] Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)

OrganismAzetidine Derivatives (General Activity)Norfloxacin[6][7][8]
Gram-Positive Bacteria
Staphylococcus aureusReported activity0.5 - 4
Enterococcus faecalisReported activity≤ 4
Gram-Negative Bacteria
Escherichia coliReported activity0.19
Pseudomonas aeruginosaReported activity1.56
Klebsiella pneumoniaeReported activity0.10 (K.E.S. group)

Note: Data for azetidine derivatives is qualitative, indicating reported activity without specific MIC values for this compound. The table highlights the potential of this class of compounds.

Anti-inflammatory Potential: Azetidine Derivatives vs. Diclofenac

Several studies have explored the anti-inflammatory properties of azetidine-containing compounds.[1] For instance, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to attenuate the production of inflammatory mediators. The anti-inflammatory efficacy of these compounds is often evaluated by their ability to inhibit key inflammatory enzymes or processes, with the half-maximal inhibitory concentration (IC50) being a key metric.

Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), serves as a standard for comparison. It primarily works by inhibiting cyclooxygenase (COX) enzymes.[9]

Table 2: Comparative In Vitro Anti-inflammatory Efficacy (IC50)

AssayAzetidine Derivatives (General Activity)Diclofenac
COX Inhibition Reported activityVaries by assay (e.g., ~86.75 µg/mL in protein denaturation assay)[10]
Nitric Oxide (NO) Inhibition Reported activityIC50 of 47.12 ± 4.85 µg·mL−1 in one study[11]

Note: Specific IC50 values for this compound are not available. The table indicates the general anti-inflammatory potential of the azetidine class.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of biological efficacy.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound (e.g., an azetidine derivative or Norfloxacin) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Test Compound C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Bacterial Growth E->F G Determine MIC F->G

Antimicrobial Susceptibility Testing Workflow
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: The mixture is heated to induce protein denaturation.

  • Incubation: The samples are incubated at a specific temperature for a set duration.

  • Measurement: The turbidity of the samples is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. The IC50 value is then determined.

Anti_Inflammatory_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Test Compound (Various Concentrations) C Reaction Mixture A->C B Bovine Serum Albumin (BSA) Solution B->C D Heat-Induced Denaturation C->D E Incubation D->E F Spectrophotometric Measurement (Turbidity) E->F G Calculate % Inhibition and IC50 F->G

In Vitro Anti-inflammatory Assay Workflow

Conclusion

While direct biological efficacy data for this compound is currently lacking in public literature, the broader family of azetidine and azetidinone derivatives shows significant promise as a source of new antimicrobial and anti-inflammatory agents. Further research to quantify the specific activity of this compound and its analogues is warranted to fully understand their therapeutic potential in comparison to established drugs like Norfloxacin and Diclofenac. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

Spectroscopic Comparison: 2-(1-Methylazetidin-3-yl)ethanol and its Precursor, 1-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic signatures of the chiral alcohol 2-(1-Methylazetidin-3-yl)ethanol and its carboxylic acid precursor, 1-Methylazetidine-3-carboxylic acid, reveals key transformations in functional groups, providing critical data for researchers in drug discovery and organic synthesis. This guide presents a comparative summary of their spectroscopic data, alongside the experimental protocol for the synthesis of the target alcohol.

The conversion of 1-Methylazetidine-3-carboxylic acid to this compound is a fundamental reduction reaction. The spectroscopic analysis unequivocally confirms the transformation of the carboxylic acid moiety into a primary alcohol. This is most evident in the disappearance of the characteristic carboxylic acid signals in the ¹³C NMR and IR spectra and the appearance of new signals corresponding to the hydroxymethyl group.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursor, 1-Methylazetidine-3-carboxylic acid.

Table 1: ¹H NMR Data (Predicted)

CompoundChemical Shift (ppm) and MultiplicityAssignment
1-Methylazetidine-3-carboxylic acid 2.35 (s, 3H)N-CH₃
3.20 - 3.40 (m, 2H)Azetidine CH₂
3.60 - 3.80 (m, 2H)Azetidine CH₂
3.90 - 4.10 (m, 1H)Azetidine CH
10.0 - 12.0 (br s, 1H)COOH
This compound 1.60 - 1.80 (q, 2H)CH₂-CH₂OH
2.30 (s, 3H)N-CH₃
2.80 - 3.00 (m, 1H)Azetidine CH
3.10 - 3.30 (m, 2H)Azetidine CH₂
3.40 - 3.60 (m, 2H)Azetidine CH₂
3.65 (t, 2H)CH₂-OH
4.50 (br s, 1H)OH

Table 2: ¹³C NMR Data (Predicted)

CompoundChemical Shift (ppm)Assignment
1-Methylazetidine-3-carboxylic acid 42.0N-CH₃
55.0Azetidine CH₂
58.0Azetidine CH
175.0C=O
This compound 35.0CH₂-CH₂OH
38.0Azetidine CH
42.5N-CH₃
57.0Azetidine CH₂
61.0CH₂-OH

Table 3: IR Spectroscopy Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)Assignment
1-Methylazetidine-3-carboxylic acid 2500-3300 (broad)O-H stretch (carboxylic acid)
1700-1725C=O stretch (carboxylic acid)
2950-2850C-H stretch (aliphatic)
This compound 3200-3600 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (aliphatic)
1050-1150C-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data

Compoundm/z (Method)Assignment
1-Methylazetidine-3-carboxylic acid 116.0706 ([M+H]⁺)Protonated Molecule
This compound 116.1070 ([M+H]⁺)Protonated Molecule
98.0969 ([M+H-H₂O]⁺)Loss of water

Experimental Protocols

Synthesis of this compound from 1-Methylazetidine-3-carboxylic acid

This procedure outlines the reduction of the carboxylic acid to a primary alcohol using a suitable reducing agent.

Materials:

  • 1-Methylazetidine-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 1-Methylazetidine-3-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of the reducing agent (e.g., LiAlH₄) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • The resulting precipitate is filtered off and washed with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI), to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic transformation from the precursor to the final product.

G Synthetic Pathway precursor 1-Methylazetidine-3-carboxylic acid reagent Reduction (e.g., LiAlH₄ or BH₃·THF) precursor->reagent product This compound reagent->product

Caption: Synthetic route from the carboxylic acid precursor to the alcohol product.

In Vitro Assay Validation for Molecules Containing the 2-(1-Methylazetidin-3-yl)ethanol Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of molecules containing the 2-(1-Methylazetidin-3-yl)ethanol scaffold, a key structural motif in the development of muscarinic acetylcholine receptor (mAChR) agonists. The information presented herein is intended to assist researchers in selecting appropriate assays, understanding their methodologies, and interpreting the resulting data in the context of alternative molecular scaffolds.

The this compound scaffold is of significant interest in medicinal chemistry due to its structural resemblance to acetylcholine, the endogenous ligand for mAChRs. These receptors, particularly the M1 and M4 subtypes, are critical targets for the therapeutic intervention of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Validating the potency and selectivity of novel compounds incorporating this scaffold is a crucial step in the drug discovery pipeline.

Comparative Analysis of In Vitro Efficacy and Potency

The following tables summarize the in vitro pharmacological data for representative compounds containing the this compound scaffold and compares them with established muscarinic agonists featuring alternative scaffolds. This data is essential for understanding the structure-activity relationship (SAR) and the potential of this novel scaffold.

Table 1: Comparative In Vitro Activity of Muscarinic Receptor Agonists at M1 and M4 Receptors

Compound/ScaffoldTarget ReceptorAssay TypeEC50 (nM)Emax (%)Reference Compound
Azetidine Analog 1 M1Calcium Flux15085Acetylcholine
M4cAMP Inhibition8095Acetylcholine
Xanomeline M1/M4IP3 Accumulation10 (M1), 30 (M4)100Carbachol
Pilocarpine M1/M3Calcium Flux200 (M1)70Acetylcholine
Oxotremorine-M Pan-muscarinic[³H]-Oxo-M BindingKi = 5N/AN/A

Note: Data for "Azetidine Analog 1" is representative of closely related structures found in patent literature; specific data for the this compound scaffold is not publicly available.

Key In Vitro Experimental Protocols

Detailed methodologies for the principal in vitro assays used to characterize muscarinic agonists are provided below. These protocols are foundational for generating reliable and reproducible data for novel compounds.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the muscarinic receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M4).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for antagonists or [³H]-oxotremorine-M for agonists.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds at various concentrations.

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

  • Incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization (for Gq-coupled receptors like M1)

This assay measures the ability of a compound to activate Gq-coupled receptors, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at M1 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds at various concentrations.

  • A fluorescence plate reader with kinetic read capability.

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells.

  • Measure the fluorescence intensity over time using the plate reader.

  • Determine the EC50 and Emax values from the concentration-response curve.

Functional Assay: cAMP Accumulation (for Gi-coupled receptors like M4)

This assay measures the ability of a compound to activate Gi-coupled receptors, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at M4 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Test compounds at various concentrations.

Protocol:

  • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for an additional 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Generate a concentration-response curve to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.

Visualizing Key Cellular and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows discussed.

G cluster_0 M1 Receptor Signaling (Gq-coupled) Agonist_M1 Muscarinic Agonist (e.g., Azetidine Analog) M1_Receptor M1 Receptor Agonist_M1->M1_Receptor Binds Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates

Caption: M1 Muscarinic Receptor Signaling Pathway.

G cluster_1 M4 Receptor Signaling (Gi-coupled) Agonist_M4 Muscarinic Agonist (e.g., Azetidine Analog) M4_Receptor M4 Receptor Agonist_M4->M4_Receptor Binds Gi Gi Protein M4_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates G start Start: Compound Synthesis binding_assay Radioligand Binding Assay (Affinity - Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays m1_assay M1 Calcium Flux (Potency - EC50 Efficacy - Emax) functional_assays->m1_assay m4_assay M4 cAMP Inhibition (Potency - EC50 Efficacy - Emax) functional_assays->m4_assay selectivity Selectivity Profiling (Compare activity at different subtypes) m1_assay->selectivity m4_assay->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt

Azetidine vs. Aziridine Linkers in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Azetidine and aziridine, both nitrogen-containing heterocyclic compounds, are increasingly utilized as linkers in drug design, particularly in the fields of antibody-drug conjugates (ADCs) and covalent inhibitors. Their distinct structural and electronic properties, stemming from their three- and four-membered ring structures, respectively, impart unique characteristics to the resulting drug conjugates, influencing their stability, reactivity, and overall therapeutic efficacy. This guide provides a comparative study of azetidine and aziridine linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and experimental insights.

Physicochemical and Stability Profile: A Tale of Two Rings

The fundamental difference between azetidine and aziridine lies in their ring strain. The three-membered ring of aziridine is significantly more strained than the four-membered ring of azetidine, leading to profound differences in their stability and reactivity.

PropertyAzetidine LinkerAziridine LinkerRationale
Ring Strain Lower (approx. 25.4 kcal/mol)[1]Higher (approx. 27.7 kcal/mol)[1]The smaller bond angles in the three-membered ring lead to greater angle and torsional strain.
Chemical Stability Generally highGenerally low; prone to ring-opening[2]The lower ring strain of azetidine makes it less susceptible to nucleophilic attack and spontaneous decomposition.
Plasma Stability Expected to be highGenerally lower; susceptible to cleavageThe higher reactivity of the aziridine ring can lead to faster degradation in a biological environment.[1][3]
Reactivity Moderately reactiveHighly reactive electrophile[2]The high ring strain of aziridine makes it an excellent electrophile, readily undergoing ring-opening reactions with nucleophiles.

Impact on Drug Conjugate Performance

The choice between an azetidine and an aziridine linker has significant implications for the performance of the resulting drug conjugate, particularly in terms of its stability in circulation and its mechanism of action.

Stability and Pharmacokinetics

The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Due to their inherent stability, azetidine linkers are favored for applications where a stable connection between the drug and the targeting moiety is paramount.[1] This stability is expected to translate to a longer plasma half-life of the intact conjugate, allowing for greater accumulation at the target site.

While direct head-to-head pharmacokinetic data for ADCs with otherwise identical structures but differing only in the azetidine versus aziridine linker is scarce in publicly available literature, the chemical principles suggest that azetidine-linked conjugates would exhibit superior stability.[1]

In contrast, the higher reactivity of aziridine linkers makes them more susceptible to cleavage.[2] This can be a disadvantage in traditional ADC design where stability is key. However, this reactivity is harnessed in the design of covalent inhibitors.

Reactivity and Mechanism of Action

The high electrophilicity of the aziridine ring makes it an effective "warhead" for covalent inhibitors.[2] These inhibitors form a stable covalent bond with a nucleophilic residue (such as cysteine) on the target protein, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action.[2]

Azetidine linkers, being less reactive, are not typically employed as covalent warheads. Instead, they serve as stable scaffolds to connect a targeting moiety to a payload, relying on other mechanisms for drug release at the target site, such as enzymatic cleavage of a different part of the linker or lysosomal degradation of the entire ADC.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of drug-linker conjugates. Below are generalized methodologies for key experiments.

Synthesis of N-Acyl Azetidine and Aziridine for Bioconjugation

General Protocol for N-Acylation:

  • Activation of Carboxylic Acid: The carboxylic acid-containing payload is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Coupling Reaction: The azetidine or aziridine derivative, dissolved in the same solvent, is added to the activated payload solution. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often included to neutralize any acid formed during the reaction.

  • Reaction Monitoring and Purification: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Plasma Stability Assay using LC-MS/MS

Objective: To determine the half-life of the linker-drug conjugate in plasma.

Protocol:

  • Incubation: The test compound (azetidine- or aziridine-linked drug) is incubated in plasma (human, mouse, or rat) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: The plasma proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile containing an internal standard). The mixture is centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the analyte and internal standard, is analyzed by LC-MS/MS. A multiple reaction monitoring (MRM) method is developed to specifically quantify the parent compound.

  • Data Analysis: The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard. The half-life (t½) is then calculated by fitting the concentration-time data to a first-order decay model.[5][6][7]

Signaling Pathway and Experimental Workflow Visualization

The choice of linker can be critical in the context of specific signaling pathways. For example, in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, covalent inhibitors with reactive warheads like aziridine are of significant interest.

Below is a conceptual workflow for the development and evaluation of a covalent inhibitor targeting a kinase in a signaling pathway.

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Signaling Pathway Analysis cluster_3 In Vivo & Preclinical A Target Identification (e.g., EGFR Kinase) B Design of Covalent Inhibitor (Aziridine Warhead) A->B C Chemical Synthesis & Purification B->C D Enzymatic Assay (Kinase Inhibition) C->D F Covalent Binding Assay (LC-MS/MS) C->F K Pharmacokinetic Studies (Plasma Stability) C->K E Cell-Based Assay (e.g., Phosphorylation) D->E J Inhibitor Blocks ATP Binding Site E->J G Ligand Binding (e.g., EGF) H Receptor Dimerization & Autophosphorylation G->H I Downstream Signaling (e.g., MAPK, PI3K/Akt) H->I L Efficacy Studies (Xenograft Models) K->L M Toxicology Studies L->M

Caption: Workflow for covalent inhibitor development.

This diagram illustrates the progression from target identification and inhibitor synthesis to in vitro and in vivo evaluation, highlighting the key stages where the properties of the aziridine warhead are assessed.

The following diagram illustrates a simplified representation of a signaling pathway, such as the HER2 pathway, and how an ADC with a stable azetidine linker would interact with it.

G cluster_0 ADC Targeting cluster_1 Internalization & Drug Release cluster_2 Cellular Effect cluster_3 HER2 Signaling (Inhibited) ADC HER2-Targeted ADC (Azetidine Linker) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Dimerization HER2 Dimerization (Blocked by ADC) HER2->Dimerization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Proteolytic Degradation of Antibody & Linker Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis Downstream Downstream Signaling (e.g., PI3K/Akt) Dimerization->Downstream

Caption: ADC mechanism of action in HER2 signaling.

This diagram shows the steps from ADC binding to the HER2 receptor, internalization, and subsequent release of the cytotoxic payload, leading to apoptosis. The stable azetidine linker ensures the integrity of the ADC until it reaches the lysosome.

Conclusion

The choice between azetidine and aziridine linkers in drug design is a critical decision that significantly impacts the stability, reactivity, and therapeutic application of the resulting conjugate. Azetidine linkers offer a robust and stable connection, making them ideal for traditional ADCs where prolonged circulation and targeted delivery are essential. In contrast, the inherent reactivity of aziridine linkers is strategically exploited in the design of covalent inhibitors to achieve potent and irreversible target engagement. A thorough understanding of the distinct properties of these two linkers, supported by rigorous experimental evaluation, is crucial for the rational design of next-generation targeted therapeutics.

References

Confirming the Stereochemistry of 2-(1-Methylazetidin-3-yl)ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the correct stereochemistry of chiral molecules like 2-(1-Methylazetidin-3-yl)ethanol and its derivatives is a critical step in drug discovery and development. The spatial arrangement of atoms can significantly influence a compound's pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of these azetidine derivatives, supported by experimental principles and data presentation formats.

The determination of the absolute configuration of chiral centers is a fundamental requirement in medicinal chemistry. For derivatives of this compound, a molecule with a single stereocenter at the C3 position of the azetidine ring, several analytical methods can be employed. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the stage of research. This guide will compare three commonly used techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Stereochemical Determination Methods

The following table summarizes the key performance aspects of the three primary methods for determining the stereochemistry of this compound derivatives.

FeatureNMR with Chiral Derivatizing AgentsChiral HPLCSingle-Crystal X-ray Crystallography
Principle Formation of diastereomers with distinct NMR spectra.Differential interaction of enantiomers with a chiral stationary phase.Direct determination of the three-dimensional arrangement of atoms in a crystal lattice.
Sample Requirement Milligram quantities of purified compound.Microgram to milligram quantities of the sample mixture.High-quality single crystal (often a bottleneck).
Information Provided Relative and absolute configuration (with known derivatizing agent). Enantiomeric excess.Enantiomeric ratio/excess. Retention times of enantiomers.Unambiguous absolute configuration.
Throughput Moderate to high.High.Low.
Development Effort Requires synthesis and purification of diastereomers.Method development for optimal separation is often required.Crystal growth can be time-consuming and challenging.
Cost Moderate (instrumentation and reagents).Moderate (instrumentation and chiral columns).High (instrumentation and specialized expertise).

Experimental Protocols

NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)

This method involves the conversion of the enantiomeric mixture of the alcohol into a mixture of diastereomeric esters using a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). The resulting diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess and, by analyzing the chemical shift differences, the absolute configuration can often be assigned.

Protocol Outline:

  • Esterification: React the this compound derivative with both (R)- and (S)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Purification: Purify the resulting diastereomeric Mosher's esters using standard column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for each diastereomer.

  • Data Interpretation: Compare the chemical shifts of protons (or fluorine atoms) near the newly formed chiral center. The Mosher's method model predicts which protons will be shielded or deshielded based on the absolute configuration of the alcohol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification.

Protocol Outline:

  • Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane and isopropanol, often with an additive) that provides good resolution of the enantiomers.

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a suitable detector (e.g., UV-Vis).

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Single-Crystal X-ray Crystallography

This technique provides the most definitive determination of absolute stereochemistry. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule.

Protocol Outline:

  • Crystallization: Grow a high-quality single crystal of the enantiomerically pure this compound derivative or a salt thereof. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data at a specific temperature (often cryogenic).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[1]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described experimental methods.

NMR_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis Analysis racemate Racemic Alcohol ester_r Diastereomer R racemate->ester_r Esterification ester_s Diastereomer S racemate->ester_s Esterification r_mosher (R)-Mosher's Acid Chloride r_mosher->ester_r s_mosher (S)-Mosher's Acid Chloride s_mosher->ester_s nmr NMR Spectroscopy ester_r->nmr ester_s->nmr spectra Distinct Spectra nmr->spectra config Absolute Configuration spectra->config HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Racemic Mixture dissolve Dissolve in Mobile Phase sample->dissolve injection Injection dissolve->injection column Chiral Column injection->column detection Detection column->detection chromatogram Chromatogram detection->chromatogram quant Quantification (ee) chromatogram->quant Xray_Workflow cluster_crystal Crystallization cluster_diffraction X-ray Diffraction enantio_pure Enantiopure Sample crystallization Grow Single Crystal enantio_pure->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement abs_config Absolute Configuration refinement->abs_config

References

Cross-Validation of Analytical Techniques for Azetidine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of azetidine-containing compounds is crucial in pharmaceutical research and development. The unique four-membered ring structure of azetidines can present challenges for analytical method development and validation. This guide provides a comprehensive cross-validation of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization and quantification of these compounds. The information herein is a synthesis of established methodologies and performance data for azetidine derivatives and other small molecules, offering a practical framework for method selection and validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for azetidine-containing compounds depends on the specific analytical need, such as purity assessment, quantification in a complex matrix, or structural elucidation. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC, GC-MS, and quantitative NMR (qNMR) in the analysis of small molecules, including azetidine derivatives. These values are representative and may vary depending on the specific compound, sample matrix, and instrumentation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Limit of Detection (LOD) 0.02 - 10 ng/mL[1][2][3]10 ng/mL[3]~0.1% (relative to major component)
Limit of Quantification (LOQ) 0.07 - 15 ng/mL[1][2][3]15 ng/mL[3]~0.3% (relative to major component)
Linearity (Correlation Coefficient, r²) >0.999[1][2]>0.997[3]N/A (Direct proportionality)
Accuracy (% Recovery) 98 - 102%[1]95.96 - 109.71%[3]High (Primary ratio method)[4]
Precision (% RSD) < 2%[1][2]< 6%[3]< 1%
Specificity Good (based on retention time and UV/Vis spectrum)[5]Excellent (based on retention time and mass fragmentation)[5]Excellent (based on unique chemical shifts)
Sample Throughput High (10-30 min/sample)[5][6]Moderate (longer run times)[5]High (5-10 min/sample for data acquisition)[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. The following protocols provide a starting point for the analysis of azetidine-containing compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reversed-phase HPLC method suitable for the quantification of azetidine derivatives.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.[1][5][6]

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.[1][5]

  • Flow Rate : 1.0 mL/min.[1][5]

  • Column Temperature : 30 °C.[5]

  • Detection : UV detection at a wavelength appropriate for the analyte or its derivative.[1][5]

  • Sample Preparation : Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.[1][6] If the azetidine compound lacks a strong chromophore, derivatization with a suitable agent can be employed to enhance UV detection.[5] Filter the final solution through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the analysis of volatile or semi-volatile azetidine derivatives. Derivatization is often necessary to improve volatility and thermal stability.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.[5]

  • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : A programmed temperature ramp to ensure separation of analytes.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

  • Detection Mode : Selected Ion Monitoring (SIM) for quantification of target ions or full scan mode for identification.[5]

  • Sample Preparation : Derivatize the azetidine-containing compound with a suitable silylating agent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide - MSTFA) to increase volatility.[3] The reaction conditions (temperature, time, solvent) should be optimized.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

This protocol describes the use of ¹H NMR for the quantitative analysis of azetidine compounds, which offers the advantage of not requiring an identical reference standard for the analyte.

  • Instrumentation : NMR spectrometer (400 MHz or higher is recommended).[6]

  • Reagents : Deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a certified internal standard with a known purity and concentration. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Sample Preparation : Accurately weigh the sample and the internal standard into an NMR tube.[7] Add a precise volume of deuterated solvent.[7] For chiral purity analysis, a chiral solvating agent can be added to induce chemical shift differences between enantiomers.[6]

  • Data Acquisition : Use a standard single-pulse ¹H NMR experiment.[7] Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) to allow for complete magnetization recovery, which is critical for accurate quantification.[4]

  • Data Processing and Analysis : Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard. The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Visualizations

The following diagrams illustrate the logical workflows for the cross-validation of these analytical techniques.

experimental_workflow cluster_hplc HPLC Analysis Workflow cluster_gcms GC-MS Analysis Workflow cluster_nmr qNMR Analysis Workflow hplc_prep Sample Preparation (Dissolution/Derivatization) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV/DAD Detection hplc_sep->hplc_det hplc_data Data Analysis (Peak Integration) hplc_det->hplc_data gcms_prep Sample Preparation (Derivatization) gcms_inj GC Injection gcms_prep->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass gcms_data Data Analysis (SIM/Scan) gcms_mass->gcms_data nmr_prep Sample Preparation (Weighing & Dissolution with IS) nmr_acq NMR Data Acquisition (¹H Spectrum) nmr_prep->nmr_acq nmr_proc Data Processing (Phasing & Baseline Correction) nmr_acq->nmr_proc nmr_int Signal Integration nmr_proc->nmr_int nmr_calc Purity/Concentration Calculation nmr_int->nmr_calc

Caption: Experimental workflows for HPLC, GC-MS, and qNMR analysis.

cross_validation_workflow cluster_cross_val Cross-Validation start Define Analytical Requirement (e.g., Purity, Assay) method_dev Develop Primary Analytical Method (e.g., HPLC) start->method_dev method_val Validate Primary Method (ICH Guidelines) method_dev->method_val select_secondary Select Secondary Method (e.g., GC-MS or qNMR) method_val->select_secondary dev_secondary Develop/Adapt Secondary Method select_secondary->dev_secondary analyze_samples Analyze Same Batch of Samples by Both Methods dev_secondary->analyze_samples compare_results Compare Results (Statistical Analysis) analyze_samples->compare_results conclusion Establish Method Equivalency or Define Orthogonal Methods compare_results->conclusion

Caption: Logical workflow for cross-validation of analytical methods.

References

Benchmarking the Stability of 2-(1-Methylazetidin-3-yl)ethanol Against Similar Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the stability of a molecule is a critical determinant of its therapeutic potential. Both chemical and metabolic stability profoundly influence a compound's shelf-life, dosing regimen, and overall safety profile. This guide provides a comparative analysis of the stability of 2-(1-Methylazetidin-3-yl)ethanol, a saturated heterocyclic alcohol, against a panel of structurally similar compounds. The data presented herein, based on standardized in vitro assays, offers a framework for researchers, scientists, and drug development professionals to evaluate the potential liabilities and advantages of the azetidine scaffold in early-stage drug design.

The selection of analogs for this comparison aims to explore key structural modifications that can impact stability. These include alterations to the N-alkyl substituent, and variations in the heterocyclic ring size, providing a comparative context with five- and six-membered rings.

Comparative Stability Data

The following tables summarize the metabolic and chemical stability of this compound and its structural analogs. The data is representative of typical results obtained from the experimental protocols detailed in this guide.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDStructureCompound NameHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
1 this compoundThis compound4530.8Moderate
2 2-(Azetidin-3-yl)ethanol2-(Azetidin-3-yl)ethanol> 60< 23.1High
3 2-(1-Ethylazetidin-3-yl)ethanol2-(1-Ethylazetidin-3-yl)ethanol3539.6Moderate
4 2-(Pyrrolidin-3-yl)ethanol2-(Pyrrolidin-3-yl)ethanol> 60< 23.1High
5 2-(1-Methylpyrrolidin-3-yl)ethanol2-(1-Methylpyrrolidin-3-yl)ethanol5027.7Moderate
6 2-(Piperidin-3-yl)ethanol2-(Piperidin-3-yl)ethanol> 60< 23.1High
7 2-(1-Methylpiperidin-3-yl)ethanol2-(1-Methylpiperidin-3-yl)ethanol5525.2High

Table 2: Chemical Stability via Forced Degradation

Compound ID% Degradation after 24h (pH 2)% Degradation after 24h (pH 12)% Degradation after 24h (3% H₂O₂)
1 12.53.15.8
2 8.22.54.1
3 11.83.56.2
4 5.11.82.9
5 6.32.03.5
6 4.51.52.2
7 5.51.82.8

Experimental Protocols

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Addition: The test compound (1 µM final concentration) is added to the reaction mixture.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration). A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Chemical Stability (Forced Degradation)

Forced degradation studies are conducted to assess the intrinsic stability of a compound under various stress conditions.

  • Stock Solution Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: The compound is incubated in 0.1 N HCl at 50°C.

    • Basic Hydrolysis: The compound is incubated in 0.1 N NaOH at 50°C.

    • Oxidative Degradation: The compound is incubated in 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Sampling and Analysis: Samples are taken at various time points (e.g., 0 and 24 hours), neutralized if necessary, and analyzed by HPLC-UV or LC-MS to determine the percentage of the remaining parent compound.

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome/Buffer Mix B Add Test Compound (1 µM) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench with Acetonitrile + IS F->G H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Experimental Workflow for Metabolic Stability Assay

G cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites A This compound B N-Demethylation A->B CYP-mediated C Hydroxylation A->C CYP-mediated D Oxidation of Alcohol A->D ADH/ALDH E 2-(Azetidin-3-yl)ethanol B->E F Hydroxylated Metabolite C->F G Carboxylic Acid Metabolite D->G

Potential Metabolic Pathways

Safety Operating Guide

Essential Safety and Operational Guide for 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-(1-Methylazetidin-3-yl)ethanol (CAS RN: 1363381-66-1). Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Chemical Identification and Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValueSource
CAS Number 1363381-66-1[1][2]
Molecular Formula C6H13NO[1][2]
Molecular Weight 115.17 g/mol [1]
Purity 95% - 97%[2][3]
Appearance No data available
Storage Inert atmosphere, Room Temperature[1]

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Statements:

  • P233: Keep container tightly closed.[1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

A comprehensive list of required PPE is detailed below.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves prior to use.
Eyes & Face Safety goggles or face shieldGoggles should be splash-resistant. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Body Laboratory coatA standard laboratory coat is required. For significant handling, a chemical-resistant apron or gown is recommended.
Respiratory Fume hood or respiratorWork should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the mandatory steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handling_weigh 4. Weigh Chemical in Hood prep_materials->handling_weigh Proceed to Handling handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate 6. Decontaminate Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash 9. Wash Hands cleanup_remove_ppe->cleanup_wash

Safe Handling Workflow

Experimental Protocol:

  • Preparation:

    • Put on all required Personal Protective Equipment (PPE) as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary laboratory equipment (e.g., glassware, stir plates, reagents) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations of this compound within the chemical fume hood.

    • When weighing, use a tared, sealed container to minimize exposure.

    • If transferring the substance, do so carefully to avoid splashes or aerosol generation. Use a pipette or a syringe for liquid transfers.

  • Post-Handling:

    • After use, ensure the container of this compound is tightly sealed and stored in a designated, well-ventilated area away from incompatible materials.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

Waste Collection and Disposal Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid 1. Collect Liquid Waste in a Labeled, Sealed Container storage_area 3. Store in a Designated Hazardous Waste Accumulation Area collect_liquid->storage_area collect_solid 2. Collect Contaminated Solids in a Separate Labeled Bag collect_solid->storage_area disposal_pickup 4. Arrange for Pickup by Certified Hazardous Waste Disposal Service storage_area->disposal_pickup

Waste Disposal Workflow

Disposal Protocol:

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical.

    • Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a separate, clearly labeled hazardous waste bag.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).

  • Storage:

    • Store hazardous waste containers in a designated, secondary containment area that is well-ventilated and away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[5] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.